molecular formula C7H12O5S2 B1339689 Bis(vinylsulfonyl)propanol CAS No. 67006-32-0

Bis(vinylsulfonyl)propanol

Cat. No.: B1339689
CAS No.: 67006-32-0
M. Wt: 240.3 g/mol
InChI Key: SOBDFTUDYRPGJY-UHFFFAOYSA-N
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Description

Bis(vinylsulfonyl)propanol is a useful research compound. Its molecular formula is C7H12O5S2 and its molecular weight is 240.3 g/mol. The purity is usually 95%.
The exact mass of the compound 1,3-Bis(vinylsulfonyl)propan-2-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,3-bis(ethenylsulfonyl)propan-2-ol
Source PubChem
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InChI

InChI=1S/C7H12O5S2/c1-3-13(9,10)5-7(8)6-14(11,12)4-2/h3-4,7-8H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBDFTUDYRPGJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)CC(CS(=O)(=O)C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401294422
Record name 1,3-Bis(ethenylsulfonyl)-2-propanol
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Molecular Weight

240.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67006-32-0
Record name 1,3-Bis(ethenylsulfonyl)-2-propanol
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Record name 1,3-Bis(ethenylsulfonyl)-2-propanol
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Record name 1,3-bis(ethenylsulfonyl)propan-2-ol
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Foundational & Exploratory

An In-Depth Technical Guide to Bis(vinylsulfonyl)propanol (CAS: 67006-32-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Bis(vinylsulfonyl)propanol (CAS: 67006-32-0), a versatile bifunctional cross-linking agent. The document details its chemical and physical properties, synthesis, and key applications, with a particular focus on its utility in proteomics and material science. Detailed experimental protocols for its synthesis and use in protein cross-linking are provided, alongside a discussion of its reactivity and mechanism of action. This guide is intended to be a valuable resource for researchers and professionals in the fields of life sciences and drug development, offering insights into the practical application of this important chemical reagent.

Introduction

1,3-Bis(vinylsulfonyl)-2-propanol is a chemical compound that serves as a valuable tool in various scientific and industrial applications.[1] Its bifunctional nature, characterized by the presence of two vinylsulfonyl groups, allows it to act as a cross-linking agent, forming stable covalent bonds with specific functional groups in other molecules.[1] This property is particularly exploited in proteomics research to study protein-protein interactions and in material science for the development of specialized polymers.[1]

Chemical and Physical Properties

This compound is a white to almost white crystalline powder.[2][3] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 67006-32-0[4][5]
IUPAC Name 1,3-bis(ethenylsulfonyl)propan-2-ol[6]
Synonyms 1,3-Bis(vinylsulfonyl)-2-propanol, this compound[7]
Molecular Formula C₇H₁₂O₅S₂[4][5]
Molecular Weight 240.29 g/mol [4][5]
Melting Point 97.0 to 102.0 °C[2][3]
Boiling Point 554.7 °C at 760 mmHg (Predicted)[7]
Appearance White to Almost white powder to crystal[2][3]
Purity >98.0% (GC)[2][3]

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Peaks/Signals
¹H NMR Signals corresponding to vinyl protons (δ ~6-7 ppm) and protons on the propanol backbone.
¹³C NMR Signals for vinyl carbons (δ ~120-140 ppm) and carbons of the propanol backbone.[8][9]
IR Strong characteristic absorption bands for the sulfonyl group (S=O stretch) around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.[10]
Mass Spec A molecular ion peak corresponding to its molecular weight, with fragmentation patterns showing loss of vinyl and sulfonyl groups.[11][12]

Synthesis

A general method for the synthesis of this compound involves the reaction of a propanol derivative with a vinyl sulfonylating agent.[6] A detailed experimental protocol is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1,3-dichloro-2-propanol

  • Sodium vinylsulfonate

  • Sodium hydroxide

  • Suitable solvent (e.g., water, ethanol)

  • Standard laboratory glassware and equipment

Procedure:

  • Preparation of the reaction mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-dichloro-2-propanol in the chosen solvent.

  • Addition of reactants: Add a stoichiometric excess of sodium vinylsulfonate to the solution.

  • Base addition: Slowly add a solution of sodium hydroxide to the mixture. The base facilitates the nucleophilic substitution reaction.

  • Reaction conditions: Heat the mixture to reflux and maintain the temperature for several hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess base with a suitable acid.

  • Extraction and purification: Extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Applications

The primary application of this compound stems from its ability to act as a cross-linking agent.[6]

Proteomics: Protein Cross-Linking

In proteomics, this reagent is used to study protein-protein interactions by covalently linking proteins that are in close proximity. The vinyl groups of this compound react with nucleophilic side chains of amino acids, primarily the ε-amino group of lysine and the thiol group of cysteine, via a Michael addition reaction.[1][13]

Materials:

  • Protein sample in a suitable buffer (e.g., HEPES, PBS)

  • This compound stock solution (freshly prepared in a compatible solvent like DMSO or water)

  • Quenching solution (e.g., Tris-HCl, glycine)

  • SDS-PAGE analysis reagents and equipment

  • Mass spectrometer for analysis of cross-linked peptides

Procedure:

  • Protein preparation: Prepare the protein sample at a suitable concentration in a buffer with a pH in the range of 7.5-8.5 to ensure the nucleophilic groups on the protein are deprotonated and reactive.

  • Cross-linker addition: Add the this compound stock solution to the protein sample to achieve the desired final concentration. The optimal concentration of the cross-linker should be determined empirically, but a starting point is often a 20- to 50-fold molar excess over the protein.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for a defined period, typically ranging from 30 minutes to 2 hours.

  • Quenching: Stop the reaction by adding a quenching solution to consume any unreacted cross-linker.

  • Analysis: Analyze the cross-linked products by SDS-PAGE to visualize the formation of higher molecular weight species. For identification of cross-linked sites, the protein sample can be subjected to proteolytic digestion followed by mass spectrometry analysis.[2][14]

Material Science: Polymer and Hydrogel Synthesis

The vinyl groups in this compound can undergo polymerization, making it a useful monomer or cross-linker for the synthesis of polymers and hydrogels.[1] These materials find applications in coatings, adhesives, and biomedical devices.[1][15]

Materials:

  • Monomer (e.g., acrylamide, polyethylene glycol diacrylate)

  • This compound (as a cross-linker)

  • Initiator (e.g., ammonium persulfate, UV photoinitiator)

  • Solvent (typically water)

Procedure:

  • Preparation of the pre-gel solution: Dissolve the monomer and this compound in the solvent.

  • Initiation of polymerization: Add the initiator to the pre-gel solution. If using a photoinitiator, expose the solution to UV light.

  • Gelation: Allow the polymerization to proceed until a stable hydrogel is formed. The gelation time will depend on the concentrations of the monomer, cross-linker, and initiator.

  • Purification: Wash the hydrogel extensively with a suitable solvent (e.g., deionized water) to remove any unreacted components.[16]

Mechanism of Action and Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the vinyl groups, which are activated by the adjacent electron-withdrawing sulfonyl groups. This makes them susceptible to Michael addition reactions with nucleophiles.[1]

Protein Cross-Linking Mechanism

The cross-linking of proteins occurs through a base-catalyzed Michael addition. A nucleophilic group on an amino acid side chain (e.g., the amine of lysine or the thiol of cysteine) attacks one of the vinyl groups of this compound. This is followed by a similar reaction with a second nucleophile on a nearby amino acid, resulting in a covalent bridge between the two.[13]

Safety and Handling

This compound is classified as toxic if swallowed, may cause an allergic skin reaction, and causes serious eye damage.[1] It is essential to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Visualizations

Synthesis Pathway

Synthesis_Pathway 1,3-dichloro-2-propanol 1,3-dichloro-2-propanol Reaction_Mixture Nucleophilic Substitution 1,3-dichloro-2-propanol->Reaction_Mixture Sodium vinylsulfonate Sodium vinylsulfonate Sodium vinylsulfonate->Reaction_Mixture NaOH NaOH NaOH->Reaction_Mixture Base Catalyst This compound This compound Reaction_Mixture->this compound

Caption: Synthesis of this compound.

Protein Cross-Linking Workflow

Protein_Crosslinking_Workflow cluster_experiment Experimental Steps cluster_analysis Analysis Protein_Sample Protein Sample (pH 7.5-8.5) Add_Crosslinker Add this compound Protein_Sample->Add_Crosslinker Incubation Incubate (RT or 37°C) Add_Crosslinker->Incubation Quenching Quench Reaction (e.g., Tris, Glycine) Incubation->Quenching Crosslinked_Protein Cross-linked Protein Sample Quenching->Crosslinked_Protein SDS_PAGE SDS-PAGE Analysis Crosslinked_Protein->SDS_PAGE Digestion Proteolytic Digestion Crosslinked_Protein->Digestion MS_Analysis Mass Spectrometry (LC-MS/MS) Digestion->MS_Analysis Data_Analysis Data Analysis (Identify Cross-linked Peptides) MS_Analysis->Data_Analysis

Caption: Workflow for protein cross-linking analysis.

Conclusion

This compound is a valuable and versatile reagent for researchers in both the life sciences and material sciences. Its ability to efficiently cross-link proteins provides a powerful tool for investigating protein-protein interactions and cellular architecture. Furthermore, its utility in polymer chemistry allows for the creation of novel materials with tailored properties. This guide has provided a detailed overview of its properties, synthesis, and applications, along with practical experimental protocols, to facilitate its effective use in the laboratory. As with any chemical reagent, proper safety precautions are paramount to ensure its safe and successful application.

References

An In-Depth Technical Guide to Bis(vinylsulfonyl)propanol: Properties, Applications, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(vinylsulfonyl)propanol, a bifunctional crosslinking agent, is gaining traction in the fields of proteomics, material science, and drug development. Its vinylsulfonyl groups offer reactivity towards nucleophilic functional groups, making it a versatile tool for creating stable covalent linkages. This technical guide provides a comprehensive overview of the molecular properties of this compound, detailed experimental protocols for its application, and an exploration of its utility in advanced drug delivery systems.

Core Molecular and Physical Properties

This compound, systematically named 1,3-bis(ethenylsulfonyl)propan-2-ol, is a chemical compound with the molecular formula C₇H₁₂O₅S₂ and a molecular weight of 240.3 g/mol .[1][2][3] The presence of two reactive vinylsulfonyl groups and a central hydroxyl group confers its unique chemical properties and utility as a crosslinker.

PropertyValueReference
IUPAC Name 1,3-bis(ethenylsulfonyl)propan-2-ol[2]
CAS Number 67006-32-0[1]
Molecular Formula C₇H₁₂O₅S₂[1][2][3]
Molecular Weight 240.3 g/mol [1][2]

Synthesis of 1,3-bis(vinylsulfonyl)propan-2-ol

General Synthesis Pathway (Hypothetical Adaptation):

The synthesis would likely proceed via a two-step process:

  • Reaction of 1,3-dichloro-2-propanol with a sulfite source to form the corresponding bis(2-chloroethylsulfonyl)propanol intermediate.

  • Base-mediated elimination of hydrogen chloride from the intermediate to yield the final this compound product.

A potential synthetic pathway for this compound.

Applications in Drug Development and Research

The primary utility of this compound lies in its function as a crosslinking agent. The vinyl groups act as Michael acceptors, readily reacting with nucleophiles such as the primary amines of lysine residues in proteins.

Protein Crosslinking for Proteomics

This compound can be employed to study protein-protein interactions. By covalently linking interacting proteins, the resulting complex can be stabilized for analysis by techniques such as mass spectrometry.

Experimental Protocol: Protein Crosslinking with this compound

This protocol is a general guideline and should be optimized for the specific protein system under investigation.

  • Protein Preparation:

    • Prepare the purified protein complex in a suitable amine-free buffer (e.g., HEPES or phosphate buffer) at a concentration of 1-10 µM.

  • Crosslinker Preparation:

    • Prepare a fresh stock solution of this compound in an organic solvent such as DMSO.

  • Crosslinking Reaction:

    • Add the this compound stock solution to the protein sample to achieve a final concentration typically in the range of 0.1-2 mM.

    • Incubate the reaction mixture at room temperature for 30-60 minutes.

  • Quenching:

    • Terminate the reaction by adding a quenching buffer containing a high concentration of a primary amine, such as Tris-HCl or glycine, to a final concentration of 20-50 mM.

    • Incubate for an additional 15 minutes at room temperature.

  • Analysis:

    • Analyze the crosslinked products by SDS-PAGE, where the formation of higher molecular weight bands indicates successful crosslinking.

    • For identification of crosslinked peptides, the sample can be subjected to in-gel digestion followed by analysis using mass spectrometry.[4][5][6]

Workflow for protein crosslinking using this compound.
Hydrogel Formation for Drug Delivery

This compound can be used to crosslink polymers containing nucleophilic groups (e.g., chitosan, gelatin) to form hydrogels. These hydrogels can serve as matrices for the controlled release of therapeutic agents. In situ forming hydrogels, which are injected as a liquid and crosslink within the body, are a particularly promising application for minimally invasive drug delivery.[7][8]

Conceptual Framework for Hydrogel Drug Delivery:

The vinylsulfonyl groups of this compound react with the functional groups of a polymer backbone to form a crosslinked 3D network. A therapeutic drug can be encapsulated within this network during or after its formation. The release of the drug is then governed by diffusion through the hydrogel matrix and/or by the degradation of the hydrogel.

Hydrogel_Formation cluster_0 Components cluster_1 Process cluster_2 Result Polymer Polymer with Nucleophilic Groups (e.g., Chitosan, Gelatin) Mixing Mixing and Encapsulation Polymer->Mixing Crosslinker This compound Crosslinker->Mixing Drug Therapeutic Agent Drug->Mixing Hydrogel Crosslinked Hydrogel Matrix Drug Encapsulated Mixing->Hydrogel In situ Crosslinking

Formation of a drug-loaded hydrogel using this compound.

Signaling Pathways: An Area for Future Research

Currently, there is no direct evidence in the scientific literature linking this compound to the modulation of specific cellular signaling pathways. However, given its reactivity and potential use in drug delivery systems that interact with cells, this represents a significant area for future investigation. Research into how hydrogels crosslinked with this compound interact with cell surface receptors or how the release of specific drugs from these matrices affects intracellular signaling could yield valuable insights for drug development.

Conclusion

This compound is a valuable tool for researchers and drug development professionals. Its well-defined chemical properties and reactivity make it suitable for a range of applications, from fundamental studies of protein interactions to the development of advanced drug delivery systems. The protocols and conceptual frameworks provided in this guide offer a starting point for the practical application of this versatile crosslinking agent. Further research is warranted to fully elucidate its potential, particularly in the context of its interaction with biological systems and its role in modulating cellular signaling.

References

An In-depth Technical Guide to 1,3-Bis(vinylsulfonyl)-2-propanol: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and applications of 1,3-Bis(vinylsulfonyl)-2-propanol, a versatile bifunctional crosslinking agent. The information is curated for researchers and professionals in the fields of chemistry, materials science, and drug development.

Core Chemical Properties

1,3-Bis(vinylsulfonyl)-2-propanol, also known by its IUPAC name 1,3-bis(ethenylsulfonyl)propan-2-ol, is a sulfone compound featuring two reactive vinylsulfonyl groups and a central hydroxyl group.[1] This unique structure imparts a range of useful chemical functionalities.

Table 1: Physical and Chemical Properties of 1,3-Bis(vinylsulfonyl)-2-propanol
PropertyValueReference
CAS Number 67006-32-0[1]
Molecular Formula C7H12O5S2[1]
Molecular Weight 240.3 g/mol [1]
Appearance White to almost white powder or crystals
Melting Point 97.0 to 102.0 °C
Boiling Point 554.7 °C at 760 mmHg (Predicted)[2]
Density 1.379 g/cm³ (Predicted)[2]
Purity >98.0% (GC)
Solubility Readily soluble in various aqueous buffers.[1]

Reactivity and Chemical Behavior

The reactivity of 1,3-Bis(vinylsulfonyl)-2-propanol is dominated by the electrophilic nature of its vinyl groups, making it an excellent Michael acceptor.[1] This property is the basis for its primary application as a crosslinking agent.

Key Reactions:

  • Michael Addition: The vinyl groups readily react with nucleophiles such as the primary amines of lysine residues in proteins.[1] This is the fundamental mechanism behind its use in protein crosslinking for studying protein-protein interactions.

  • Polymerization: The bifunctional nature of the molecule allows it to undergo polymerization, forming cross-linked networks. This is utilized in the creation of durable coatings and adhesives.[1]

  • Substitution Reactions: The sulfonyl groups can act as leaving groups in nucleophilic substitution reactions, further expanding its synthetic utility.[1]

Synthesis and Purification

Experimental Protocol: General Synthesis Approach

A plausible synthesis method is the reaction of 1,3-dichloro-2-propanol with sodium vinylsulfonate or the reaction of 1,3-dimercapto-2-propanol followed by oxidation and vinylation. A frequently cited general method for similar compounds involves the reaction of a diol with a vinyl sulfonyl chloride in the presence of a base.[1]

Hypothetical Synthesis Workflow:

Caption: A generalized workflow for the synthesis of 1,3-Bis(vinylsulfonyl)-2-propanol.

Spectroscopic Analysis

Detailed, experimentally obtained spectroscopic data (NMR, IR, Mass Spectrometry) for 1,3-Bis(vinylsulfonyl)-2-propanol are not available in the searched literature. However, the expected spectral features can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data
TechniqueExpected Peaks/Signals
¹H NMR Signals corresponding to the vinyl protons (typically in the 6-7 ppm region), the methine proton of the propanol backbone, the methylene protons adjacent to the sulfonyl groups, and the hydroxyl proton. The splitting patterns would be complex due to coupling between these protons.
¹³C NMR Resonances for the vinyl carbons, the carbon bearing the hydroxyl group, and the carbons adjacent to the sulfonyl groups.
IR Spectroscopy Characteristic absorption bands for O-H stretching (broad, ~3400 cm⁻¹), C-H stretching of the vinyl and alkyl groups (~3100-2850 cm⁻¹), C=C stretching of the vinyl groups (~1620 cm⁻¹), and strong S=O stretching of the sulfonyl groups (~1350 and 1150 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to its molecular weight (240.3 g/mol ) and characteristic fragmentation patterns resulting from the loss of vinyl groups, sulfonyl groups, and water.

Applications in Research and Development

1,3-Bis(vinylsulfonyl)-2-propanol is a valuable tool in several scientific domains, primarily owing to its crosslinking capabilities.

  • Proteomics and Protein-Protein Interaction Studies: It is employed as a crosslinking agent to covalently link interacting proteins, allowing for their identification and the study of their complexes.[1] The hydroxyl group in its structure can potentially increase its water solubility compared to divinyl sulfone.

  • Material Science: Its ability to form cross-linked polymers makes it a useful monomer or crosslinking agent in the synthesis of hydrogels, coatings, and adhesives with enhanced durability.[1]

Experimental Protocol: General Protein Crosslinking Workflow

The following is a generalized protocol for protein crosslinking using a vinyl sulfone-based crosslinker. Optimal conditions, such as concentration and incubation time, should be empirically determined for each specific application.

Caption: A typical experimental workflow for protein crosslinking studies.

Biological Activity and Signaling Pathways

While research on the specific biological activities of 1,3-Bis(vinylsulfonyl)-2-propanol is limited, studies on the closely related compound, divinyl sulfone (DVS), provide valuable insights. DVS has been shown to be a toxic metabolite of sulfur mustard and can induce a form of programmed cell death called pyroptosis in hepatocytes.[3]

This process is independent of caspases but is dependent on the generation of reactive oxygen species (ROS) and the activation of gasdermin D (GSDMD).[3] Given the structural similarity, it is plausible that 1,3-Bis(vinylsulfonyl)-2-propanol could elicit similar biological effects.

Signaling Pathway: DVS-Induced Pyroptosis

The following diagram illustrates the proposed signaling pathway for DVS-induced pyroptosis.

DVSPyroptosis DVS Divinyl Sulfone (DVS) Exposure ROS Increased Reactive Oxygen Species (ROS) DVS->ROS OxidativeStress Severe Oxidative Stress ROS->OxidativeStress GSDMD Gasdermin D (GSDMD) Activation OxidativeStress->GSDMD PoreFormation Pore Formation in Cell Membrane GSDMD->PoreFormation Pyroptosis Pyroptosis (Cell Death) PoreFormation->Pyroptosis

Caption: Proposed signaling pathway of Divinyl Sulfone (DVS)-induced pyroptosis.

Safety Considerations

While a specific, detailed safety data sheet for 1,3-Bis(vinylsulfonyl)-2-propanol was not found in the search results, the high reactivity of vinyl sulfones suggests that it should be handled with care. Divinyl sulfone is known to be toxic.[4][5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes only and does not constitute professional advice. Researchers should always consult primary literature and safety data sheets before handling any chemical.

References

Synthesis of 1,3-Bis(vinylsulfonyl)-2-propanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1,3-bis(vinylsulfonyl)-2-propanol, a valuable crosslinking agent and chemical intermediate. The primary synthetic route detailed herein is the base-catalyzed double Michael addition of glycerol to divinyl sulfone. This method offers an efficient pathway to the target molecule.

Chemical Properties and Structure

1,3-Bis(vinylsulfonyl)-2-propanol, with the IUPAC name 1,3-bis(ethenylsulfonyl)propan-2-ol, is a molecule featuring two vinylsulfonyl groups attached to a propanol backbone.[1] These reactive vinyl groups make it an excellent candidate for Michael addition reactions, rendering it useful in various applications, including polymer chemistry and as a crosslinking agent in proteomics research.[1]

PropertyValueReference
CAS Number 67006-32-0[1]
Molecular Formula C7H12O5S2[1]
Molecular Weight 240.3 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 97-102 °C
Purity >98.0% (GC)

Synthesis Methodology: Michael Addition

The core of this synthesis involves the nucleophilic addition of the hydroxyl groups of glycerol to the activated double bonds of divinyl sulfone. The reaction is typically carried out in the presence of a base catalyst.

Experimental Protocol

Materials:

  • Glycerol (propane-1,2,3-triol), anhydrous

  • Divinyl sulfone

  • Triethylamine (or other suitable base)

  • Dichloromethane (or other suitable solvent)

  • Hydroquinone (inhibitor)

  • Silica gel for column chromatography

  • Ethyl acetate (for chromatography)

  • Hexane (for chromatography)

Procedure:

  • Reaction Setup: A solution of anhydrous glycerol (1.0 eq) and a catalytic amount of a suitable base such as triethylamine (0.1 eq) is prepared in a suitable solvent like dichloromethane. A small amount of hydroquinone is added to inhibit the polymerization of divinyl sulfone.

  • Addition of Divinyl Sulfone: The reaction mixture is cooled in an ice bath. Divinyl sulfone (2.2 eq) is then added dropwise to the stirred solution, ensuring the temperature is maintained below 10 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield 1,3-bis(vinylsulfonyl)-2-propanol as a white solid.

Reaction Scheme

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Glycerol Glycerol Product 1,3-Bis(vinylsulfonyl)-2-propanol Glycerol->Product + Divinyl Sulfone DivinylSulfone Divinyl Sulfone (2.2 eq) DivinylSulfone->Product Catalyst Base Catalyst (e.g., Triethylamine) Catalyst->Product catalysis Solvent Solvent (e.g., Dichloromethane) Solvent->Product Temperature 0 °C to Room Temperature Temperature->Product

Caption: Reaction scheme for the synthesis of 1,3-bis(vinylsulfonyl)-2-propanol.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of 1,3-bis(vinylsulfonyl)-2-propanol.

G Start Start: Prepare Reactant Solution (Glycerol, Base, Solvent, Inhibitor) AddDVS Dropwise Addition of Divinyl Sulfone (Maintain T < 10 °C) Start->AddDVS React Stir at Room Temperature (24-48 hours, Monitor by TLC) AddDVS->React Workup Aqueous Work-up (Quench, Extract, Wash, Dry) React->Workup Evaporate Solvent Removal (Rotary Evaporation) Workup->Evaporate Purify Column Chromatography (Silica Gel) Evaporate->Purify End End: Pure 1,3-Bis(vinylsulfonyl)-2-propanol Purify->End

Caption: Experimental workflow for the synthesis of 1,3-bis(vinylsulfonyl)-2-propanol.

Applications in Research and Development

The dual vinylsulfonyl groups of 1,3-bis(vinylsulfonyl)-2-propanol provide high reactivity, making it a versatile tool in several scientific domains.

Signaling Pathway in Proteomics

In proteomics, 1,3-bis(vinylsulfonyl)-2-propanol is utilized as a crosslinking agent to study protein-protein interactions. It primarily reacts with the primary amines of lysine residues on proteins.

G Protein1 Protein 1 (with Lysine residue) Complex Crosslinked Protein Complex Protein1->Complex Protein2 Protein 2 (with Lysine residue) Protein2->Complex Crosslinker 1,3-Bis(vinylsulfonyl) -2-propanol Crosslinker->Complex Covalent Bonding

Caption: Use of 1,3-bis(vinylsulfonyl)-2-propanol in protein crosslinking.

References

An In-Depth Technical Guide to the Mechanism of Action of Bis(vinylsulfonyl)propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of bis(vinylsulfonyl)propanol, a versatile chemical tool in proteomics and protein science. The information presented herein is intended for an audience with a strong background in biochemistry, molecular biology, and mass spectrometry.

Core Mechanism of Action: Covalent Cross-Linking of Proteins

This compound, specifically 1,3-bis(vinylsulfonyl)propan-2-ol, functions primarily as a homobifunctional, cleavable cross-linking agent. Its mechanism of action is centered on the formation of stable, covalent bonds with specific amino acid residues on protein surfaces. This cross-linking capability allows for the "freezing" of protein-protein interactions in their native state, enabling their subsequent identification and characterization.

The reactive moieties of this compound are its two vinylsulfonyl groups. These groups act as electrophiles and readily undergo a Michael addition reaction with nucleophilic functional groups present on amino acid side chains. The primary targets for this reaction are the ε-amino groups of lysine residues, which are abundant on protein surfaces. The reaction is pH-dependent, with optimal reactivity observed under alkaline conditions (pH 8-9), where the lysine amino group is deprotonated and thus more nucleophilic.

The resulting cross-link forms a stable thioether bond, effectively tethering two lysine residues. These residues can be within the same protein (intramolecular cross-link) or on two different interacting proteins (intermolecular cross-link). The spacer arm of the propanol backbone dictates the distance between the two linked lysine residues, providing valuable structural information.

A key feature of this compound is the cleavability of the formed cross-links. This property is crucial for the analysis of cross-linked proteins by mass spectrometry. While the specific cleavage conditions were not detailed in the available search results, cleavable cross-linkers are typically designed to be broken by specific chemical reagents or under particular physical conditions (e.g., changes in pH or temperature), allowing for the separation and independent analysis of the previously linked peptides.

Applications in Elucidating Protein-Protein Interactions

The principal application of this compound lies in the field of proteomics, specifically in the study of protein-protein interaction networks. By covalently capturing transient or weak interactions, this cross-linker facilitates the identification of binding partners that might otherwise be lost during traditional biochemical purification techniques.

The general workflow for utilizing this compound in a proteomics study is as follows:

  • Cross-linking: The reagent is introduced to a complex protein mixture, such as a cell lysate or a purified protein complex.

  • Quenching: The cross-linking reaction is stopped by the addition of a quenching reagent that scavenges any unreacted vinylsulfonyl groups.

  • Protein Digestion: The cross-linked protein mixture is then digested into smaller peptides using a protease, typically trypsin.

  • Enrichment (Optional): In some workflows, the cross-linked peptides are enriched from the complex peptide mixture.

  • Mass Spectrometry Analysis: The peptide mixture is analyzed by mass spectrometry to identify the cross-linked peptides. The masses of the linked peptides provide information about the identities of the interacting proteins and the specific sites of interaction.

  • Data Analysis: Specialized software is used to analyze the mass spectrometry data and identify the cross-linked peptide pairs.

Experimental Protocols

While a specific, detailed protocol for this compound was not found in the provided search results, a general protocol for protein cross-linking using a homobifunctional cross-linker can be adapted. It is crucial to note that optimization of reagent concentrations, incubation times, and temperature is essential for each specific biological system.

General In Vitro Cross-Linking Protocol

This protocol is a generalized procedure and should be optimized for the specific proteins under investigation.

Materials:

  • Purified protein(s) of interest

  • This compound

  • Amine-free buffer (e.g., HEPES, PBS), pH 8.0

  • Quenching buffer (e.g., Tris-HCl or glycine)

  • Anhydrous DMSO or DMF

  • SDS-PAGE analysis reagents

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • Prepare the protein sample in an amine-free buffer at a suitable concentration.

  • Add the this compound stock solution to the protein sample to achieve the desired final concentration. A typical starting point is a 20- to 100-fold molar excess of the cross-linker over the protein.

  • Incubate the reaction mixture at room temperature for 30-60 minutes.

  • Quench the reaction by adding the quenching buffer to a final concentration sufficient to consume the excess cross-linker.

  • Incubate for an additional 15 minutes at room temperature.

  • Analyze the cross-linking efficiency by SDS-PAGE, looking for the appearance of higher molecular weight bands corresponding to cross-linked products.

Data Presentation

Quantitative data for the use of this compound is not available in the provided search results. However, a template for presenting such data is provided below.

ParameterValueReference
Reactivity
Target ResiduesPrimary Amines (Lysine)[1]
Optimal pH8-9[2]
Cross-linking Conditions
Typical ConcentrationData not available
Incubation TimeData not available
Incubation TemperatureData not available
Cleavage Conditions
Reagent/MethodData not available
Incubation TimeData not available
Incubation TemperatureData not available

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

As the search results did not provide information on specific signaling pathways modulated by this compound, a diagram illustrating its general mechanism of action in a protein cross-linking experiment is provided below.

Mechanism_of_Action cluster_reaction Cross-Linking Reaction cluster_analysis Downstream Analysis ProteinA Protein A (with Lysine) Complex Cross-linked Protein Complex ProteinA->Complex Interaction ProteinB Protein B (with Lysine) ProteinB->Complex Interaction BVSP This compound BVSP->Complex Covalent Cross-linking Digestion Proteolytic Digestion (e.g., Trypsin) Complex->Digestion MS Mass Spectrometry (LC-MS/MS) Digestion->MS Data Data Analysis MS->Data

Caption: General workflow for protein cross-linking using this compound.

Logical Relationships

The following diagram illustrates the logical relationship between the properties of this compound and its application in proteomics.

Logical_Relationship cluster_properties Chemical Properties cluster_application Application in Proteomics Reactivity Homobifunctional Vinyl Sulfone Groups Crosslinking Covalent Capture of Protein Interactions Reactivity->Crosslinking enables Cleavability Cleavable Spacer Arm Analysis Identification of Interacting Proteins by Mass Spectrometry Cleavability->Analysis facilitates Crosslinking->Analysis leads to

Caption: Relationship between properties and application of this compound.

References

Reactivity of Vinyl Sulfone Groups in Bis(vinylsulfonyl)propanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the vinyl sulfone groups in bis(vinylsulfonyl)propanol, a homobifunctional cross-linking agent. The core focus is on the Michael addition reaction, the primary mechanism through which this compound conjugates with nucleophilic amino acid residues in proteins, particularly cysteine and lysine. This document summarizes the available kinetic data for analogous vinyl sulfone compounds, outlines detailed experimental protocols for protein cross-linking applications, and provides visual representations of the reaction mechanisms and experimental workflows.

Introduction

This compound is a chemical reagent characterized by two reactive vinyl sulfone moieties connected by a propanol linker. The electron-withdrawing nature of the sulfonyl group renders the vinyl groups highly susceptible to nucleophilic attack, making this compound an effective tool for covalently cross-linking proteins and other biomolecules. This property has led to its application in various fields, including proteomics, drug delivery, and material science, for stabilizing protein complexes, studying protein-protein interactions, and creating hydrogels. Understanding the reactivity of its vinyl sulfone groups is paramount for the effective design and execution of experiments.

Core Reactivity: The Michael Addition

The primary reaction mechanism of vinyl sulfones is the Michael addition, a nucleophilic 1,4-addition to an α,β-unsaturated carbonyl compound. In the context of this compound, the vinyl groups act as Michael acceptors, readily reacting with soft nucleophiles such as thiols and amines.

Reaction with Cysteine

The thiol group of cysteine residues is a potent nucleophile for vinyl sulfones. The reaction proceeds via the attack of the thiolate anion on the β-carbon of the vinyl group, forming a stable thioether bond. This reaction is generally rapid and highly efficient, especially under neutral to slightly alkaline conditions which favor the deprotonation of the thiol group to the more reactive thiolate.

Reaction with Lysine

The primary amine of lysine residues can also act as a nucleophile in a Michael addition reaction with vinyl sulfones. However, this reaction is typically slower than the reaction with cysteine and is more favored at a basic pH, where the amine group is deprotonated and thus more nucleophilic. It has been noted that 1,3-bis(vinylsulfonyl)-2-propanol primarily reacts with the primary amines of lysine residues[1].

Quantitative Reactivity Data

Vinyl CompoundNucleophilepHSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
VinylpyrimidineBoc-Cys-OMe80.375[2]
VinyltriazineBoc-Cys-OMe83.10[2]
VinylpyrimidineBoc-Cys-OMe70.510[2]
VinylpyrimidineBoc-Cys-OMe60.636[2]
VinylpyrimidineBoc-Cys-OMe50.851[2]

Table 1: Second-order rate constants for the reaction of model vinyl compounds with a cysteine derivative. This data provides an approximation of the reactivity of the vinyl sulfone groups in this compound.

Experimental Protocols

The following is a representative protocol for protein cross-linking using this compound, followed by analysis using mass spectrometry. This protocol is a composite based on general cross-linking procedures and should be optimized for specific applications.

Materials
  • Protein sample in a suitable buffer (e.g., phosphate-buffered saline (PBS), HEPES)

  • This compound (prepare fresh stock solution in an organic solvent like DMSO or DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • SDS-PAGE reagents

  • Mass spectrometry-grade enzymes for protein digestion (e.g., trypsin)

  • Reagents for mass spectrometry analysis (e.g., formic acid, acetonitrile)

Protocol
  • Sample Preparation:

    • Ensure the protein sample is in a buffer free of primary amines or thiols (e.g., avoid Tris buffer or buffers containing dithiothreitol (DTT) during the cross-linking reaction).

    • The optimal protein concentration will depend on the specific interaction being studied and should be determined empirically.

  • Cross-linking Reaction:

    • Add the freshly prepared this compound stock solution to the protein sample. The final concentration of the cross-linker should be optimized, but a starting point is often a 20- to 50-fold molar excess over the protein.

    • Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) with gentle mixing. The incubation time will vary depending on the reaction kinetics and should be optimized (e.g., 30 minutes to 2 hours).

    • The pH of the reaction buffer is a critical parameter. For targeting cysteine residues, a pH range of 7.0-8.5 is generally effective. For targeting lysine residues, a higher pH (8.5-9.5) may be required to achieve efficient cross-linking. A pH titration experiment is recommended to determine the optimal condition for the specific system.

  • Quenching the Reaction:

    • To stop the cross-linking reaction, add the quenching solution to a final concentration sufficient to consume the excess reactive this compound (e.g., 50-100 mM).

    • Incubate for an additional 15-30 minutes at room temperature.

  • Analysis of Cross-linked Products:

    • SDS-PAGE: Analyze the cross-linked sample by SDS-PAGE to visualize the formation of higher molecular weight species, indicating successful cross-linking.

    • Mass Spectrometry:

      • The cross-linked protein sample is typically denatured, reduced, alkylated, and then digested with a specific protease like trypsin.

      • The resulting peptide mixture is then analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).

      • Specialized software is used to identify the cross-linked peptides, which provides information on the specific amino acid residues that have been linked, offering insights into protein structure and interaction interfaces.

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the core reaction mechanisms and a typical experimental workflow.

Michael_Addition_Cysteine cluster_reactants Reactants cluster_product Product Vinyl_Sulfone R-SO₂-CH=CH₂ Thioether_Adduct R-SO₂-CH₂-CH₂-S-Cys-Protein Vinyl_Sulfone->Thioether_Adduct Bond Formation Thiolate Protein-Cys-S⁻ Thiolate->Vinyl_Sulfone Nucleophilic Attack

Caption: Michael addition of a cysteine thiolate to a vinyl sulfone.

Michael_Addition_Lysine cluster_reactants Reactants cluster_product Product Vinyl_Sulfone R-SO₂-CH=CH₂ Amine_Adduct R-SO₂-CH₂-CH₂-NH-Lys-Protein Vinyl_Sulfone->Amine_Adduct Bond Formation Amine Protein-Lys-NH₂ Amine->Vinyl_Sulfone Nucleophilic Attack Crosslinking_Workflow Start Protein Sample Add_Crosslinker Add this compound Start->Add_Crosslinker Incubate Incubate (Control Time & pH) Add_Crosslinker->Incubate Quench Quench Reaction Incubate->Quench Analysis Analysis Quench->Analysis SDS_PAGE SDS-PAGE Analysis->SDS_PAGE Mass_Spec Mass Spectrometry Analysis->Mass_Spec

References

Navigating the Solubility of Bis(vinylsulfonyl)propanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(vinylsulfonyl)propanol, scientifically known as 1,3-bis(vinylsulfonyl)-2-propanol, is a bifunctional molecule increasingly utilized in bioconjugation, hydrogel formation, and as a crosslinking agent in various biomedical and pharmaceutical applications. Its efficacy in these roles is intrinsically linked to its solubility in different solvent systems. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, offering insights into its behavior in various solvents, predictive analysis based on its molecular structure, and standardized methodologies for solubility determination. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide consolidates available qualitative information and provides a framework for its practical application and further investigation.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for predicting its solubility.

PropertyValue
IUPAC Name 1,3-bis(ethenylsulfonyl)propan-2-ol
CAS Number 67006-32-0
Molecular Formula C₇H₁₂O₅S₂
Molecular Weight 240.3 g/mol
Melting Point 96 °C
Appearance White to off-white crystalline powder

Solubility Profile of this compound

Direct quantitative solubility data for this compound is scarce in peer-reviewed literature and chemical databases, with many sources listing it as "N/A". However, qualitative descriptions consistently indicate its solubility in polar solvents.

Solvent ClassQualitative SolubilityRationale
Aqueous Buffers Readily Soluble[1]The presence of a hydroxyl (-OH) group and two sulfonyl (-SO₂) groups allows for hydrogen bonding with water molecules.
Polar Solvents SolubleThe polar nature of the hydroxyl and sulfonyl functional groups facilitates interaction with other polar solvent molecules.
Non-Polar Solvents Predicted to have low solubilityThe overall polarity of the molecule, dominated by the hydroxyl and sulfonyl groups, limits its interaction with non-polar solvents.

Predicting Solubility Based on Molecular Structure

The chemical architecture of this compound provides significant clues to its solubility behavior. The principle of "like dissolves like" is a key concept in this prediction.[2][3]

  • Polar Moieties : The molecule possesses a central hydroxyl (-OH) group and two sulfonyl (-SO₂) groups. These are highly polar functionalities capable of engaging in hydrogen bonding and dipole-dipole interactions with polar solvents like water.[4]

  • Non-Polar Moieties : The two vinyl (-CH=CH₂) groups and the propane backbone represent the non-polar regions of the molecule.

The strong influence of the polar hydroxyl and sulfonyl groups is expected to dominate the molecule's solubility characteristics, rendering it more soluble in polar environments.

Factors Influencing Solubility

Several factors can affect the solubility of this compound in a given solvent:

  • Temperature : For most solid solutes, solubility increases with temperature.[5][6][7] This is because higher temperatures provide the energy needed to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.

  • pH : In aqueous solutions, the pH can influence the solubility of compounds with ionizable groups. While the hydroxyl group in this compound is generally considered non-ionizable under typical physiological conditions, extreme pH values could potentially affect its stability and interactions.

  • Pressure : For solid and liquid solutes, pressure has a negligible effect on solubility.[6]

  • Molecular Size : While not a dominant factor for a molecule of this size, in general, smaller molecules tend to be more soluble than larger ones.[7]

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following general experimental protocol for determining the solubility of a solid compound can be employed. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Objective : To determine the solubility of this compound in a specific solvent at a given temperature.

Materials :

  • This compound

  • Solvent of interest

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or incubator

  • Vortex mixer or magnetic stirrer

  • Centrifuge

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks

Procedure :

  • Preparation of a Saturated Solution :

    • Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that the solution becomes saturated.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature bath set to the desired temperature.

    • Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A vortex mixer or magnetic stirrer can be used.

  • Separation of Undissolved Solid :

    • After the equilibration period, allow the vial to stand undisturbed at the same constant temperature to let the excess solid settle.

    • To ensure complete separation of the undissolved solid, centrifuge the vial at a high speed.

  • Quantification of Dissolved Solute :

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a micropipette.

    • Dilute the aliquot with a known volume of the solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted solution using a validated analytical technique such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations will be required for accurate quantification.

  • Calculation of Solubility :

    • Calculate the concentration of the undissolved solute in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_sep Separation cluster_quant Quantification cluster_calc Calculation start Start add_excess Add excess this compound to solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation add_excess->equilibrate centrifuge Centrifuge to separate undissolved solid equilibrate->centrifuge aliquot Take an aliquot of the supernatant centrifuge->aliquot dilute Dilute the aliquot aliquot->dilute analyze Analyze concentration (e.g., HPLC, UV-Vis) dilute->analyze calculate Calculate solubility analyze->calculate end_node End calculate->end_node

Caption: A flowchart outlining the key steps for the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound remains to be extensively published, its molecular structure strongly suggests a high affinity for polar solvents, a characteristic that is supported by available qualitative descriptions. For applications requiring precise solubility values, the provided experimental protocol offers a robust methodology for their determination. Understanding the solubility profile of this compound is paramount for its effective use in the development of novel materials and therapeutics, and this guide provides a foundational resource for researchers in this field.

References

An In-depth Technical Guide to the Purity and Characterization of Bis(vinylsulfonyl)propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and characterization of Bis(vinylsulfonyl)propanol (CAS No. 67006-32-0), a versatile bifunctional molecule with applications in crosslinking, polymer synthesis, and as a chemical intermediate. This document outlines its chemical and physical properties, methods for its synthesis and purification, and detailed protocols for its characterization using modern analytical techniques.

Chemical and Physical Properties

This compound, chemically known as 1,3-bis(ethenylsulfonyl)propan-2-ol, is a white to off-white crystalline solid.[1] Its structure features a central propanol backbone with two reactive vinylsulfonyl groups, making it a valuable crosslinking agent.[2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 67006-32-0[1][3]
Molecular Formula C₇H₁₂O₅S₂[1][3]
Molecular Weight 240.29 g/mol [1][3]
Appearance White to almost white powder/crystal[1]
Melting Point 97.0 to 102.0 °C[1]
Purity (typical) >98.0% (by GC)[1]
IUPAC Name 1,3-bis(ethenylsulfonyl)propan-2-ol[4]
Synonyms Bis(vinylsulfonylmethyl)carbinol, 1,3-Divinylsulfonyl-2-hydroxypropane[5]

Synthesis and Purification

The synthesis of this compound can be achieved through several routes, with a common method involving the reaction of a propanol derivative with a vinyl sulfone precursor.[2] The following is a representative protocol for its synthesis and purification.

Synthesis Workflow

Synthesis_Workflow Reactants 1,3-Dihalopropan-2-ol + Sodium Vinylsulfonate Reaction Nucleophilic Substitution Reactants->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Purification Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis

Materials:

  • 1,3-dichloro-2-propanol

  • Sodium vinylsulfonate

  • Aprotic polar solvent (e.g., Dimethylformamide - DMF)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide)

  • Sodium hydroxide

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, dissolve sodium vinylsulfonate in DMF.

  • Add the phase-transfer catalyst to the solution.

  • Slowly add a solution of 1,3-dichloro-2-propanol in DMF to the reaction mixture at room temperature.

  • Gradually add a concentrated solution of sodium hydroxide, maintaining the reaction temperature below 40°C.

  • After the addition is complete, continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

Experimental Protocol: Purification

Method: Recrystallization

Solvent System: A mixture of ethanol and water or isopropanol.

Procedure:

  • Dissolve the crude this compound in a minimal amount of the hot solvent system.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum to a constant weight.

Purity and Characterization

The purity and identity of the synthesized this compound should be confirmed using a combination of chromatographic and spectroscopic techniques.

Purity Analysis by Gas Chromatography (GC)

Gas chromatography is a standard method for assessing the purity of volatile and semi-volatile compounds like this compound. Commercial suppliers often report a purity of greater than 98.0% as determined by GC.[1]

Table 2: Representative GC-MS Purity Analysis Protocol

ParameterCondition
Instrument Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temp. 250 °C
Oven Program Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
Carrier Gas Helium, constant flow of 1.0 mL/min
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
MS Detector Electron Ionization (EI), Scan range: 40-400 m/z
Sample Prep. 1 mg/mL in a suitable solvent (e.g., acetone or ethyl acetate)

Characterization Workflow

Characterization_Workflow cluster_Purity Purity Assessment cluster_Structure Structural Elucidation GC Gas Chromatography (GC) NMR NMR Spectroscopy (¹H and ¹³C) FTIR FTIR Spectroscopy MS Mass Spectrometry (MS) Pure_Product Purified this compound Pure_Product->GC Pure_Product->NMR Pure_Product->FTIR Pure_Product->MS

Caption: Analytical workflow for the characterization of this compound.

Structural Characterization by Spectroscopic Methods

NMR spectroscopy is essential for confirming the chemical structure of this compound.

Table 3: Representative NMR Spectroscopy Protocol

Parameter¹H NMR¹³C NMR
Spectrometer 400 MHz or higher100 MHz or higher
Solvent Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
Standard Tetramethylsilane (TMS)Tetramethylsilane (TMS)
Concentration ~10 mg/mL~20-50 mg/mL

Expected ¹H NMR Spectral Features:

  • Signals corresponding to the vinyl protons (-CH=CH₂).

  • A multiplet for the methine proton (-CHOH).

  • Signals for the methylene protons adjacent to the sulfonyl groups (-SO₂-CH₂-).

  • A signal for the hydroxyl proton (-OH), which is exchangeable with D₂O.

Expected ¹³C NMR Spectral Features:

  • Signals for the carbons of the vinyl groups.

  • A signal for the carbon bearing the hydroxyl group.

  • Signals for the methylene carbons adjacent to the sulfonyl groups.

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

Table 4: Representative FTIR Spectroscopy Protocol

ParameterCondition
Instrument Fourier-Transform Infrared Spectrometer
Sample Prep. KBr pellet or ATR (Attenuated Total Reflectance)
Scan Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹

Expected FTIR Absorption Bands:

  • O-H stretch: A broad band in the region of 3500-3200 cm⁻¹ due to the hydroxyl group.

  • C-H stretch (vinyl): Bands above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Bands below 3000 cm⁻¹.

  • C=C stretch (vinyl): A band around 1620 cm⁻¹.

  • S=O stretch (sulfonyl): Strong, characteristic bands in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

  • C-O stretch: A band in the region of 1100-1000 cm⁻¹.

Conclusion

The purity and structural integrity of this compound are critical for its successful application in research and development. This guide provides a framework for its synthesis, purification, and comprehensive characterization. The combination of chromatographic and spectroscopic techniques outlined herein ensures a thorough evaluation of the compound's quality, enabling researchers and drug development professionals to confidently utilize this important chemical intermediate in their work.

References

Navigating the Chemistry of Bis(vinylsulfonyl)propanol: A Technical Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(vinylsulfonyl)propanol, specifically 1,3-Bis(vinylsulfonyl)-2-propanol (CAS No. 67006-32-0), is a bifunctional cross-linking agent increasingly utilized in proteomics and other biochemical applications. Its vinylsulfonyl groups are reactive towards nucleophilic side chains of amino acids, primarily lysine, making it a valuable tool for studying protein-protein interactions. This guide provides a comprehensive overview of the safety, handling, and core applications of this compound to ensure its safe and effective use in a laboratory setting.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its safe handling and storage.

PropertyValueReference
CAS Number 67006-32-0[1][2]
Molecular Formula C7H12O5S2[1][3]
Molecular Weight 240.29 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point 97.0 to 102.0 °C[2]
Solubility Readily soluble in various aqueous buffers[4]

Hazard Identification and Toxicology

While specific toxicological data for this compound is limited, the Globally Harmonized System (GHS) provides hazard classifications. Furthermore, due to the presence of two reactive vinyl sulfone groups, it is prudent to consider the toxicology of the parent compound, divinyl sulfone, as a surrogate for assessing potential hazards.

GHS Hazard Statements for this compound
Hazard StatementDescription
H301 Toxic if swallowed
H317 May cause an allergic skin reaction
H318 Causes serious eye damage

Source: Smolecule

Toxicological Data for Divinyl Sulfone (Analog)

Disclaimer: The following data is for divinyl sulfone and should be used as a precautionary reference for this compound due to structural similarities.

Toxicity MetricValueSpeciesRoute
LD50 32 mg/kgRatOral
LD50 22 mg/kgRabbitDermal

Source: Merck Millipore

The high reactivity of the vinyl sulfone groups suggests that this compound should be handled as a potent irritant and sensitizer.

Safety and Handling Precautions

Adherence to strict safety protocols is paramount when working with this compound.

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound includes:

  • Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes and fine particles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn. Given the potential for skin sensitization, double gloving is recommended.

  • Body Protection: A lab coat or chemical-resistant apron should be worn.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If there is a risk of generating dust or aerosols, a respirator with an appropriate cartridge should be used.

Engineering Controls
  • Ventilation: All weighing and handling of the solid compound, as well as any reactions, should be performed in a chemical fume hood.

  • Eyewash and Safety Shower: An accessible and functioning eyewash station and safety shower are mandatory in the work area.

Handling Procedures
  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.

  • Avoid Inhalation: Do not breathe dust or aerosols.

  • Grounding: For procedures that may generate static electricity, ensure that equipment is properly grounded.

  • Spill Management: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for proper disposal. Do not allow the material to enter drains.

Storage
  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed.

  • Store away from incompatible materials such as strong oxidizing agents.

Experimental Protocols: Protein Cross-linking

The primary application of this compound is as a cross-linking agent in proteomics. The following is a generalized protocol. Researchers should optimize concentrations and incubation times for their specific proteins of interest.

Materials
  • This compound

  • Protein sample in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., Tris-HCl or glycine)

  • Reaction tubes

General Cross-linking Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Quenching cluster_3 Analysis prep_protein Prepare Protein Sample reaction Incubate Protein and Crosslinker prep_protein->reaction Add to reaction prep_crosslinker Prepare this compound Stock Solution prep_crosslinker->reaction Add to reaction quench Add Quenching Solution reaction->quench Stop reaction analysis Analyze Cross-linked Products (e.g., SDS-PAGE, Mass Spectrometry) quench->analysis

Caption: General workflow for a protein cross-linking experiment.

Detailed Methodology
  • Protein Preparation: Prepare the protein sample in a buffer free of primary amines (e.g., Tris). The optimal protein concentration should be determined empirically.

  • Cross-linker Preparation: Immediately before use, prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or DMF).

  • Reaction: Add the this compound stock solution to the protein sample to achieve the desired final concentration. The molar ratio of cross-linker to protein will need to be optimized.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a specific duration (e.g., 30-60 minutes).

  • Quenching: Stop the reaction by adding a quenching buffer containing a high concentration of primary amines (e.g., 1M Tris-HCl, pH 8.0) to consume the excess reactive cross-linker.

  • Analysis: The cross-linked products can be analyzed by various techniques, such as SDS-PAGE to visualize higher molecular weight species or mass spectrometry to identify cross-linked peptides.

Signaling Pathways and Logical Relationships

To date, the scientific literature has not identified specific signaling pathways that are directly modulated by this compound. Its biological effects are primarily attributed to its non-specific protein cross-linking activity, which can lead to cellular dysfunction and toxicity if not controlled.

The logical relationship for its mode of action in a biological system can be visualized as follows:

G cluster_0 Exposure cluster_1 Molecular Interaction cluster_2 Cellular Consequence cluster_3 Biological Outcome BVP This compound reaction Covalent Adduction to Nucleophilic Residues (e.g., Lysine, Cysteine) BVP->reaction crosslinking Protein Cross-linking reaction->crosslinking inhibition Enzyme Inhibition reaction->inhibition disruption Disruption of Protein-Protein Interactions reaction->disruption toxicity Cellular Toxicity crosslinking->toxicity inhibition->toxicity disruption->toxicity

Caption: Postulated mechanism of this compound-induced toxicity.

Conclusion

This compound is a valuable research tool with significant potential in the field of proteomics. However, its reactive nature necessitates a thorough understanding of its hazards and the implementation of rigorous safety protocols. By following the guidelines outlined in this document, researchers can safely harness the capabilities of this compound while minimizing risks to themselves and their colleagues.

References

An In-depth Technical Guide to Bis(vinylsulfonyl)propanol: From Discovery to Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Bis(vinylsulfonyl)-2-propanol (BVSP), a homobifunctional crosslinking agent with significant applications in proteomics and material science. The document details its chemical properties, a plausible synthesis route, and its mechanism of action, with a particular focus on its utility in studying protein-protein interactions. Experimental protocols for its synthesis and use in protein crosslinking are outlined, accompanied by a summary of its known physical and chemical data.

Introduction

1,3-Bis(vinylsulfonyl)-2-propanol, with the CAS number 67006-32-0, is a chemical compound featuring two reactive vinylsulfonyl groups attached to a propanol backbone.[1][2] These vinyl groups act as Michael acceptors, making the molecule highly reactive towards nucleophiles, particularly the primary amines of lysine residues in proteins.[1] This specificity, combined with its water solubility and the potential for cleavage of the resulting crosslinks under specific conditions, has made BVSP a valuable tool in the field of proteomics for elucidating protein structures and interaction networks.[1] Beyond its role in life sciences, its ability to form cross-linked polymers also lends it to applications in coatings, adhesives, and material science.[1]

Discovery and History

Physicochemical Properties

A summary of the key physicochemical properties of 1,3-Bis(vinylsulfonyl)-2-propanol is presented in Table 1.

PropertyValueReference
IUPAC Name 1,3-bis(ethenylsulfonyl)propan-2-ol[1]
Synonyms Bis(vinylsulfonyl)propanol, 1,3-Bis(vinylsulfonyl)-2-hydroxypropane
CAS Number 67006-32-0[1][2]
Molecular Formula C7H12O5S2[1][2]
Molecular Weight 240.3 g/mol [1]
Appearance White to almost white powder or crystals[3]
Melting Point 97.0 to 102.0 °C[3]
Purity >98.0% (GC)[3]

Synthesis

Synthesis Pathway

A plausible and commonly cited method for the synthesis of 1,3-Bis(vinylsulfonyl)-2-propanol involves the reaction of a suitable propanol derivative with a vinyl sulfone precursor. One such route is the reaction of propane-1,3-diol with vinyl sulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine, to scavenge the HCl produced.[1]

Alternatively, the reaction of alcohols with divinyl sulfone, promoted by a nucleophilic catalyst, presents another viable pathway for the formation of the ether linkage present in BVSP's backbone.[4][5][6]

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Conditions cluster_product Product PropaneDiol Propane-1,3-diol BVSP 1,3-Bis(vinylsulfonyl)-2-propanol PropaneDiol->BVSP VinylSulfonylChloride Vinyl Sulfonyl Chloride VinylSulfonylChloride->BVSP Base Triethylamine Base->BVSP

Plausible synthesis pathway for 1,3-Bis(vinylsulfonyl)-2-propanol.
Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical protocol based on general organic chemistry principles for the synthesis route described above, as a specific peer-reviewed protocol is not available.

Materials:

  • Propane-1,3-diol

  • Vinyl sulfonyl chloride

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for elution

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve propane-1,3-diol (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add vinyl sulfonyl chloride (2.1 equivalents) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure 1,3-Bis(vinylsulfonyl)-2-propanol.

Characterization:

  • The purified product should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Mechanism of Action in Protein Crosslinking

The utility of 1,3-Bis(vinylsulfonyl)-2-propanol as a protein crosslinker stems from the high reactivity of its vinyl groups towards nucleophilic amino acid side chains in a Michael addition reaction.[1]

Reaction with Lysine Residues

The primary targets for BVSP on proteins are the ε-amino groups of lysine residues. The reaction proceeds via a nucleophilic attack of the deprotonated amine on the β-carbon of the vinyl group, forming a stable thioether bond. As BVSP possesses two vinylsulfonyl groups, it can react with two different lysine residues, creating an intramolecular or intermolecular crosslink.

Michael_Addition Protein-NH2 Protein-Lys-NH₂ Intermediate Protein-Lys-NH₂⁺-CH₂-⁻CH-SO₂-R-SO₂-CH=CH₂ Protein-NH2->Intermediate Nucleophilic Attack BVSP CH₂=CH-SO₂-R-SO₂-CH=CH₂ Product Protein-Lys-NH-CH₂-CH₂-SO₂-R-SO₂-CH=CH₂ Intermediate->Product Proton Transfer

Mechanism of Michael addition between a lysine residue and a vinylsulfonyl group.

Applications in Research and Drug Development

Proteomics and Study of Protein-Protein Interactions

1,3-Bis(vinylsulfonyl)-2-propanol is a valuable tool for studying protein-protein interactions. By crosslinking interacting proteins, it allows for the stabilization of protein complexes, which can then be isolated and analyzed by techniques such as mass spectrometry to identify the interacting partners and map the interaction interfaces.[1]

Material Science

The ability of BVSP to undergo polymerization allows for the creation of cross-linked polymer networks. These polymers can be utilized in the formulation of durable coatings and adhesives.[1]

Experimental Protocol: Protein Crosslinking with 1,3-Bis(vinylsulfonyl)-2-propanol

The following is a general protocol for the in vitro crosslinking of proteins using BVSP. Optimal conditions, such as protein and crosslinker concentrations and reaction time, may need to be determined empirically for each specific system.

Materials:

  • Purified protein sample in a suitable buffer (e.g., HEPES or PBS, pH 7.5-8.5)

  • 1,3-Bis(vinylsulfonyl)-2-propanol (BVSP) stock solution (e.g., 50 mM in DMSO or aqueous buffer)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • SDS-PAGE reagents

  • Mass spectrometer and associated reagents for protein identification

Procedure:

  • Sample Preparation: Prepare the protein sample at a suitable concentration (e.g., 1-5 mg/mL) in a compatible crosslinking buffer.

  • Crosslinking Reaction: Add the BVSP stock solution to the protein sample to achieve the desired final concentration (a molar excess of 20- to 500-fold of crosslinker to protein is a common starting point).[7]

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 30-60 minutes).

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. The primary amine in Tris will react with any unreacted BVSP.

  • Analysis by SDS-PAGE: Analyze the crosslinked protein mixture by SDS-PAGE to visualize the formation of higher molecular weight species, indicative of successful crosslinking.

  • Mass Spectrometry Analysis: For identification of crosslinked peptides, the protein bands of interest can be excised from the gel, subjected to in-gel digestion (e.g., with trypsin), and the resulting peptides analyzed by LC-MS/MS. Specialized software can then be used to identify the crosslinked peptide pairs.

Crosslinking_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ProteinSample Protein Sample (HEPES or PBS buffer) Crosslinking Crosslinking Reaction (Room Temperature, 30-60 min) ProteinSample->Crosslinking BVSP_Stock BVSP Stock Solution BVSP_Stock->Crosslinking Quenching Quenching (Tris Buffer) Crosslinking->Quenching SDS_PAGE SDS-PAGE Analysis Quenching->SDS_PAGE MS_Analysis Mass Spectrometry (LC-MS/MS) SDS_PAGE->MS_Analysis Data_Analysis Data Analysis (Identify Crosslinked Peptides) MS_Analysis->Data_Analysis

General experimental workflow for protein crosslinking with BVSP.

Signaling Pathways

Currently, there is no specific information available in the scientific literature directly implicating 1,3-Bis(vinylsulfonyl)-2-propanol in the modulation of specific signaling pathways. Its primary application remains as a tool to study existing protein interactions within various cellular contexts, which may include components of signaling pathways.

Conclusion

1,3-Bis(vinylsulfonyl)-2-propanol is a versatile and effective crosslinking agent with established applications in proteomics and potential in material science. Its specificity for lysine residues and its bifunctional nature make it a powerful tool for probing protein structure and interactions. While a detailed historical account and comprehensive spectroscopic data are not widely available, its utility is evident from its commercial availability and its citation in the context of protein characterization methodologies. Further research into its synthesis, characterization, and application is warranted to fully exploit its potential in both basic research and drug development.

References

An In-Depth Technical Guide to Bis(vinylsulfonyl)propanol Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of bis(vinylsulfonyl)propanol and its structural analogs and derivatives, a class of compounds characterized by the presence of two reactive vinylsulfonyl moieties. These compounds have garnered significant interest in medicinal chemistry and materials science due to their ability to act as potent Michael acceptors, enabling them to form covalent bonds with nucleophilic residues in biological targets. This guide details their synthesis, mechanisms of action, and diverse biological activities, with a particular focus on their roles as enzyme inhibitors and anticancer agents. Quantitative data on their biological efficacy are presented in structured tables for comparative analysis. Detailed experimental protocols for their synthesis and biological evaluation are provided to facilitate further research and development in this area. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of their molecular interactions and experimental applications.

Introduction

This compound, with the IUPAC name 1,3-bis(ethenylsulfonyl)propan-2-ol, is a bifunctional molecule featuring two vinylsulfonyl groups attached to a propanol backbone. The electron-withdrawing nature of the sulfonyl groups renders the vinyl groups highly electrophilic and susceptible to Michael-type addition reactions with soft nucleophiles, most notably the thiol groups of cysteine residues in proteins. This reactivity profile has positioned this compound and its analogs as promising candidates for the development of covalent inhibitors targeting a variety of enzymes, particularly cysteine proteases.

Structural analogs, such as bis(vinylsulfonyl)methane, and various derivatives with modifications to the propanol backbone or the vinyl groups have been synthesized and evaluated to explore their structure-activity relationships (SAR) and to modulate their potency, selectivity, and pharmacokinetic properties. This guide will delve into the chemical and biological intricacies of this class of compounds.

Synthesis of this compound and Its Analogs

The synthesis of this compound and its analogs typically involves a multi-step process. A common strategy for a related compound, bis(vinylsulfonyl)methane, involves the dehydration of bis(2-hydroxyethylsulfonyl)methane.[1][2] This method is advantageous as it involves fewer steps and avoids the use of toxic reagents.[2] A general synthetic approach for a related analog, 2-dimethylamino-1,3-bis(phenylthiosulphonyl)propane, involves the reaction of 2-dimethylamino-1,3-dichloropropane with sodium benzenethiosulphonate in isopropyl alcohol.[3]

General Synthetic Workflow:

G Starting Materials Starting Materials Intermediate Formation Intermediate Formation Starting Materials->Intermediate Formation Reaction Vinyl Group Introduction Vinyl Group Introduction Intermediate Formation->Vinyl Group Introduction Reaction Final Product Final Product Vinyl Group Introduction->Final Product Purification

Caption: A generalized workflow for the synthesis of bis(vinylsulfonyl) compounds.

Biological Activities and Mechanism of Action

The primary mechanism of biological action for this compound and its analogs stems from their ability to act as irreversible covalent inhibitors of enzymes, particularly cysteine proteases.[4] The vinylsulfonyl group serves as a Michael acceptor, reacting with the nucleophilic thiol group of a cysteine residue in the active site of the enzyme to form a stable thioether linkage.[4] This covalent modification leads to the irreversible inactivation of the enzyme.

Cysteine Protease Inhibition

Vinyl sulfones have been extensively studied as mechanism-based inhibitors of cysteine proteases, which play crucial roles in various physiological and pathological processes, including protein turnover, apoptosis, and parasitic life cycles.[5] The inhibition of parasitic cysteine proteases, such as cruzain in Trypanosoma cruzi and falcipain in Plasmodium falciparum, has been a key strategy in the development of antiparasitic agents.[5][6]

Mechanism of Cysteine Protease Inhibition:

G Enzyme_Cys Cysteine Protease (Active Site Cys-SH) Michael_Adduct Covalent Enzyme-Inhibitor Adduct Enzyme_Cys->Michael_Adduct Nucleophilic Attack Vinyl_Sulfone This compound Vinyl_Sulfone->Michael_Adduct

Caption: Covalent modification of a cysteine protease by a vinyl sulfone inhibitor.

Anticancer Activity

Several studies have reported the anticancer activity of vinyl sulfone derivatives.[7] Their cytotoxic effects are often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival. One of the major signaling pathways implicated is the Extracellular signal-regulated kinase (ERK) pathway.

The ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[8] Dysregulation of this pathway is a common feature of many cancers. Cysteine protease inhibitors have been shown to inhibit the ERK pathway, leading to a reduction in cell proliferation.[3] This inhibition is thought to occur through the stabilization of MKP-1, a phosphatase that dephosphorylates and inactivates ERK.[3]

ERK Signaling Pathway Inhibition:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylation Cysteine_Protease Cysteine Protease MKP1 MKP-1 Cysteine_Protease->MKP1 Degradation MKP1->ERK Dephosphorylation Vinyl_Sulfone Vinyl Sulfone Inhibitor Vinyl_Sulfone->Cysteine_Protease Inhibition Proliferation Cell Proliferation Transcription_Factors->Proliferation G Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Incubate_Enzyme_Inhibitor Incubate Enzyme with Inhibitor Prepare_Reagents->Incubate_Enzyme_Inhibitor Add_Substrate Add Fluorogenic Substrate Incubate_Enzyme_Inhibitor->Add_Substrate Measure_Fluorescence Measure Fluorescence Add_Substrate->Measure_Fluorescence Calculate_IC50 Calculate IC50 Measure_Fluorescence->Calculate_IC50

References

Methodological & Application

Application Notes and Protocols for Bis(vinylsulfonyl)propanol as a Crosslinking Agent in Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks that have garnered significant interest in biomedical applications, including drug delivery and tissue engineering, due to their high water content and biocompatibility. The physical and mechanical properties of hydrogels are largely determined by the crosslinking agent used to form the polymer network. Bis(vinylsulfonyl)propanol is a chemical crosslinking agent that forms stable, covalent bonds with polymers containing nucleophilic groups, such as the amine groups found in proteins like gelatin. Its dual vinylsulfonyl groups provide efficient crosslinking, leading to the formation of robust hydrogel networks. These application notes provide detailed protocols for the synthesis and characterization of hydrogels using this compound as a crosslinking agent.

Application Notes

Crosslinking Mechanism

This compound crosslinks polymers through a Michael-type addition reaction. The electron-withdrawing sulfonyl groups activate the vinyl groups, making them susceptible to nucleophilic attack. In protein-based hydrogels, such as those made from gelatin, the primary amine groups of lysine and hydroxylysine residues act as nucleophiles, attacking the vinyl groups of this compound. This results in the formation of stable carbon-nitrogen covalent bonds, creating a crosslinked three-dimensional network.[1] The reaction is typically carried out in aqueous solutions under mild conditions.

cluster_reactants Reactants cluster_product Product Polymer Polymer Chain (e.g., Gelatin with -NH2 groups) CrosslinkedHydrogel Crosslinked Hydrogel Network Polymer->CrosslinkedHydrogel Michael Addition BVSP This compound (CH2=CHSO2-CH2-CH(OH)-CH2-SO2CH=CH2) BVSP->CrosslinkedHydrogel

Figure 1: Crosslinking of a polymer with this compound.
Factors Influencing Hydrogel Properties

The final properties of the hydrogel can be tailored by manipulating several factors during its preparation:

  • Polymer Concentration: Higher polymer concentrations generally lead to stiffer hydrogels with smaller pore sizes and lower swelling ratios.

  • Crosslinker Concentration: Increasing the concentration of this compound results in a higher crosslinking density, which in turn increases the mechanical strength and decreases the swelling capacity of the hydrogel.[2]

  • pH: The crosslinking reaction is pH-dependent. Alkaline conditions (pH 8-9) are often favored as they promote the deprotonation of amine groups, enhancing their nucleophilicity and accelerating the crosslinking reaction.[3]

  • Temperature: The reaction rate generally increases with temperature. However, for thermosensitive polymers like gelatin, the temperature must be controlled to avoid denaturation.[3]

  • Reaction Time: The extent of crosslinking, and thus the final properties of the hydrogel, will depend on the duration of the crosslinking reaction.

Quantitative Data

The following tables provide representative data for gelatin hydrogels crosslinked with vinyl sulfone-based agents. These values are illustrative and the exact properties of hydrogels prepared with this compound should be determined experimentally.

Table 1: Effect of Gelatin and Crosslinker Concentration on Swelling Ratio

Gelatin Concentration (w/v)This compound Concentration (mM)Equilibrium Swelling Ratio (Q)
5%5~ 25
5%10~ 18
10%5~ 20
10%10~ 15

Note: Swelling ratio is calculated as (Ws - Wd) / Wd, where Ws is the swollen weight and Wd is the dry weight.

Table 2: Mechanical Properties of Crosslinked Gelatin Hydrogels

Gelatin Concentration (w/v)This compound Concentration (mM)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)
5%5100 - 50010 - 50
5%10500 - 150050 - 150
10%5800 - 200080 - 200
10%102000 - 5000200 - 500

Note: Values are frequency-dependent and should be determined by rheological analysis.

Experimental Protocols

Protocol for Hydrogel Synthesis

This protocol describes the preparation of a gelatin hydrogel crosslinked with this compound.

Materials and Reagents:

  • Gelatin (Type A or B)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Magnetic stirrer and stir bar

  • Water bath or heating plate

  • Molds for hydrogel casting (e.g., silicone molds, well plates)

Procedure:

  • Prepare Gelatin Solution:

    • Dissolve the desired amount of gelatin (e.g., 5-10% w/v) in PBS at 40-50 °C with continuous stirring until fully dissolved.

  • Prepare Crosslinker Solution:

    • Prepare a stock solution of this compound in deionized water or PBS. The concentration will depend on the desired crosslinking density.

  • Crosslinking Reaction:

    • While stirring the warm gelatin solution, add the required volume of the this compound stock solution.

    • Mix thoroughly for 1-2 minutes to ensure homogeneous distribution of the crosslinker.

  • Casting and Gelation:

    • Pipette the mixture into the desired molds.

    • Allow the hydrogels to cure at a specific temperature (e.g., room temperature or 37 °C) for a defined period (e.g., 2-24 hours) to allow for complete crosslinking.

  • Washing:

    • After gelation, gently remove the hydrogels from the molds and wash them with PBS to remove any unreacted crosslinker and polymer.

Protocol for Swelling Ratio Determination

This protocol details the measurement of the equilibrium swelling ratio of the prepared hydrogels.

Materials and Reagents:

  • Crosslinked hydrogel samples

  • Deionized water or PBS

  • Weighing balance

  • Kimwipes or filter paper

Procedure:

  • Initial Dry Weight:

    • Lyophilize (freeze-dry) a set of hydrogel samples to determine their initial dry weight (Wd).

  • Swelling:

    • Immerse the pre-weighed, dried hydrogels in an excess of deionized water or PBS at a constant temperature (e.g., 37 °C).

  • Measurement of Swollen Weight:

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove the hydrogels from the swelling medium.

    • Gently blot the surface with a Kimwipe to remove excess surface water.

    • Record the swollen weight (Ws).

  • Equilibrium Swelling:

    • Continue measurements until the weight of the hydrogels remains constant over several time points, indicating that equilibrium swelling has been reached.

  • Calculation:

    • Calculate the swelling ratio (Q) using the formula: Q = (Ws - Wd) / Wd.

Protocol for Rheological Characterization

This protocol outlines the characterization of the mechanical properties of the hydrogels using a rotational rheometer.

Materials and Reagents:

  • Hydrogel samples

  • Rotational rheometer with parallel plate or cone-plate geometry

Procedure:

  • Sample Preparation:

    • Prepare hydrogel discs of a suitable diameter and thickness for the rheometer geometry.

  • Instrument Setup:

    • Set the rheometer to the desired temperature (e.g., 25 °C or 37 °C).

  • Strain Sweep Test:

    • Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER) of the hydrogel. In the LVER, the storage modulus (G') and loss modulus (G'') are independent of the applied strain.

  • Frequency Sweep Test:

    • Perform a frequency sweep at a constant strain within the LVER. This will provide information on the frequency-dependent mechanical behavior of the hydrogel.

  • Data Analysis:

    • Record the storage modulus (G'), which represents the elastic component of the hydrogel, and the loss modulus (G''), which represents the viscous component. The tan(δ) (G''/G') provides a measure of the viscoelastic nature of the material.

Visualizations

cluster_synthesis Hydrogel Synthesis cluster_characterization Hydrogel Characterization A Prepare Polymer Solution (e.g., Gelatin in PBS) C Mix Polymer and Crosslinker Solutions A->C B Prepare Crosslinker Solution (this compound) B->C D Cast into Molds C->D E Cure/Gelation D->E F Wash Hydrogels E->F G Swelling Studies F->G H Rheological Analysis F->H I Further Analysis (e.g., SEM, Biocompatibility) F->I

Figure 2: Experimental workflow for hydrogel synthesis and characterization.

References

Application Notes and Protocols for Bis(vinylsulfonyl)propanol in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(vinylsulfonyl)propanol is a versatile bifunctional monomer and crosslinking agent increasingly utilized in polymer chemistry. Its two reactive vinyl sulfone groups readily undergo Michael addition reactions with a variety of nucleophiles, such as amines and thiols. This reactivity allows for the facile synthesis of a diverse range of polymers, including linear poly(beta-amino sulfone)s and crosslinked hydrogel networks. The hydroxyl group on the propanol backbone can also be leveraged for further functionalization, adding another layer of versatility to this compound.

These application notes provide an overview of the use of this compound in polymer synthesis and hydrogel formation, complete with detailed experimental protocols and characterization data.

Chemical Properties of this compound

A summary of the key chemical properties of 1,3-Bis(vinylsulfonyl)-2-propanol is presented in the table below.

PropertyValue
Synonyms BIS(VINYLSULFONYLMETHYL)CARBINOL; BI(VINYLSULFONE)PROPYL ALCOHOL; 1,3-Bis(vinylsulfonyl)-2-hydroxypropane; 1,3-Divinylsulfonyl-2-hydroxypropane
CAS Number 67006-32-0
Molecular Formula C7H12O5S2
Molecular Weight 240.3 g/mol
Melting Point 96°C
Boiling Point 554.7°C at 760 mmHg
Density 1.379 g/cm³

Applications in Polymer Chemistry

The primary application of this compound in polymer chemistry is in the formation of crosslinked networks for hydrogels and the synthesis of linear polymers through polyaddition reactions.

Hydrogel Formation

This compound is an effective crosslinking agent for polymers containing primary or secondary amine groups, as well as thiol groups. The vinyl sulfone moieties react with these nucleophilic groups via a Michael-type addition to form stable thioether or amine linkages, resulting in the formation of a three-dimensional polymer network.

A key example is the crosslinking of natural polymers like gelatin. The vinyl double bonds of the crosslinker react with the amine groups present in the lysine and hydroxylysine residues of the gelatin protein to form a covalent network.[1][2] This process is typically carried out in an aqueous solution at a slightly elevated temperature (e.g., 40°C) to ensure the gelatin is in a random coil conformation.[1][2] The resulting hydrogels have potential applications in tissue engineering and drug delivery.

Synthesis of Poly(beta-amino sulfone)s

Linear polymers can be synthesized by reacting this compound with difunctional primary or secondary amines. This step-growth polymerization proceeds via a Michael addition mechanism, yielding poly(beta-amino sulfone)s. These polymers are of interest for their potential biocompatibility and degradability, making them suitable for various biomedical applications.

Experimental Protocols

Protocol 1: Synthesis of a Crosslinked Gelatin Hydrogel

This protocol describes the preparation of a gelatin hydrogel crosslinked with this compound.

Materials:

  • Gelatin (Type A or B)

  • 1,3-Bis(vinylsulfonyl)-2-propanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Magnetic stirrer and hot plate

  • Molds for hydrogel casting

Procedure:

  • Prepare a 10% (w/v) gelatin solution by dissolving the required amount of gelatin in PBS at 40°C with continuous stirring until fully dissolved.

  • Maintain the gelatin solution at 40°C to keep it in a random coil conformation.[1][2]

  • Prepare a stock solution of this compound in a small amount of a biocompatible solvent (e.g., DMSO) or add it directly if it is in liquid form.

  • Add the desired amount of this compound to the gelatin solution while stirring. The concentration of the crosslinker can be varied to control the mechanical properties of the hydrogel. A typical starting point is a 1:1 molar ratio of vinyl sulfone groups to accessible amine groups on the gelatin.

  • Continue stirring for a specified period (e.g., 2-4 hours) at 40°C to allow for the crosslinking reaction to proceed.

  • Pour the reaction mixture into molds of the desired shape and size.

  • Allow the hydrogels to cure at room temperature overnight.

  • After curing, wash the hydrogels extensively with PBS to remove any unreacted crosslinker.

Characterization:

  • Swelling Ratio: The swelling behavior of the hydrogel can be determined by immersing a pre-weighed, lyophilized hydrogel sample in PBS and measuring its weight at regular intervals until equilibrium is reached.

  • Mechanical Properties: The compressive modulus and tensile strength of the hydrogels can be measured using a mechanical tester.

  • Morphology: The internal structure of the hydrogel can be visualized using Scanning Electron Microscopy (SEM) on lyophilized samples.

Protocol 2: Synthesis of a Linear Poly(beta-amino sulfone)

This protocol outlines the synthesis of a linear polymer from this compound and a diamine.

Materials:

  • 1,3-Bis(vinylsulfonyl)-2-propanol

  • A diamine monomer (e.g., 1,6-hexanediamine)

  • A suitable aprotic polar solvent (e.g., Dimethyl sulfoxide - DMSO)

  • Magnetic stirrer and heating mantle

  • Nitrogen or Argon inert atmosphere setup

  • Precipitation solvent (e.g., diethyl ether or methanol)

Procedure:

  • In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere, dissolve an equimolar amount of the diamine monomer in the chosen solvent.

  • Separately, dissolve an equimolar amount of this compound in the same solvent.

  • Slowly add the this compound solution to the diamine solution at room temperature with vigorous stirring.

  • After the initial exothermic reaction subsides, the reaction mixture can be heated (e.g., to 50-70°C) for several hours to ensure complete polymerization.

  • Monitor the progress of the reaction by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, looking for the disappearance of the vinyl C-H stretching vibrations.

  • Once the reaction is complete, cool the polymer solution to room temperature.

  • Precipitate the polymer by slowly adding the solution to a non-solvent with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum.

Characterization:

  • Molecular Weight: The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer can be determined using Gel Permeation Chromatography (GPC).[3]

  • Chemical Structure: The structure of the polymer can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and FTIR spectroscopy.[3][4]

Quantitative Data

The following table summarizes typical quantitative data that can be obtained from the characterization of polymers synthesized using this compound. Note: The values presented are illustrative and will vary depending on the specific reaction conditions and monomers used.

ParameterGelatin Hydrogel (Crosslinked)Poly(beta-amino sulfone) (Linear)
Swelling Ratio (in PBS) 500-1500%N/A
Compressive Modulus 10-100 kPaN/A
Number-Average Molecular Weight (Mn) N/A10,000 - 50,000 g/mol
Weight-Average Molecular Weight (Mw) N/A20,000 - 100,000 g/mol
Polydispersity Index (PDI) N/A1.5 - 3.0

Visualizations

Michael Addition Polymerization Mechanism

Michael_Addition cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Bis_vinyl This compound (Electrophile) Initiation Nucleophilic Attack Bis_vinyl->Initiation Nucleophile Diamine or Dithiol (Nucleophile) Nucleophile->Initiation Propagation Chain Growth Initiation->Propagation Michael Addition Polymer Poly(beta-amino sulfone) or Crosslinked Network Propagation->Polymer

Caption: Mechanism of Michael addition polymerization.

Experimental Workflow for Hydrogel Synthesis

Hydrogel_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_formation Formation & Purification cluster_characterization Characterization A Dissolve Polymer (e.g., Gelatin) in Buffer C Mix Polymer and Crosslinker Solutions A->C B Prepare this compound Solution B->C D Incubate at Controlled Temperature C->D E Cast into Molds D->E F Cure Hydrogel E->F G Wash to Remove Unreacted Monomers F->G H Swelling Studies G->H I Mechanical Testing G->I J SEM Imaging G->J

Caption: Workflow for hydrogel synthesis and characterization.

References

Application Notes and Protocols for Michael Addition Reaction with Bis(vinylsulfonyl)propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition reaction is a versatile and widely utilized method in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound is of significant interest in drug development and medicinal chemistry. Bis(vinylsulfonyl)propanol, a bifunctional Michael acceptor, offers a scaffold for the synthesis of diverse molecular architectures. The vinyl sulfone moieties serve as reactive sites for the addition of various nucleophiles, such as amines, thiols, and alcohols. The resulting adducts have potential applications in the development of therapeutic agents, including enzyme inhibitors and covalent modifiers of biological targets. This document provides a generalized protocol for the Michael addition reaction with this compound, based on established procedures for structurally related compounds like divinyl sulfone.

Reaction Principle

The Michael addition to this compound involves the nucleophilic attack of a Michael donor (e.g., an amine, thiol, or alcohol) on the β-carbon of the vinyl sulfone group. This reaction proceeds via a conjugate addition mechanism, leading to the formation of a stable adduct. The reactivity of the vinyl sulfone group is attributed to the electron-withdrawing nature of the sulfonyl group, which polarizes the carbon-carbon double bond and makes the β-carbon electrophilic. The reaction can be catalyzed by a base, which enhances the nucleophilicity of the donor, or in some cases, can proceed under neutral or solvent-free conditions.[1][2][3]

Experimental Protocols

Note: The following protocols are adapted from literature procedures for divinyl sulfone and may require optimization for this compound in terms of reaction time, temperature, and stoichiometry.

Protocol 1: Michael Addition of Primary or Secondary Amines

This protocol describes the double Michael addition of an amine to this compound to form a substituted thiomorpholine 1,1-dioxide derivative.

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Solvent: Water, Ethanol, or solvent-free

  • Catalyst (optional): Boric acid/glycerol, or other suitable Lewis or Brønsted acid[4]

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath (if required)

  • Thin Layer Chromatography (TLC) plate and developing chamber

  • Purification apparatus (e.g., column chromatography, recrystallization setup)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent. If running solvent-free, proceed to the next step.

  • Add the amine (1.0 eq for the double addition product) to the reaction mixture.

  • If using a catalyst, add it to the mixture at this stage.

  • Stir the reaction mixture at room temperature or heat as required. Monitor the progress of the reaction by TLC.

  • Upon completion, if a solvent was used, remove it under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

  • Characterize the purified product using appropriate analytical techniques (e.g., NMR, MS).

Protocol 2: Michael Addition of Thiols

This protocol outlines the addition of a thiol to this compound. The reaction can be performed with one or two equivalents of the thiol to yield the mono- or bis-adduct, respectively.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Solvent (optional): Acetonitrile, or solvent-free[1][2]

  • Catalyst (optional): Base (e.g., triethylamine) or can be catalyst-free[1][2]

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • TLC plate and developing chamber

  • Purification apparatus

Procedure:

  • In a reaction vial, mix this compound (1.0 eq) and the thiol (1.0 to 2.2 eq, depending on the desired product).

  • If using a solvent and/or catalyst, add them to the mixture.

  • Stir the mixture at room temperature. The reaction is often rapid and can be monitored by TLC.

  • Once the reaction is complete, the crude product can be directly purified by column chromatography on silica gel to yield the desired β-thioether sulfone.

  • Characterize the product by NMR, MS, and other relevant analytical methods.

Protocol 3: Oxa-Michael Addition of Alcohols

This protocol describes the addition of an alcohol to this compound, typically promoted by a nucleophilic catalyst.

Materials:

  • This compound

  • Alcohol (primary, secondary, or phenol)

  • Catalyst: Triphenylphosphine (PPh₃) or 4-Dimethylaminopyridine (DMAP)[5][6]

  • Solvent (optional, can be run solvent-free)[5][6]

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • TLC plate and developing chamber

  • Purification apparatus

Procedure:

  • To a mixture of this compound (1.0 eq) and the alcohol (2.2 eq for the bis-adduct), add the nucleophilic catalyst (e.g., PPh₃, 0.1 eq).

  • Stir the reaction mixture at room temperature or with gentle heating. The reaction can be performed neat (solvent-free).

  • Monitor the reaction progress by TLC.

  • Upon completion, the product can be purified by column chromatography on silica gel.

  • Characterize the purified β-alkoxy sulfone derivative by appropriate analytical techniques.

Data Presentation

Table 1: Summary of Generalized Reaction Conditions for Michael Addition to this compound

NucleophileCatalyst/PromoterSolventTemperatureTypical Reaction Time
Primary/Secondary AmineBoric acid/glycerol (optional)Water, Ethanol, or NoneRoom Temp. to Reflux1 - 24 hours
ThiolNone or Base (e.g., Et₃N)None or AcetonitrileRoom Temperature30 minutes - 4 hours
AlcoholPPh₃ or DMAPNone or CH₂Cl₂Room Temperature1 - 12 hours

Note: Reaction times and conditions are indicative and should be optimized for specific substrates.

Visualizations

Michael_Addition_Mechanism cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products BVSP This compound Attack Nucleophilic Attack BVSP->Attack Nuc Nucleophile (Nu-H) Deprotonation Deprotonation (optional, with base) Nuc->Deprotonation Base Deprotonation->Attack Nu⁻ Protonation Protonation Attack->Protonation Intermediate Adduct Michael Adduct Protonation->Adduct Solvent/H⁺ Source

Caption: General mechanism of the Michael addition to this compound.

Experimental_Workflow start Start reactants Mix Reactants: This compound, Nucleophile, Solvent (opt.), Catalyst (opt.) start->reactants reaction Stir at appropriate temperature reactants->reaction monitoring Monitor reaction progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up: Solvent removal, Quenching monitoring->workup Complete purification Purification: Column Chromatography or Recrystallization workup->purification characterization Characterization: NMR, MS, etc. purification->characterization end End characterization->end

Caption: General experimental workflow for the Michael addition reaction.

Applications in Drug Development

The Michael adducts derived from this compound have significant potential in drug discovery and development. The vinyl sulfone moiety is a known "warhead" for covalent inhibitors, capable of forming irreversible bonds with nucleophilic residues (such as cysteine) in target proteins.[7] This property can be exploited to design highly potent and selective enzyme inhibitors.

  • Enzyme Inhibition: The synthesized adducts can be screened for inhibitory activity against various enzymes implicated in disease, such as kinases, proteases, and phosphatases. The central propanol scaffold allows for the introduction of two identical or different nucleophilic groups, enabling the exploration of bivalent or bifunctional inhibitors that can interact with multiple sites on a target protein or bridge two interacting proteins.

  • Covalent Probes: These compounds can be developed as chemical probes to study biological pathways. By incorporating a reporter tag (e.g., a fluorophore or a biotin handle) into the nucleophile, the resulting adducts can be used to identify and validate protein targets through activity-based protein profiling (ABPP).

  • Drug Delivery: The reactivity of the vinyl sulfone groups can be tuned to design prodrugs that release an active pharmaceutical ingredient upon a specific biological trigger.

Signaling_Pathway_Inhibition cluster_drug Drug Action cluster_pathway Biological Pathway Adduct This compound Adduct (Covalent Inhibitor) Enzyme Target Enzyme (e.g., Kinase, Protease) Adduct->Enzyme Covalent Modification of Active Site (e.g., Cys residue) Product Product Enzyme->Product Catalysis Substrate Substrate Substrate->Enzyme Disease Disease Progression Product->Disease

Caption: Inhibition of a signaling pathway by a covalent inhibitor.

References

The Role of Bis(vinylsulfonyl)propanol in the Synthesis of Advanced Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bis(vinylsulfonyl)propanol is a versatile crosslinking agent employed in the synthesis of a variety of advanced materials. Its bifunctional nature, featuring two reactive vinylsulfonyl groups, allows for the formation of stable covalent bonds with nucleophilic functional groups such as amines, thiols, and hydroxyls. This reactivity is harnessed to create robust and tailored polymeric networks for applications in hydrogels for biomedical uses, durable coatings and adhesives, and potentially in the formulation of specialized dental composites. This document provides detailed application notes and experimental protocols for the use of this compound in these areas.

Application in Hydrogel Synthesis for Biomedical Applications

This compound is an effective crosslinker for natural and synthetic polymers to form hydrogels with tunable properties suitable for drug delivery, tissue engineering, and wound healing applications. The crosslinking reaction typically proceeds via a Michael-type addition, where the vinylsulfonyl groups react with primary amines (e.g., from proteins like gelatin or collagen) or other nucleophiles under mild conditions.

Signaling Pathway of Crosslinking

The fundamental mechanism involves the nucleophilic attack of a polymer's functional group (e.g., an amine on a protein chain) on the activated double bond of the vinylsulfonyl group.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Polymer_Chain Polymer Chain (-NH2, -SH, -OH) Michael_Addition Michael-Type Addition Polymer_Chain->Michael_Addition Nucleophilic Attack BVSP This compound BVSP->Michael_Addition Crosslinked_Network Stable Crosslinked Hydrogel Network Michael_Addition->Crosslinked_Network Covalent Bond Formation

Caption: Michael-type addition reaction between a polymer and this compound.

Experimental Protocol: Gelatin Hydrogel Synthesis

This protocol is adapted from methodologies used for similar vinyl sulfone crosslinkers.

Materials:

  • Gelatin (Type A or B)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Magnetic stirrer

  • Molds for hydrogel casting

Procedure:

  • Gelatin Solution Preparation: Prepare a 10% (w/v) gelatin solution by dissolving 1 g of gelatin in 10 mL of PBS at 40°C with continuous stirring until fully dissolved.

  • Crosslinker Addition: Prepare a stock solution of this compound in PBS. Add the desired amount of the crosslinker solution to the warm gelatin solution. The final concentration of the crosslinker can be varied to control the mechanical properties of the hydrogel.

  • Casting and Gelation: Immediately pour the mixture into molds and allow it to cool to room temperature. Gelation will occur as the mixture cools and the crosslinking reaction proceeds. For complete crosslinking, incubate the hydrogels at a desired temperature (e.g., 37°C) for 24 hours.

  • Washing: After gelation, wash the hydrogels extensively with PBS to remove any unreacted crosslinker.

Quantitative Data: Hydrogel Properties

The properties of the resulting hydrogels are highly dependent on the concentration of the crosslinker. The following table provides expected trends based on studies with analogous crosslinkers.

Crosslinker Concentration (% w/w of polymer)Swelling Ratio (Q)Storage Modulus (G') (Pa)Gelation Time (min)
1%HighLowSlower
5%MediumMediumModerate
10%LowHighFaster

Note: Actual values should be determined experimentally for specific polymer and crosslinker concentrations.

Application in Coatings and Adhesives

The ability of this compound to form durable, crosslinked networks makes it a valuable component in the formulation of high-performance coatings and adhesives.[1] The crosslinking reaction enhances adhesion, chemical resistance, and mechanical strength.[1]

Experimental Workflow: Formulation of a Protective Coating

G Start Start: Prepare Polymer Resin Solution Add_BVSP Add this compound (Crosslinker) Start->Add_BVSP Mix Thorough Mixing Add_BVSP->Mix Application Apply Coating to Substrate (e.g., spray, dip) Mix->Application Curing Curing (Thermal or UV) Application->Curing End End: Crosslinked, Durable Coating Curing->End

Caption: Workflow for preparing a coating with this compound.

Experimental Protocol: Formulation of an Amine-Cured Adhesive

Materials:

  • Epoxy resin with primary amine functional groups

  • This compound

  • Solvent (e.g., acetone, if necessary for viscosity control)

  • Mixing vessel

Procedure:

  • Resin Preparation: If the polymer resin is solid, dissolve it in a suitable solvent to achieve a workable viscosity.

  • Crosslinker Addition: Add this compound to the resin solution. The weight percentage of the crosslinker will depend on the desired adhesive strength and flexibility.

  • Mixing: Thoroughly mix the components to ensure a homogeneous distribution of the crosslinker within the resin.

  • Application: Apply the adhesive mixture to the substrates to be bonded.

  • Curing: Allow the adhesive to cure at room temperature or an elevated temperature, as determined by the specific resin system, to facilitate the crosslinking reaction.

Quantitative Data: Adhesive Performance

The addition of this compound is expected to improve the adhesive properties.

ParameterWithout CrosslinkerWith this compound
Adhesion Strength (MPa) LowerHigher
Chemical Resistance ModerateExcellent
Thermal Stability (°C) LowerHigher

Potential Application in Dental Composites

While not a primary component in most current commercial dental composites, the reactivity of this compound with thiol groups makes it a candidate for inclusion in thiol-ene polymerization systems for dental restoratives. Thiol-ene systems are known for their lower polymerization shrinkage and stress, which are critical properties for dental materials.

Logical Relationship: Role in a Thiol-Ene Dental Composite

G Monomer_System Dental Resin Monomer System Thiol_Monomer Multifunctional Thiol Monomer Monomer_System->Thiol_Monomer BVSP This compound ('Ene' Monomer) Monomer_System->BVSP Photoinitiator Photoinitiator Monomer_System->Photoinitiator Curing Light Curing (e.g., Blue Light) Thiol_Monomer->Curing BVSP->Curing Photoinitiator->Curing Composite Crosslinked Dental Composite Curing->Composite

Caption: this compound in a thiol-ene dental composite formulation.

Experimental Protocol: Hypothetical Thiol-Ene Dental Resin Formulation

Materials:

  • Multifunctional thiol monomer (e.g., pentaerythritol tetrakis(3-mercaptopropionate))

  • This compound

  • Photoinitiator system (e.g., camphorquinone and an amine accelerator)

  • Inert filler particles (e.g., silanized glass)

Procedure:

  • Monomer Mixture: In a light-protected vessel, mix the thiol monomer and this compound in a stoichiometric ratio (thiol:vinyl group).

  • Initiator Addition: Add the photoinitiator system to the monomer mixture and stir until completely dissolved.

  • Filler Incorporation: Gradually add the filler particles to the resin mixture and mix until a homogeneous paste is formed.

  • Curing: The composite paste can be cured by exposure to a dental curing light for a specified duration (e.g., 20-40 seconds).

Quantitative Data: Expected Properties of a Thiol-Ene Composite

The inclusion of a thiol-ene system with this compound could lead to improved properties compared to traditional dimethacrylate-based composites.

PropertyConventional Dimethacrylate CompositeThiol-Ene Composite with BVSP
Polymerization Shrinkage (%) 2-4%Potentially < 2%
Flexural Strength (MPa) 80-160 MPaComparable or Improved
Conversion (%) 55-75%Potentially > 80%

Disclaimer: The protocols and data presented are for informational and research purposes only. Appropriate safety precautions and laboratory practices should be followed when handling these chemicals. The specific properties of the synthesized materials should be characterized using appropriate analytical techniques.

References

Application Notes and Protocols for Bis(vinylsulfonyl)propanol as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Bis(vinylsulfonyl)propanol as a versatile chemical intermediate in the synthesis of heterocyclic compounds with potential applications in drug discovery and development. The protocols focus on the double Michael addition reaction, a powerful tool for carbon-nitrogen bond formation.[1][2][3][4][5]

Introduction to this compound

This compound, with the IUPAC name 1,3-bis(ethenylsulfonyl)propan-2-ol, is a highly reactive bifunctional molecule. Its utility as a chemical intermediate stems from the presence of two vinylsulfonyl groups, which act as excellent Michael acceptors.[1][2][6] This allows for the facile addition of nucleophiles, such as primary amines, to form stable carbon-nitrogen bonds. The central propanol backbone provides a scaffold that can influence the stereochemistry and conformational flexibility of the resulting products.

Chemical and Physical Properties:

PropertyValue
CAS Number 67006-32-0
Molecular Formula C₇H₁₂O₅S₂
Molecular Weight 240.3 g/mol
Appearance White to almost white powder or crystals
Melting Point 96-102 °C
Solubility Soluble in polar organic solvents

Core Application: Synthesis of Substituted Piperazine and Morpholine Derivatives

A primary application of this compound in medicinal chemistry is the synthesis of substituted piperazine and morpholine scaffolds. These six-membered heterocycles are prevalent in a wide range of FDA-approved drugs and are considered privileged structures in drug discovery due to their favorable pharmacokinetic properties and ability to interact with various biological targets.[7][8]

The reaction proceeds via a double aza-Michael addition of a primary amine to the two vinylsulfonyl groups of this compound, leading to a cyclization event that forms the heterocyclic ring.[9][10][11]

General Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of N-substituted piperazine and morpholine derivatives from this compound and a primary amine.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a representative N-substituted piperazine and morpholine derivative using this compound as the key intermediate.

3.1. Protocol 1: Synthesis of 1-Benzyl-4-((2-hydroxy-1,3-diyl)bis(sulfonyl))piperazine

This protocol details the synthesis of a substituted piperazine derivative through the reaction of this compound with benzylamine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.05 eq)

  • Ethanol (as solvent)

  • Triethylamine (optional, as base)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., Ethyl acetate/Hexane mixture)

Procedure:

  • To a solution of this compound (e.g., 2.40 g, 10 mmol) in ethanol (50 mL) in a 100 mL round-bottom flask, add benzylamine (1.12 g, 10.5 mmol).

  • If desired, a catalytic amount of a non-nucleophilic base like triethylamine (e.g., 0.1 mL) can be added to facilitate the reaction.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of 20-50% ethyl acetate in hexane) to afford the pure product.

  • Characterize the final product using NMR and Mass Spectrometry.

Quantitative Data (Representative):

ReactantMolar Eq.Molecular Weight ( g/mol )Mass (g)Moles (mmol)
This compound1.0240.302.4010
Benzylamine1.05107.151.1210.5
Product 347.45 Yield: ~2.95 g (85%)

3.2. Protocol 2: Synthesis of 4-((2-hydroxy-1,3-diyl)bis(sulfonyl))morpholine

This protocol describes the synthesis of a substituted morpholine derivative. While morpholine itself is a secondary amine, this protocol outlines a hypothetical pathway for creating a related structure. For the direct synthesis of N-substituted morpholines, a primary amine with a protected hydroxyl group on the alkyl chain would be a suitable starting material, followed by deprotection.

Conceptual Workflow for Synthesis of a Library of Piperazine and Morpholine Derivatives:

G Start Start: this compound Reaction Parallel Synthesis: Double Michael Addition Start->Reaction Amine_Library Library of Primary Amines (R-NH2) Amine_Library->Reaction Purification Purification: (e.g., Automated Flash Chromatography) Reaction->Purification Library_Product Library of N-substituted Piperazine/Morpholine Analogs Purification->Library_Product Analysis Characterization: (LC-MS, NMR) Library_Product->Analysis Screening Biological Screening Library_Product->Screening

Figure 2: Workflow for the generation of a library of N-substituted piperazine and morpholine analogs for drug discovery screening.

Reaction Mechanism: Aza-Michael Addition

The core chemical transformation is the aza-Michael addition, where the nitrogen atom of the primary amine acts as the nucleophile.[12][13][14] The electron-withdrawing sulfonyl group polarizes the vinyl group, making the β-carbon electrophilic and susceptible to nucleophilic attack.

G cluster_step1 Step 1: First Michael Addition cluster_step2 Step 2: Second Michael Addition (Intramolecular) R1 This compound + R-NH2 I1 Intermediate 1 R1->I1 Nucleophilic Attack I1_2 Intermediate 1 P1 Cyclized Product I1_2->P1 Nucleophilic Attack

Figure 3: Simplified mechanism of the double aza-Michael addition leading to cyclization.

The reaction is typically carried out in a protic solvent like ethanol, which can facilitate proton transfer steps. The reaction can often proceed at room temperature but may be heated to reflux to increase the reaction rate and drive it to completion.

Applications in Drug Development

The ability to readily synthesize libraries of substituted piperazines and morpholines makes this compound a valuable building block in medicinal chemistry.[7][8][15] These scaffolds can be further functionalized to explore structure-activity relationships (SAR) and optimize compounds for desired biological activities, such as kinase inhibition, GPCR modulation, or antimicrobial effects. The vinyl sulfone moiety itself is recognized as a privileged structural motif in drug design, known to act as a covalent inhibitor of cysteine proteases, for example.[1][2][6]

Disclaimer: These protocols are intended for use by trained chemistry professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may need to be optimized for different substrates.

References

Application Notes & Protocols: Analytical Techniques for Monitoring Reactions with Bis(vinylsulfonyl)propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(vinylsulfonyl)propanol is a bifunctional reagent increasingly utilized in bioconjugation, hydrogel formation, and as a crosslinking agent in drug development. Its reactivity stems from the two vinyl sulfone groups, which readily undergo Michael-type addition reactions with nucleophiles such as thiols (cysteine residues) and amines (lysine residues) on proteins.[1][2] Effective monitoring of these conjugation reactions is critical for optimizing reaction conditions, ensuring product consistency, and characterizing the final product. This document provides an overview of key analytical techniques and detailed protocols for monitoring reactions involving this compound.

Key Analytical Techniques

A suite of analytical techniques can be employed to monitor the progress of reactions with this compound. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative data, structural information, or high-throughput screening.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the reactants, products, and any intermediates in a reaction mixture. Reverse-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. By monitoring the decrease in the peak area of the starting materials and the increase in the peak area of the product over time, reaction kinetics can be accurately determined.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H NMR, provides detailed structural information and is an excellent method for monitoring reaction kinetics.[4] The disappearance of the characteristic signals of the vinyl protons of this compound and the appearance of new signals corresponding to the thioether or amine adducts can be quantitatively monitored.[5] This technique is non-destructive and can provide real-time information if set up for on-line monitoring.[4][6]

  • Mass Spectrometry (MS): Mass spectrometry is indispensable for confirming the identity of the reaction products by providing accurate mass information. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be coupled with HPLC (LC-MS) to provide both separation and mass identification of the components in a reaction mixture.[7][8] This is particularly useful for identifying the formation of specific adducts.[9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the reaction by observing changes in the vibrational frequencies of functional groups. The disappearance of the characteristic C=C stretching vibration of the vinyl groups and the appearance of new bands associated with the product can indicate reaction progress. The sulfone group also has a distinctive signature.[10]

Experimental Protocols

Protocol 1: Monitoring Reaction Kinetics by Reverse-Phase HPLC (RP-HPLC)

This protocol describes a general method for monitoring the reaction between this compound and a thiol-containing compound (e.g., a peptide).

Materials:

  • This compound

  • Thiol-containing reactant (e.g., Glutathione)

  • Reaction Buffer (e.g., 100 mM sodium phosphate, pH 7.5)

  • Quenching Solution (e.g., 1 M HCl)

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

Procedure:

  • Reaction Setup: Prepare a stock solution of this compound and the thiol-containing reactant in the reaction buffer. Initiate the reaction by mixing the reactants at the desired concentrations.

  • Time-Point Sampling: At regular intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding an equal volume of the quenching solution.

  • Sample Preparation: Centrifuge the quenched sample to remove any precipitate. Dilute the supernatant with Mobile Phase A to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Inject the prepared sample onto the C18 column.

    • Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 220 nm).

  • Data Analysis:

    • Identify the peaks corresponding to the starting materials and the product based on their retention times (confirmed by injecting standards).

    • Integrate the peak areas for each component at each time point.

    • Calculate the percentage conversion of the starting material to the product over time.

Protocol 2: Structural Confirmation and Purity Analysis by ¹H NMR

This protocol outlines the use of ¹H NMR to monitor the reaction and confirm the structure of the product.

Materials:

  • This compound

  • Reactant (e.g., an amine-containing molecule)

  • Deuterated Solvent (e.g., D₂O or DMSO-d₆) compatible with the reaction

  • NMR Spectrometer

Procedure:

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the this compound starting material in the chosen deuterated solvent. Note the chemical shifts of the vinyl protons (typically in the range of 6-7 ppm).

  • Reaction Monitoring:

    • Set up the reaction directly in an NMR tube by adding the reactant to the solution of this compound.

    • Acquire ¹H NMR spectra at regular intervals.

    • Monitor the decrease in the integral of the vinyl proton signals and the appearance of new signals corresponding to the protons in the product.

  • Final Product Analysis:

    • Once the reaction is complete (indicated by the disappearance of the vinyl proton signals), acquire a final, high-resolution ¹H NMR spectrum.

    • Analyze the spectrum to confirm the structure of the product. Look for the disappearance of the vinyl signals and the appearance of new signals with characteristic splitting patterns for the newly formed C-N or C-S bonds.

    • Determine the purity of the product by integrating the signals corresponding to the product and any remaining impurities.

Data Presentation

Table 1: HPLC Monitoring of the Reaction between this compound and Glutathione

Time (minutes)This compound Peak AreaGlutathione Peak AreaProduct Peak Area% Conversion
01,250,0002,500,00000
5980,0001,960,000540,00021.6
15550,0001,100,0001,400,00056.0
30250,000500,0002,000,00080.0
6050,000100,0002,400,00096.0
120< 5,000< 10,0002,490,000>99.0

Table 2: ¹H NMR Chemical Shift Data for the Reaction of this compound with Cysteine

CompoundFunctional GroupChemical Shift (ppm)
This compoundVinyl Protons6.2 - 6.8
Cysteine AdductThioether Protons2.8 - 3.5

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Stock Solutions (this compound, Reactant, Buffer) initiate_reaction Initiate Reaction prep_reagents->initiate_reaction sample_timepoint Withdraw Aliquots at Time Points initiate_reaction->sample_timepoint quench_reaction Quench Reaction sample_timepoint->quench_reaction hplc_analysis HPLC Analysis quench_reaction->hplc_analysis For Kinetics nmr_analysis NMR Analysis quench_reaction->nmr_analysis For Structure ms_analysis MS Analysis quench_reaction->ms_analysis For Identity process_data Integrate Peaks & Calculate Conversion hplc_analysis->process_data structure_confirm Confirm Structure & Purity nmr_analysis->structure_confirm ms_analysis->structure_confirm

Caption: Experimental workflow for monitoring reactions.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway Inhibition receptor Cell Surface Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B (Cysteine Rich) kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Promotes bvsp This compound Crosslinker bvsp->kinase2 Covalent Crosslinking

Caption: Inhibition via protein crosslinking.

References

Application Notes and Protocols: Bis(vinylsulfonyl)propanol in Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(vinylsulfonyl)-2-propanol is a versatile homobifunctional crosslinking agent utilized in a variety of surface modification protocols. Its utility stems from the two highly reactive vinylsulfonyl groups, which can readily undergo Michael addition reactions with nucleophilic functional groups such as primary amines (-NH2) and thiols (-SH). This reactivity makes it an effective tool for immobilizing biomolecules, preparing hydrogels, and modifying material surfaces to enhance biocompatibility and functionality. The presence of a central hydroxyl group also contributes to its solubility in aqueous and polar organic solvents, facilitating its use in diverse reaction conditions.

Key Attributes of Bis(vinylsulfonyl)propanol:

  • High Reactivity: The vinylsulfonyl groups serve as excellent Michael acceptors, allowing for efficient covalent bond formation under mild conditions.

  • Specificity: It demonstrates a preference for reacting with primary amines, such as the side chain of lysine residues in proteins.[1]

  • Crosslinking Capabilities: The presence of two reactive groups enables the formation of cross-linked networks, which is fundamental to its application in hydrogel formation and for creating durable coatings.[1]

  • Versatility: It can be used to modify a wide range of surfaces and biomolecules, making it a valuable reagent in bioconjugation, material science, and drug delivery system development.[1]

Chemical Properties and Structure

PropertyValue
CAS Number 67006-32-0
Molecular Formula C₇H₁₂O₅S₂
Molecular Weight 240.29 g/mol
Appearance White to off-white crystalline powder
Purity >98.0% (GC)

Applications in Surface Modification

The primary application of this compound in surface modification is to introduce a stable, covalently attached layer of molecules to a substrate. This can be used to:

  • Immobilize Proteins and Peptides: Covalently attach enzymes, antibodies, or other proteins to solid supports for applications in diagnostics, biocatalysis, and affinity chromatography.

  • Prepare Hydrogels: Crosslink polymers containing amine or thiol groups to form three-dimensional hydrogel networks for use in drug delivery, tissue engineering, and as cell culture scaffolds.[2]

  • Functionalize Surfaces: Modify the surface properties of materials to improve wettability, reduce non-specific binding, or introduce specific functionalities for targeted interactions.

Experimental Protocols

Protocol 1: Immobilization of a Generic Amine-Containing Ligand onto a Surface

This protocol describes a general procedure for the covalent attachment of a ligand (e.g., a protein, peptide, or small molecule with a primary amine) to a surface that has been pre-functionalized with amine groups. The this compound acts as a homobifunctional crosslinker.

Materials:

  • Amine-functionalized surface (e.g., amine-coated glass slide, polymeric microspheres with surface amine groups)

  • 1,3-Bis(vinylsulfonyl)-2-propanol

  • Amine-containing ligand to be immobilized

  • Reaction Buffer: 0.1 M Sodium Bicarbonate Buffer, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Washing Buffer: Phosphate-Buffered Saline (PBS) with 0.05% Tween-20 (PBST)

  • Deionized (DI) water

Procedure:

  • Activation of the Ligand:

    • Dissolve the amine-containing ligand in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • Prepare a stock solution of 1,3-bis(vinylsulfonyl)-2-propanol in a water-miscible organic solvent (e.g., DMSO or DMF) at a concentration of 100 mM.

    • Add the this compound stock solution to the ligand solution to achieve a 10- to 50-fold molar excess of the crosslinker over the amine groups on the ligand.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification of the Activated Ligand (Optional but Recommended):

    • Remove the excess, unreacted crosslinker using dialysis or a desalting column, exchanging the buffer to the Reaction Buffer.

  • Immobilization onto the Surface:

    • Wash the amine-functionalized surface three times with the Reaction Buffer.

    • Immerse the surface in the solution of the activated ligand.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching and Washing:

    • Remove the surface from the ligand solution.

    • Immerse the surface in the Quenching Buffer for 30 minutes to block any unreacted vinylsulfonyl groups.

    • Wash the surface three times with PBST to remove non-covalently bound ligand.

    • Rinse the surface with DI water and dry under a stream of nitrogen.

Characterization of the Modified Surface:

The success of the immobilization can be assessed using various surface analysis techniques:

Analytical TechniqueExpected Outcome
X-ray Photoelectron Spectroscopy (XPS) Appearance of elemental signals specific to the immobilized ligand (e.g., nitrogen for proteins).
Contact Angle Measurement A change in the water contact angle, indicating an alteration in surface hydrophilicity/hydrophobicity.
Atomic Force Microscopy (AFM) Changes in surface morphology and roughness.
Fluorescence Microscopy (if using a fluorescently labeled ligand) Detection of a fluorescent signal on the surface.

General Workflow for Surface Modification

G cluster_0 Activation Step cluster_1 Immobilization Step cluster_2 Post-Modification Processing Ligand Ligand Activate Mix and Incubate (pH 8.5, RT, 1-2h) Ligand->Activate Crosslinker This compound Crosslinker->Activate Activated_Ligand Activated Ligand Activate->Activated_Ligand Immobilize Incubate (RT, 2-4h or 4°C, overnight) Activated_Ligand->Immobilize Surface Amine-Functionalized Surface Surface->Immobilize Modified_Surface Ligand-Immobilized Surface Immobilize->Modified_Surface Quench Quench (Tris Buffer) Modified_Surface->Quench Wash Wash (PBST) Quench->Wash Final_Product Final Modified Surface Wash->Final_Product

Caption: Workflow for surface modification using this compound.

Signaling Pathway Visualization

This compound is a synthetic crosslinker and is not known to be directly involved in biological signaling pathways. Its role is to create stable covalent linkages. Therefore, a diagram illustrating a signaling pathway is not applicable. Instead, the logical relationship in its application is best represented by the experimental workflow.

Logical Relationship of Crosslinking

G Reactant1 Amine-containing Molecule A (e.g., Ligand) -NH₂ Crosslinker This compound Vinylsulfonyl Vinylsulfonyl Reactant1:port->Crosslinker:port1 Michael Addition Product Crosslinked Product A-Linker-B Crosslinker->Product Reactant2 Amine-containing Molecule B (e.g., Surface Amine) -NH₂ Reactant2:port->Crosslinker:port2 Michael Addition

Caption: Michael addition reaction forming a crosslink.

Troubleshooting and Considerations

  • Reaction pH: The Michael addition reaction is most efficient at a slightly alkaline pH (8.0-9.0), where primary amines are deprotonated and more nucleophilic.

  • Hydrolysis of Vinylsulfonyl Groups: At high pH and elevated temperatures, the vinylsulfonyl groups can be susceptible to hydrolysis. It is recommended to prepare stock solutions of this compound fresh and to avoid prolonged incubation at high pH.

  • Cross-linking Efficiency: The efficiency of cross-linking can be influenced by factors such as the concentration of reactants, buffer composition, and incubation time.[1] Optimization of these parameters may be necessary for specific applications.[1]

  • Purity of Reagents: Use high-purity this compound and other reagents to avoid side reactions and to ensure reproducibility.

By following these guidelines and protocols, researchers can effectively utilize this compound for a wide range of surface modification applications.

References

Application Notes and Protocols for Bis(vinylsulfonyl)propanol in Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(vinylsulfonyl)propanol is a chemical crosslinking agent utilized in the fabrication of hydrogels for tissue engineering applications. Its dual vinylsulfonyl groups provide high reactivity towards amine groups present in polymers like gelatin, enabling the formation of stable, crosslinked networks.[1][2] These hydrogels can serve as three-dimensional (3D) scaffolds that mimic the native extracellular matrix (ECM), providing structural support and a suitable microenvironment for cell growth, proliferation, and differentiation. This document provides detailed protocols for the use of this compound in creating hydrogels for 3D cell culture, along with methods for characterizing the resulting constructs.

Data Presentation

The mechanical properties of hydrogels are critical for their application in tissue engineering, as they influence cell behavior. The following table summarizes representative mechanical properties of gelatin-based hydrogels crosslinked with Bis(vinylsulfonyl)methane (BVSM), a close structural and functional analog of this compound.[1][2][3] This data, derived from rheological measurements, can be used as a starting point for designing hydrogels with desired stiffness. The storage modulus (G') is an indicator of the elastic properties of the hydrogel.

Gelatin Concentration (wt%)Crosslinker Concentration (relative to amine groups)pHStorage Modulus (G') (Pa)
50.59~100
519~300
100.59~400
1019~1200
50.57~50
517~150

Note: Data is adapted from studies on Bis(vinylsulfonyl)methane (BVSM) crosslinked gelatin hydrogels and serves as an estimation for this compound systems.[1][2] Actual values should be determined experimentally for specific applications.

Experimental Protocols

Protocol 1: Fabrication of a this compound-Crosslinked Gelatin Hydrogel for 3D Cell Culture

This protocol describes the preparation of a gelatin-based hydrogel crosslinked with this compound for the encapsulation of cells in a 3D environment.

Materials:

  • Gelatin (Type A or B, tissue culture grade)

  • This compound

  • Phosphate-buffered saline (PBS), sterile

  • HEPES buffer (1M, sterile)

  • Cell culture medium

  • Cells for encapsulation

  • Sterile, conical tubes (15 mL and 50 mL)

  • Sterile pipette tips

  • Water bath at 37°C

  • Culture plates (e.g., 24-well or 96-well plates)

  • Hemocytometer or automated cell counter

Procedure:

  • Prepare Gelatin Solution:

    • Dissolve gelatin in sterile PBS at 37°C to achieve the desired final concentration (e.g., 5-10% w/v).

    • Stir gently until fully dissolved. Maintain the solution at 37°C to prevent gelation.

  • Prepare Crosslinker Solution:

    • Dissolve this compound in sterile PBS to create a stock solution. The concentration will depend on the desired crosslinking density.

  • Prepare Cell Suspension:

    • Trypsinize and count the cells.

    • Resuspend the cell pellet in cell culture medium at a concentration suitable for 3D culture (e.g., 1 x 10^6 to 1 x 10^7 cells/mL).

  • Hydrogel Formation and Cell Encapsulation:

    • In a sterile conical tube, combine the warm gelatin solution and the cell suspension. Mix gently by pipetting.

    • Adjust the pH of the mixture to ~7.4 by adding a small volume of 1M HEPES buffer.

    • Add the this compound crosslinker solution to the gelatin-cell mixture. The final concentration of the crosslinker should be optimized based on the desired gelation time and mechanical properties.

    • Mix the solution quickly and thoroughly by gently pipetting up and down. Avoid creating air bubbles.

    • Immediately pipette the desired volume of the hydrogel precursor solution into the wells of a culture plate.

    • Incubate at 37°C for 30-60 minutes to allow for complete gelation.

  • Cell Culture:

    • After gelation, gently add pre-warmed cell culture medium to each well.

    • Culture the cell-laden hydrogels in a standard cell culture incubator (37°C, 5% CO2).

    • Change the medium every 2-3 days.

Protocol 2: Assessment of Cell Viability and Proliferation

This protocol outlines methods to assess the health and growth of cells within the hydrogels using a LIVE/DEAD assay and a metabolic assay (AlamarBlue).

Materials:

  • LIVE/DEAD™ Viability/Cytotoxicity Kit (or similar)

  • AlamarBlue™ Cell Viability Reagent (or similar)

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture medium

  • Fluorescence microscope or plate reader

A. LIVE/DEAD Assay (Qualitative Viability):

  • Prepare the LIVE/DEAD staining solution according to the manufacturer's instructions by diluting calcein AM (live cells, green) and ethidium homodimer-1 (dead cells, red) in sterile PBS.

  • Remove the culture medium from the hydrogels.

  • Wash the hydrogels gently with PBS.

  • Add the LIVE/DEAD staining solution to each well, ensuring the hydrogel is fully covered.

  • Incubate for 30-45 minutes at 37°C, protected from light.

  • Aspirate the staining solution and wash with PBS.

  • Image the hydrogels using a fluorescence microscope with appropriate filters.

B. AlamarBlue Assay (Quantitative Proliferation):

  • Prepare a 10% (v/v) solution of AlamarBlue reagent in cell culture medium.

  • Remove the existing medium from the hydrogels.

  • Add the AlamarBlue-containing medium to each well. Include a cell-free hydrogel as a negative control.

  • Incubate for 1-4 hours at 37°C, protected from light.

  • Transfer the supernatant to a new plate.

  • Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm and 600 nm) using a plate reader.

  • Calculate cell proliferation based on the reduction of the AlamarBlue reagent, normalized to the cell-free control.

Protocol 3: Mechanical Testing of Hydrogels

This protocol provides a general method for determining the compressive modulus of the hydrogels, a key mechanical property.

Materials:

  • Hydrogel samples of a defined geometry (e.g., cylindrical)

  • Mechanical testing system (e.g., universal testing machine with a compression platen)

  • Calipers

Procedure:

  • Prepare cell-free hydrogel samples in a mold to ensure a consistent cylindrical shape.

  • Allow the hydrogels to equilibrate in PBS at 37°C for 24 hours.

  • Measure the diameter and height of the hydrogel samples using calipers.

  • Place a hydrogel sample on the lower platen of the mechanical tester.

  • Apply a compressive strain at a constant rate (e.g., 0.1 mm/min).

  • Record the resulting stress and strain data.

  • The compressive modulus (Young's Modulus) can be calculated from the initial linear region of the stress-strain curve.

Protocol 4: Gene Expression Analysis by qRT-PCR

This protocol describes how to analyze the expression of genes of interest in cells cultured within the hydrogels.

Materials:

  • TRIzol™ reagent or similar RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for target and housekeeping genes

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Homogenize the cell-laden hydrogels in TRIzol reagent.

    • Extract total RNA following the manufacturer's protocol.

  • Reverse Transcription:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for your genes of interest (e.g., markers for differentiation) and a housekeeping gene (e.g., GAPDH).

    • Analyze the data to determine the relative gene expression levels.

Signaling Pathways in Hydrogel-Based Tissue Engineering

The interaction of cells with the hydrogel scaffold is mediated by complex signaling pathways. Understanding these pathways is crucial for designing hydrogels that can guide cell behavior.

Integrin-Mediated Signaling

Integrins are transmembrane receptors that link the cell cytoskeleton to the ECM. The binding of integrins to ligands on the hydrogel surface (either inherent to the polymer or incorporated peptides like RGD) triggers intracellular signaling cascades that influence cell adhesion, migration, proliferation, and differentiation.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a crucial regulator of embryonic development and tissue homeostasis. In the context of tissue engineering, its activation can influence stem cell differentiation, particularly towards osteogenic lineages.[4]

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a significant role in chondrogenesis (cartilage formation). Hydrogels can be designed to release TGF-β or to present it to encapsulated cells, thereby promoting their differentiation into chondrocytes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Bis(vinylsulfonyl)propanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Bis(vinylsulfonyl)propanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely employed method for synthesizing 1,3-Bis(vinylsulfonyl)-2-propanol is the reaction of 1,3-dichloro-2-propanol with two equivalents of vinylsulfonic acid sodium salt, or the reaction of 1,3-propanediol with a vinylsulfonyl halide, such as vinyl sulfonyl chloride, in the presence of a base. A common approach involves the dehydrochlorination of a bis(2-chloroethylsulfonyl) precursor using a tertiary amine base like triethylamine.

Q2: I am experiencing a significantly low yield. What are the potential causes?

A2: Low yields in the synthesis of this compound can stem from several factors. These include incomplete reaction, the presence of impurities in starting materials, suboptimal reaction conditions (e.g., temperature, reaction time), improper stoichiometry of reactants, and product loss during workup and purification. It is also possible that side reactions, such as polymerization of the vinyl sulfone product, are occurring.

Q3: What are the typical impurities I might encounter, and how can I minimize them?

A3: Common impurities can include unreacted starting materials, mono-vinylsulfonylated intermediates, and byproducts from side reactions. Polymerization of the vinyl sulfone moieties can also lead to oligomeric impurities. To minimize these, ensure the use of pure, dry reagents and solvents. Careful control of the reaction temperature and stoichiometry is also crucial. The addition of a radical inhibitor, such as hydroquinone, can help prevent polymerization.

Q4: How can I effectively purify the final product to improve yield and purity?

A4: Recrystallization is a common and effective method for purifying this compound. The choice of solvent is critical for successful recrystallization. A solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Ethanol has been reported as a suitable recrystallization solvent for similar bis(vinylsulfonyl) compounds. For a detailed guide on recrystallization, please refer to the Troubleshooting section.

Troubleshooting Guides

Low Product Yield

A low yield of this compound is a frequent challenge. The following guide provides a systematic approach to identifying and resolving the root cause.

Potential Cause Troubleshooting Steps Expected Outcome
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Ensure the reaction is allowed to proceed for a sufficient amount of time. Typical reaction times can range from several hours to overnight. - Confirm adequate mixing to ensure all reactants are in contact.The starting material spot/peak should disappear or be significantly diminished on the TLC plate/chromatogram, indicating the reaction has gone to completion.
Suboptimal Reaction Temperature - If the reaction is sluggish, consider a moderate increase in temperature (e.g., from room temperature to 40-50 °C). - Conversely, if side reactions are suspected, lowering the temperature may improve selectivity and yield.An optimized temperature will balance the reaction rate with the minimization of side products, leading to a higher yield of the desired product.
Incorrect Stoichiometry - Carefully verify the molar ratios of the reactants. For the dehydrochlorination of a bis(2-chloroethylsulfonyl) precursor, at least two equivalents of the base (e.g., triethylamine) are required. - A slight excess of the base (e.g., 2.1-2.2 equivalents) can sometimes help drive the reaction to completion.Correct stoichiometry ensures that the limiting reagent is fully consumed, maximizing the theoretical yield.
Impure Reagents or Solvents - Use reagents and solvents of high purity. The presence of water can interfere with the reaction. Ensure solvents are anhydrous. - If using triethylamine, consider distilling it prior to use to remove any water or other impurities.The use of pure, dry reagents and solvents will minimize side reactions and improve the overall reaction efficiency.
Product Loss During Workup - During aqueous washes, ensure the pH is controlled to prevent hydrolysis of the product. - Minimize the number of transfer steps to reduce mechanical losses. - When performing extractions, ensure complete phase separation and consider back-extracting the aqueous layer to recover any dissolved product.Careful and efficient workup procedures will maximize the recovery of the crude product before purification.
Inefficient Purification - Optimize the recrystallization process. This includes selecting the appropriate solvent and ensuring a slow cooling rate to obtain well-formed crystals. - Avoid using an excessive amount of solvent for recrystallization, as this will reduce the recovery yield.An optimized purification protocol will result in a high recovery of pure this compound.
Product Purity Issues

If you are obtaining your product in low purity, the following table provides guidance on how to address common impurity-related problems.

Problem Potential Cause Troubleshooting & Optimization
Presence of Starting Material in Final Product Incomplete reaction.- Increase reaction time. - Consider a slight increase in reaction temperature. - Ensure efficient mixing.
Presence of Mono-vinylsulfonyl Intermediate Insufficient amount of the vinylating agent or base.- Re-evaluate the stoichiometry of your reactants. Ensure at least two equivalents of the vinylating agent and base are used per equivalent of the diol.
Polymeric Byproducts Spontaneous polymerization of the vinyl sulfone groups.- Add a radical inhibitor, such as hydroquinone, to the reaction mixture. - Avoid excessively high reaction temperatures. - Store the purified product at a low temperature and protected from light.
Discoloration of Final Product Formation of colored impurities from side reactions or degradation of reagents.- Ensure the purity of starting materials. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Consider treating the crude product with activated carbon during the recrystallization process to remove colored impurities.

Experimental Protocols

Synthesis of 1,3-Bis(vinylsulfonyl)propane (Illustrative for this compound)

The following protocol for a similar compound, 1,3-Bis(vinylsulfonyl)propane, can be adapted for the synthesis of this compound. A reported yield for this specific synthesis is 59%.

Materials:

  • 1,3-Bis(2-chloroethylsulfonyl)propane

  • Triethylamine

  • Ethyl acetate

  • Hydroquinone

  • Ethanol (for recrystallization)

Procedure:

  • Suspend 1,3-Bis(2-chloroethylsulfonyl)propane (0.249 mole) in 2300 ml of ethyl acetate containing 0.12 g of hydroquinone.

  • With stirring, add triethylamine (0.50 mole) dropwise over 10 minutes at 25 °C.

  • Stir the resulting mixture at 25 °C for 20 hours.

  • Filter off the triethylamine hydrochloride salt that precipitates.

  • Evaporate the ethyl acetate from the filtrate at 30 °C under reduced pressure.

  • Wash the resulting tan-colored solid with water.

  • Recrystallize the solid from ethanol to yield the final product.

Visualizations

Synthesis_Pathway 1,3-Propanediol 1,3-Propanediol Bis_vinylsulfonyl_propanol 1,3-Bis(vinylsulfonyl)-2-propanol 1,3-Propanediol->Bis_vinylsulfonyl_propanol + Vinyl_Sulfonyl_Chloride 2x Vinyl Sulfonyl Chloride Vinyl_Sulfonyl_Chloride->Bis_vinylsulfonyl_propanol Base Base (e.g., Triethylamine) Base->Bis_vinylsulfonyl_propanol Byproduct 2x Base Hydrochloride Bis_vinylsulfonyl_propanol->Byproduct forms

Caption: Reaction scheme for the synthesis of this compound.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Reactants Combine 1,3-Propanediol, Vinyl Sulfonyl Chloride, and Base Inhibitor Add Radical Inhibitor (e.g., Hydroquinone) Reactants->Inhibitor Reaction Stir at Controlled Temperature Inhibitor->Reaction Filter Filter to Remove Precipitated Salt Reaction->Filter Wash Aqueous Wash Filter->Wash Extract Extract with Organic Solvent Wash->Extract Dry Dry Organic Layer Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Recrystallize Recrystallize from Suitable Solvent (e.g., Ethanol) Evaporate->Recrystallize Collect Collect Crystals by Filtration Recrystallize->Collect Dry_final Dry Final Product Collect->Dry_final Final_Product Final_Product Dry_final->Final_Product Pure this compound

Caption: General experimental workflow for the synthesis and purification.

Troubleshooting_Yield Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Completion Incomplete Incomplete Reaction? Check_Completion->Incomplete Optimize_Time_Temp Increase Reaction Time or Temperature Incomplete->Optimize_Time_Temp Yes Check_Stoichiometry Verify Stoichiometry Incomplete->Check_Stoichiometry No Review_Workup Review Workup and Purification Procedures Optimize_Time_Temp->Review_Workup Incorrect_Stoichiometry Incorrect Stoichiometry? Check_Stoichiometry->Incorrect_Stoichiometry Adjust_Stoichiometry Adjust Reactant Ratios Incorrect_Stoichiometry->Adjust_Stoichiometry Yes Check_Purity Assess Reagent/Solvent Purity Incorrect_Stoichiometry->Check_Purity No Adjust_Stoichiometry->Review_Workup Impure Impure Reagents? Check_Purity->Impure Purify_Reagents Purify/Dry Reagents and Solvents Impure->Purify_Reagents Yes Impure->Review_Workup No Purify_Reagents->Review_Workup Losses Significant Losses? Review_Workup->Losses Optimize_Purification Optimize Extraction and Recrystallization Losses->Optimize_Purification Yes Improved_Yield Improved Yield Losses->Improved_Yield No Optimize_Purification->Improved_Yield

Caption: Troubleshooting decision tree for low product yield.

Common side reactions with Bis(vinylsulfonyl)propanol and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis(vinylsulfonyl)propanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this reagent, with a focus on troubleshooting and avoiding common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a homobifunctional crosslinking agent. Its reactivity stems from the two vinyl sulfone groups, which are electrophilic and can react with nucleophiles. The primary applications include:

  • Protein Crosslinking: Used in proteomics to study protein-protein interactions by covalently linking proteins that are in close proximity.

  • Bioconjugation: For linking proteins to other molecules, such as labels or drugs.

  • Polymer Chemistry: As a monomer for the synthesis of polymers and hydrogels.

Q2: What are the main reactive targets of this compound in a biological sample?

The vinyl sulfone groups of this compound are Michael acceptors and will react with various nucleophilic amino acid side chains in proteins. The primary targets are:

  • Cysteine (thiol group): Highly reactive, especially at neutral to slightly acidic pH.

  • Lysine (ε-amino group): Reactivity increases with pH (typically pH > 8) as the amine group becomes deprotonated and more nucleophilic.[1][2][3]

  • Histidine (imidazole group): Can also react, though generally less reactive than cysteine and lysine.[4][5]

  • N-terminus (α-amino group): The free amine at the N-terminus of a protein can also react.

Q3: What are the most common side reactions observed when using this compound?

The most common side reactions include:

  • Reaction with Buffer Components: Many common biological buffers contain nucleophilic groups that can react with vinyl sulfones, leading to consumption of the reagent and modification of the buffer molecules.

  • Hydrolysis: The vinyl sulfone groups can undergo hydrolysis, especially at elevated pH, rendering the crosslinker inactive.

  • Unwanted Polymerization: At high concentrations, this compound can self-polymerize, leading to the formation of insoluble precipitates.

  • Intra- and Inter-molecular Crosslinking: Besides the desired crosslinking between different protein partners, unwanted crosslinking can occur within the same protein (intramolecular) or between identical proteins (intermolecular), which can lead to protein aggregation and loss of function.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound.

Problem Potential Cause Recommended Solution
Low or no crosslinking efficiency Hydrolysis of the reagent: The vinyl sulfone groups are susceptible to hydrolysis, especially at high pH.Prepare fresh solutions of this compound immediately before use. Perform the reaction at a pH that is optimal for the target nucleophile but minimizes hydrolysis (see table below).
Reaction with buffer: Nucleophilic buffers like Tris and HEPES can compete with the target protein for reaction with the crosslinker.Use a non-nucleophilic buffer such as phosphate-buffered saline (PBS) or MOPS.[6] If a nucleophilic buffer must be used, consider increasing the concentration of the crosslinker, but be aware of potential side reactions.
Incorrect pH: The reactivity of the target nucleophiles is pH-dependent.Optimize the reaction pH based on the target amino acid. For cysteine-specific modification, a pH range of 6.5-7.5 is recommended. For lysine modification, a pH of 8.0-9.0 is generally used.[2][3]
Protein aggregation and precipitation Excessive crosslinking: Too high a concentration of the crosslinker can lead to extensive intermolecular crosslinking, resulting in large, insoluble aggregates.Optimize the molar ratio of this compound to your protein. Start with a lower ratio (e.g., 10:1 or 20:1) and titrate upwards.
Polymerization of the crosslinker: High concentrations of this compound can lead to self-polymerization.Ensure the crosslinker is fully dissolved and well-mixed in the reaction buffer before adding it to the protein solution. Avoid preparing highly concentrated stock solutions that are stored for extended periods.
Non-specific labeling Reaction with multiple amino acid types: At higher pH values, both lysine and cysteine residues will be reactive towards vinyl sulfones.To favor cysteine-specific modification, perform the reaction at a lower pH (6.5-7.5).[3] For lysine-focused labeling, be aware that cysteine residues will also be modified if present and accessible.
Loss of protein function Modification of critical residues: The crosslinker may react with amino acids in the active site or other functionally important regions of the protein.If the location of the active site is known, consider using site-directed mutagenesis to remove reactive residues in that area. Alternatively, perform the crosslinking reaction in the presence of a substrate or competitive inhibitor to protect the active site.

Data Presentation

Table 1: pH Dependence of this compound Reactivity with Nucleophiles

NucleophileFunctional GrouppKaOptimal Reaction pHRelative Reactivity at Neutral pHNotes
CysteineThiol (-SH)~8.56.5 - 7.5HighThe thiolate anion (S-) is the reactive species.
LysineAmine (-NH₂)~10.58.0 - 9.0Low to ModerateThe unprotonated amine is the reactive species.
HistidineImidazole~6.07.0 - 8.0ModerateThe unprotonated imidazole is the reactive species.
Tris BufferPrimary Amine~8.1> 7.5ModerateCan significantly compete with protein amines.
HEPES BufferTertiary Amine~7.5> 7.0LowGenerally less reactive than primary amines.
WaterHydroxyl (-OH)N/A> 8.0LowRate of hydrolysis increases significantly at higher pH.

Experimental Protocols

Protocol: Crosslinking of a Protein Complex with this compound

This protocol provides a general guideline for crosslinking a protein complex in solution. Optimization of parameters such as protein concentration, crosslinker concentration, and incubation time is recommended for each specific system.

Materials:

  • Purified protein complex in a suitable buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5).

  • This compound (FW: 240.29 g/mol ).

  • Anhydrous DMSO or DMF for preparing the crosslinker stock solution.

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5, or 1 M glycine).

  • Non-nucleophilic reaction buffer (e.g., Phosphate-Buffered Saline - PBS).

Procedure:

  • Sample Preparation:

    • Prepare the protein complex at a suitable concentration (e.g., 1-5 mg/mL) in a non-nucleophilic buffer like PBS.

    • Ensure the buffer does not contain any primary amines (e.g., Tris) or other nucleophiles.

  • Crosslinker Stock Solution:

    • Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMSO or DMF. For example, dissolve 2.4 mg of the crosslinker in 100 µL of DMSO.

  • Crosslinking Reaction:

    • Add the this compound stock solution to the protein sample to achieve the desired final concentration. A common starting point is a 20-fold molar excess of the crosslinker over the protein.

    • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle mixing.

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching solution. For example, add 1 M Tris-HCl, pH 7.5 to a final concentration of 20-50 mM.

    • Incubate for an additional 15 minutes at room temperature to ensure all unreacted crosslinker is quenched.

    • Note: While Tris is a common quenching agent, be aware that it can form adducts with the crosslinker. For applications sensitive to such adducts, consider alternative quenching methods like adding a small molecule thiol (e.g., β-mercaptoethanol or DTT) if disulfide bond reduction is not a concern, or using glycine.

  • Analysis:

    • The crosslinked sample can be analyzed by various methods, such as SDS-PAGE, size-exclusion chromatography, or mass spectrometry, to identify the crosslinked products.[7]

Visualizations

Reaction_Pathway BVSP This compound DesiredProduct Cross-linked Protein Complex BVSP->DesiredProduct + Protein (Desired Reaction) SideProduct1 Buffer Adduct (e.g., Tris) BVSP->SideProduct1 + Buffer SideProduct2 Hydrolyzed Crosslinker BVSP->SideProduct2 + Water SideProduct3 Polymerized Crosslinker BVSP->SideProduct3 + Excess BVSP Protein Protein (Cys-SH, Lys-NH2) SideProduct4 Intra/Inter-molecular Crosslinked Protein Protein->SideProduct4 + BVSP (Unwanted Crosslinking) Buffer Nucleophilic Buffer (e.g., Tris, HEPES) Water Water (H2O) ExcessBVSP Excess This compound Troubleshooting_Workflow Start Start: Low Crosslinking Efficiency CheckBuffer Is the buffer non-nucleophilic (e.g., PBS)? Start->CheckBuffer ChangeBuffer Action: Switch to a non-nucleophilic buffer CheckBuffer->ChangeBuffer No CheckpH Is the pH optimal for the target amino acid? CheckBuffer->CheckpH Yes ChangeBuffer->CheckpH AdjustpH Action: Adjust pH (e.g., 6.5-7.5 for Cys, 8.0-9.0 for Lys) CheckpH->AdjustpH No CheckConcentration Is the crosslinker concentration optimized? CheckpH->CheckConcentration Yes AdjustpH->CheckConcentration OptimizeConcentration Action: Titrate crosslinker concentration (e.g., 10-50x molar excess) CheckConcentration->OptimizeConcentration No Success Success: Improved Crosslinking CheckConcentration->Success Yes OptimizeConcentration->Success Failure Further Troubleshooting Needed OptimizeConcentration->Failure

References

Technical Support Center: Optimizing Reaction Conditions for Bis(vinylsulfonyl)propanol Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the polymerization of bis(vinylsulfonyl)propanol. The guidance is based on established principles of vinyl sulfone chemistry, particularly the well-studied polymerization of divinyl sulfone (DVS) and other hydroxy-functionalized vinyl sulfone monomers.

Frequently Asked Questions (FAQs)

Q1: What is the expected polymerization mechanism for this compound?

A1: The polymerization of this compound is expected to proceed via a step-growth polyaddition, specifically an oxa-Michael addition mechanism.[1] The hydroxyl group of one monomer molecule will add across one of the activated vinyl groups of another monomer molecule, forming an ether linkage in the polymer backbone. This reaction is typically catalyzed by a base or a nucleophile.

Q2: What are suitable catalysts for this polymerization?

A2: Both nucleophilic and basic catalysts can be employed. Common nucleophilic catalysts include 4-dimethylaminopyridine (DMAP) and 1,4-diazabicyclo[2.2.2]octane (DABCO).[2] Strong bases such as potassium tert-butoxide (KOtBu) can also be used.[3] The choice of catalyst can influence the reaction rate and the properties of the resulting polymer.

Q3: How does the hydroxyl group in this compound participate in the reaction?

A3: The hydroxyl group acts as the primary nucleophile in the oxa-Michael addition. Under basic conditions, the hydroxyl group is deprotonated to form a more reactive alkoxide, which then attacks the electron-deficient double bond of the vinyl sulfone group on another monomer.[4]

Q4: Can intramolecular cyclization be a side reaction?

A4: Yes, intramolecular cyclization is a potential side reaction, especially at elevated temperatures. This can lead to the formation of cyclic ethers instead of linear polymer chains, which will limit the final molecular weight of the polymer.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound and provides potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Polymer Molecular Weight - Suboptimal Catalyst Concentration: Too little catalyst can lead to slow and incomplete polymerization.- Optimize catalyst loading. Start with a catalyst-to-monomer molar ratio of 1-5 mol%.
- High Reaction Temperature: Elevated temperatures can favor the formation of low molecular weight oligomers and cyclic byproducts.[1]- Conduct the polymerization at or below room temperature to suppress side reactions.
- Presence of Impurities: Water or other protic impurities can compete with the monomer's hydroxyl group, leading to chain termination.- Ensure all reagents and solvents are anhydrous. Dry the monomer and solvents before use.
- Incorrect Monomer Stoichiometry (if using a co-monomer): For co-polymerizations, an imbalance in the stoichiometry of reactive groups will limit the molecular weight.- Carefully control the stoichiometry of the co-monomers.
Gel Formation or Cross-linking - High Monomer Concentration: High concentrations can increase the likelihood of intermolecular side reactions leading to cross-linking.- Reduce the initial monomer concentration.
- High Temperature: Can promote side reactions that lead to cross-linking.- Lower the reaction temperature.
- Bifunctional Impurities: Impurities with more than two reactive groups can act as cross-linkers.- Purify the monomer to remove any poly-functional impurities.
Formation of a Cyclic Side Product - High Temperature: Favors intramolecular cyclization over intermolecular polymerization.[1]- Perform the reaction at a lower temperature (e.g., 0-25 °C).
- Dilute Reaction Conditions: At high dilution, the probability of intramolecular reactions increases.- Increase the monomer concentration to favor intermolecular chain growth.
Slow or No Polymerization - Inefficient Catalyst: The chosen catalyst may not be strong enough to promote the reaction under the selected conditions.- Switch to a more active catalyst (e.g., from a tertiary amine to a stronger base like KOtBu).
- Low Reaction Temperature: While beneficial for suppressing side reactions, very low temperatures can significantly slow down the polymerization rate.- Gradually increase the reaction temperature while monitoring for side product formation.
- Catalyst Inhibition: Acidic impurities can neutralize the basic catalyst.- Ensure all reagents and glassware are free from acidic contaminants.

Experimental Protocols

The following are generalized experimental protocols for the polymerization of this compound based on analogous reactions with divinyl sulfone and 2-hydroxyethyl vinyl sulfone.[3][5] Researchers should optimize these conditions for their specific requirements.

Protocol 1: Base-Catalyzed Polymerization
  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in an anhydrous aprotic solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)) to the desired concentration (e.g., 1 M).

  • Catalyst Addition: To the stirred monomer solution at the desired temperature (e.g., 25 °C), add a solution of the base catalyst (e.g., 5 mol% KOtBu in THF).

  • Polymerization: Allow the reaction to proceed for a set time (e.g., 1-24 hours). Monitor the progress of the reaction by techniques such as ¹H NMR spectroscopy (disappearance of vinyl protons) or size exclusion chromatography (SEC) to track the increase in molecular weight.

  • Termination and Purification: Terminate the reaction by adding a weak acid (e.g., acetic acid) to neutralize the catalyst. Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or diethyl ether). Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.

Protocol 2: Nucleophile-Catalyzed Polymerization
  • Preparation: Follow the same preparation steps as in Protocol 1.

  • Catalyst Addition: To the stirred monomer solution at the desired temperature (e.g., 25 °C), add the nucleophilic catalyst (e.g., 5 mol% DMAP) directly as a solid or as a solution in the reaction solvent.

  • Polymerization: Monitor the reaction as described in Protocol 1.

  • Termination and Purification: The workup procedure is similar to Protocol 1. Neutralization may not be necessary depending on the catalyst and subsequent application.

Data Presentation

Table 1: Effect of Catalyst on Divinyl Sulfone (DVS) Polymerization with Water (Analogous System)
Catalyst (5 mol%)Double Bond Conversion (1 h, %)Side Product (1,4-oxathiane 4,4-dioxide) (1 h, %)
DMAP972
DABCO912
Triethylamine (TEA)744
KOtBu8926

Data adapted from a study on the polymerization of DVS with water, which serves as a model for the oxa-Michael addition.[3]

Table 2: Effect of Temperature on Divinyl Sulfone (DVS) Polymerization
Temperature (°C)Outcome
4Slower reaction, higher molecular weight polymer.
25 (Room Temp)Good balance of reaction rate and polymer molecular weight.
40Formation of shorter polymer chains.
80Significant decrease in molecular weight, formation of OH-terminated oligomers and increased cyclic side product.[1]

This data highlights the critical role of temperature in controlling the polymerization outcome.

Visualizations

Polymerization_Pathway Monomer This compound ActivatedMonomer Activated Monomer (Alkoxide) Monomer->ActivatedMonomer Base or Nucleophile Polymer Linear Poly(ether sulfone) ActivatedMonomer->Polymer + Monomer (Intermolecular) SideProduct Cyclic Ether (Side Product) ActivatedMonomer->SideProduct Intramolecular Cyclization Polymer->Polymer + Monomer

Caption: Reaction pathway for this compound polymerization.

Troubleshooting_Workflow Start Polymerization Issue? LowMW Low Molecular Weight? Start->LowMW Gelation Gel Formation? Start->Gelation SlowReaction Slow/No Reaction? Start->SlowReaction CheckTemp Decrease Temperature LowMW->CheckTemp Yes CheckCatalyst Optimize Catalyst Concentration LowMW->CheckCatalyst Yes CheckPurity Ensure Anhydrous Conditions LowMW->CheckPurity Yes Gelation->CheckTemp Yes CheckConcentration Decrease Monomer Concentration Gelation->CheckConcentration Yes ChangeCatalyst Use Stronger Catalyst SlowReaction->ChangeCatalyst Yes Success Successful Polymerization CheckTemp->Success CheckCatalyst->Success CheckPurity->Success CheckConcentration->Success ChangeCatalyst->Success

Caption: Troubleshooting workflow for polymerization issues.

References

Preventing premature polymerization of Bis(vinylsulfonyl)propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature polymerization of Bis(vinylsulfonyl)propanol.

Troubleshooting Guide

Unexpected polymerization of this compound can compromise experimental outcomes. This guide provides a systematic approach to identifying and resolving common issues.

Issue: My this compound solution has become viscous or has solidified.

This indicates that premature polymerization has occurred. Use the following workflow to diagnose the potential cause.

G cluster_0 start Start: Viscous or Solidified This compound storage_cond Were proper storage conditions maintained? start->storage_cond inhibitor Was a polymerization inhibitor used? storage_cond->inhibitor Yes improper_storage Root Cause: Improper Storage storage_cond->improper_storage No heat_light Was the compound exposed to heat or light? inhibitor->heat_light Yes no_inhibitor Root Cause: Absence of Inhibitor inhibitor->no_inhibitor No impurities Were there any potential contaminants in the solvent or reaction mixture? heat_light->impurities No exposure Root Cause: Exposure to Heat/Light heat_light->exposure Yes contamination Root Cause: Contamination impurities->contamination Yes solution_storage Solution: Store at recommended temperature, in the dark, and under an inert atmosphere. improper_storage->solution_storage solution_inhibitor Solution: Add a suitable inhibitor at the recommended concentration. no_inhibitor->solution_inhibitor solution_exposure Solution: Protect from heat sources and ambient light during handling and experiments. exposure->solution_exposure solution_contamination Solution: Use high-purity solvents and ensure all glassware is clean and dry. contamination->solution_contamination

Figure 1: Troubleshooting workflow for premature polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To minimize the risk of premature polymerization, this compound should be stored in a cool, dark place. The recommended storage temperature is below 15°C. The container should be tightly sealed, and for long-term storage, blanketing with an inert gas like argon or nitrogen is advisable.[1]

Q2: What type of polymerization inhibitors can be used for this compound?

A2: While specific inhibitors for this compound are not extensively documented, compounds that are effective for other vinyl monomers are likely to be suitable. These fall into several classes, including phenolic compounds and stable free radicals.[2][3][4]

Q3: How do polymerization inhibitors work?

A3: Polymerization inhibitors interrupt the free-radical chain reaction that leads to polymerization. For example, phenolic inhibitors donate a hydrogen atom to the highly reactive radical, forming a stable, non-reactive species.

G cluster_1 initiator Initiator (e.g., heat, light, impurity) monomer This compound Monomer initiator->monomer creates active_radical Active Monomer Radical monomer->active_radical inhibitor Inhibitor (e.g., Hydroquinone) active_radical->inhibitor reacts with polymer_chain Growing Polymer Chain active_radical->polymer_chain propagates stable_radical Stable, Non-reactive Radical inhibitor->stable_radical forms polymer_chain->polymer_chain termination Polymerization Terminated stable_radical->termination

Figure 2: Mechanism of free-radical polymerization inhibition.

Q4: Can I use this compound without an inhibitor?

A4: Using this compound without an inhibitor is possible for immediate use, provided that it is handled quickly and kept cool and away from light. However, for any storage of the material or in solutions, an inhibitor is strongly recommended to ensure stability.

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Storage Temperature < 15°CStore in a cool, dark place.
Melting Point 96°C[5]
Inhibitor Type Hydroquinone (HQ)A common and effective inhibitor for vinyl compounds.
Monomethyl Ether Hydroquinone (MEHQ)Another widely used phenolic inhibitor.
4-tert-Butylcatechol (TBC)Effective, but may impart a slight color.[6]
Inhibitor Concentration 100 - 1000 ppmThe optimal concentration may vary depending on the specific application and storage duration. It is recommended to start with a lower concentration and test for stability.
Solvent Purity Anhydrous, >99.5%Impurities in solvents can initiate polymerization. Always use high-purity, dry solvents.

Experimental Protocols

Protocol 1: Preparation of an Inhibited Stock Solution of this compound

Objective: To prepare a stable stock solution of this compound for use in subsequent experiments.

Materials:

  • This compound

  • Anhydrous solvent (e.g., Dimethylformamide, Dichloromethane)

  • Hydroquinone (HQ) or Monomethyl Ether Hydroquinone (MEHQ)

  • Inert gas (Argon or Nitrogen)

  • Amber glass vial with a screw cap and PTFE septum

Procedure:

  • Prepare a 1% (w/w) stock solution of the chosen inhibitor (HQ or MEHQ) in the selected anhydrous solvent.

  • In a clean, dry amber glass vial, add the desired amount of this compound.

  • Add the appropriate volume of the inhibitor stock solution to achieve the desired final inhibitor concentration (e.g., for 200 ppm inhibitor in a 10 mL final volume, add 20 µL of the 1% inhibitor stock solution).

  • Add the remaining volume of the anhydrous solvent to reach the final desired concentration of this compound.

  • Blanket the headspace of the vial with an inert gas (argon or nitrogen) for 1-2 minutes.

  • Tightly seal the vial and store it at the recommended temperature (< 15°C).

Protocol 2: Monitoring the Stability of this compound Solutions

Objective: To periodically check for signs of polymerization in stored solutions.

Materials:

  • Stored solution of this compound

  • Viscometer or a simple flow test (e.g., timing the flow through a Pasteur pipette)

  • NMR spectrometer

Procedure:

  • Visual Inspection: Before each use, visually inspect the solution for any signs of cloudiness, precipitation, or increased viscosity.

  • Viscosity Measurement (Optional): If quantitative data is required, measure the viscosity of the solution at regular intervals (e.g., weekly). An increase in viscosity is a direct indication of polymerization.

  • NMR Spectroscopy: To confirm the integrity of the monomer, acquire a ¹H NMR spectrum of the solution. The characteristic peaks of the vinyl groups should remain sharp and at the correct chemical shift. The appearance of broad signals in the aliphatic region may indicate polymer formation. Compare the spectrum to that of a freshly prepared solution.

References

Strategies for controlling the rate of Michael addition with Bis(vinylsulfonyl)propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the rate of Michael addition reactions involving Bis(vinylsulfonyl)propanol.

Troubleshooting Guide

This guide addresses common issues encountered during the Michael addition of thiols to this compound.

Issue Potential Cause(s) Recommended Solution(s)
Slow or Incomplete Reaction 1. Suboptimal pH: The reaction rate is highly dependent on the concentration of the thiolate anion, which is favored under slightly basic conditions.[1] 2. Low Temperature: Reaction kinetics are slower at lower temperatures. 3. Inappropriate Solvent: The choice of solvent can influence reactant solubility and reaction kinetics. 4. Insufficient Catalyst: The concentration of the base or nucleophilic catalyst is too low. 5. Presence of Protic Impurities: Protic species other than the thiol can impede the reaction rate.[2][3]1. Adjust pH: Maintain a slightly alkaline pH (around 8) to facilitate thiolate formation.[1] Use a suitable buffer system to maintain the desired pH. 2. Increase Temperature: Gently warm the reaction mixture. However, be aware that elevated temperatures (>100 °C) can promote the retro-Michael reaction.[4][5] 3. Solvent Selection: Employ polar aprotic solvents like THF or chloroform, which have been shown to be effective for thiol-ene reactions.[6] For biological applications, aqueous buffer systems are commonly used. 4. Optimize Catalyst Concentration: Increase the catalyst concentration incrementally. Common catalysts include weak Brønsted bases (e.g., triethylamine) or Lewis bases (e.g., phosphines).[7] 5. Ensure Anhydrous Conditions (if applicable): If working in organic solvents, ensure all reagents and solvents are dry.
Formation of Side Products 1. Catalyst-Initiated Polymerization: High concentrations of certain catalysts, like dimethylphenylphosphine (DMPP), can lead to the formation of by-products. 2. Oxidation of Thiols: Thiols can oxidize to form disulfides, especially in the presence of oxygen.1. Use Catalytic Amounts: Keep the concentration of phosphine catalysts at catalytic levels to avoid side reactions. 2. Degas Solutions: If disulfide formation is a concern, degas the reaction mixture and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reaction is Too Fast/Uncontrollable 1. High Catalyst Concentration: An excess of catalyst can lead to a very rapid, exothermic reaction. 2. High Reactant Concentration: Concentrated solutions can lead to rapid and uncontrolled reactions. 3. Elevated Temperature: Higher temperatures significantly accelerate the reaction rate.1. Reduce Catalyst Concentration: Lower the amount of base or nucleophilic catalyst. 2. Dilute Reactants: Perform the reaction at a lower concentration. 3. Lower Temperature: Conduct the reaction at a lower temperature, such as room temperature or below.
Poor Reproducibility 1. Inconsistent pH: Small variations in pH can significantly impact the reaction rate. 2. Variable Temperature: Fluctuations in ambient temperature can affect the reaction kinetics. 3. Water Content: Inconsistent water content in reagents or solvents can alter reaction conditions.1. Use a Reliable Buffer: Employ a well-characterized buffer system to ensure consistent pH. 2. Control Temperature: Use a temperature-controlled reaction vessel (e.g., a water bath or heating block). 3. Standardize Reagent Quality: Use reagents and solvents from the same batch and with consistent water content.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that control the rate of the Michael addition with this compound?

A1: The primary factors influencing the reaction rate are:

  • pH: The reaction is typically faster at a slightly alkaline pH (around 8) due to the increased concentration of the reactive thiolate anion.[1]

  • Catalyst: The choice and concentration of the catalyst play a crucial role. Weak bases like triethylamine or nucleophiles like phosphines are commonly used to accelerate the reaction.[7]

  • Temperature: Increasing the temperature generally speeds up the reaction, but excessively high temperatures can lead to the reverse (retro-Michael) reaction.[4][5]

  • Solvent: The polarity of the solvent can affect the reaction kinetics. Polar aprotic solvents are often effective.[6]

  • Reactant Concentration: Higher concentrations of both the thiol and this compound will lead to a faster reaction rate.

Q2: Which type of catalyst is more effective for the thiol-Michael addition to vinyl sulfones: a base or a nucleophile?

A2: Both base-catalyzed and nucleophile-initiated pathways are effective for the thiol-Michael addition to vinyl sulfones.[7]

  • Base Catalysis (e.g., triethylamine): A weak base deprotonates the thiol to form a thiolate anion, which then acts as the nucleophile.[1]

  • Nucleophilic Catalysis (e.g., phosphines): A nucleophile adds to the vinyl sulfone, generating a carbanion that then deprotonates the thiol to initiate the catalytic cycle.

The choice of catalyst can depend on the specific substrates and desired reaction conditions. For instance, with tertiary amines, only base catalysis occurs, while with tertiary phosphines, nucleophilic initiation is the sole pathway.[7][8]

Q3: Can the Michael addition with this compound be performed in an aqueous environment?

A3: Yes, the thiol-Michael addition to vinyl sulfones is compatible with aqueous conditions, which is a significant advantage for biological applications such as hydrogel formation.[1] It is important to control the pH of the aqueous solution, typically maintaining it around pH 8 to ensure an adequate reaction rate.[1]

Q4: Is the Michael addition to vinyl sulfones reversible?

A4: Under certain conditions, the thiol-Michael addition can be reversible (retro-Michael reaction). This is typically favored at elevated temperatures (above 100°C) and in the presence of a Brønsted base.[4][5] The reversibility of this reaction is being explored for applications in dynamic covalent chemistry and self-healing materials.

Q5: How does the reactivity of vinyl sulfones compare to other Michael acceptors like acrylates?

A5: Vinyl sulfones are generally more reactive towards thiols than acrylates in Michael addition reactions.[2][3] Studies have shown that the reaction rate of ethyl vinyl sulfone with a thiol was approximately seven times higher than that of hexyl acrylate under similar conditions.[3] This higher reactivity and selectivity make vinyl sulfones attractive for specific bioconjugation applications.[2][3]

Experimental Protocols

General Protocol for Monitoring the Michael Addition of a Thiol to this compound

This protocol provides a general method for monitoring the reaction kinetics. Specific concentrations and conditions should be optimized for your particular system.

Materials:

  • This compound

  • Thiol-containing molecule (e.g., a cysteine-containing peptide)

  • Buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4-8.0)

  • Deionized water

  • Spectrophotometer or NMR spectrometer

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

    • Prepare a stock solution of the thiol-containing molecule in the chosen buffer.

  • Reaction Setup:

    • In a reaction vessel, add the buffer solution.

    • Add the thiol stock solution to the desired final concentration.

    • Initiate the reaction by adding the this compound stock solution to the desired final concentration.

  • Monitoring the Reaction:

    • UV-Vis Spectroscopy: If the thiol or the product has a distinct UV-Vis absorbance, the reaction can be monitored by observing the change in absorbance over time at the appropriate wavelength.

    • NMR Spectroscopy: The reaction can be monitored by acquiring NMR spectra at different time points to observe the disappearance of the vinyl protons of this compound and the appearance of new signals corresponding to the product.

  • Data Analysis:

    • Plot the concentration of the reactant or product as a function of time.

    • Determine the initial reaction rate from the slope of the curve at the beginning of the reaction.

Visualizations

Michael_Addition_Catalysis cluster_base Base-Catalyzed Pathway cluster_nucleophile Nucleophile-Initiated Pathway Thiol Thiol Thiolate Thiolate Thiol->Thiolate Deprotonation Base Base Base->Thiolate Conjugate_Acid Conjugate Acid Adduct_Anion_B Adduct Anion Thiolate->Adduct_Anion_B Nucleophilic Attack Vinyl Sulfone Vinyl Sulfone Vinyl Sulfone->Adduct_Anion_B Product_B Thioether Product Adduct_Anion_B->Product_B Protonation Conjugate_Acid->Product_B Nucleophile Nucleophile Zwitterion Zwitterion Nucleophile->Zwitterion Vinyl_Sulfone_N Vinyl Sulfone Vinyl_Sulfone_N->Zwitterion Adduct_Anion_N Adduct Anion Vinyl_Sulfone_N->Adduct_Anion_N Thiolate_N Thiolate Zwitterion->Thiolate_N Deprotonation Thiol_N Thiol Thiol_N->Thiolate_N Product_N Thioether Product Thiol_N->Product_N Thiolate_N->Adduct_Anion_N Nucleophilic Attack Adduct_Anion_N->Product_N Protonation

Caption: Catalytic pathways for thiol-Michael addition.

Experimental_Workflow Start Start Prepare_Stocks Prepare Stock Solutions (this compound & Thiol) Start->Prepare_Stocks Setup_Reaction Set up Reaction (Buffer, Thiol) Prepare_Stocks->Setup_Reaction Initiate Initiate Reaction (Add this compound) Setup_Reaction->Initiate Monitor Monitor Reaction (UV-Vis or NMR) Initiate->Monitor Data_Analysis Analyze Data (Plot Concentration vs. Time) Monitor->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for monitoring kinetics.

Troubleshooting_Logic Problem Slow or Incomplete Reaction Check_pH Is pH ~8? Problem->Check_pH Adjust_pH Adjust pH to ~8 Check_pH->Adjust_pH No Check_Temp Is Temperature Adequate? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Check_Catalyst Is Catalyst Concentration Sufficient? Check_Temp->Check_Catalyst Yes Increase_Temp->Check_Catalyst Increase_Catalyst Increase Catalyst Concentration Check_Catalyst->Increase_Catalyst No Check_Solvent Is Solvent Appropriate? Check_Catalyst->Check_Solvent Yes Increase_Catalyst->Check_Solvent Change_Solvent Consider a Different Solvent Check_Solvent->Change_Solvent No Success Reaction Proceeds Check_Solvent->Success Yes Change_Solvent->Success

References

Technical Support Center: Purification of Bis(vinylsulfonyl)propanol Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying Bis(vinylsulfonyl)propanol reaction products.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue Possible Cause Recommended Solution
Low Yield After Purification Product Loss During Recrystallization: The product may be too soluble in the chosen solvent, leading to significant loss in the mother liquor.- Optimize Solvent System: Test different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Consider using a co-solvent system to fine-tune solubility. - Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - Controlled Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.
Incomplete Precipitation: The product may not have fully crystallized out of the solution.- Increase Cooling Time: Ensure the solution has been adequately cooled for a sufficient period. - Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. - Solvent Evaporation: Partially evaporate the solvent to increase the concentration of the product.
Product Loss During Chromatography: The compound may be irreversibly adsorbed onto the stationary phase or co-elute with impurities.- Adjust Mobile Phase: Modify the polarity of the mobile phase to ensure proper elution of the product. A gradual gradient can improve separation. - Change Stationary Phase: If using silica gel, consider switching to a different stationary phase like alumina or a reverse-phase material (e.g., C18). - Sample Loading: Ensure the sample is loaded in a concentrated band using a minimal amount of a weak solvent.
Product is an Oil, Not a Crystalline Solid Presence of Impurities: Impurities can disrupt the crystal lattice formation.- Pre-purification Step: Consider a preliminary purification step like a solvent wash or activated carbon treatment to remove some impurities before recrystallization. - Column Chromatography: If recrystallization fails, column chromatography is often effective at separating the desired product from impurities that inhibit crystallization.
Inappropriate Solvent: The chosen solvent may not be suitable for inducing crystallization of this specific compound.- Solvent Screening: Perform small-scale crystallization trials with a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexanes).
Presence of Impurities in Final Product (Confirmed by Analytical Methods) Ineffective Recrystallization: The impurity may have similar solubility to the product in the chosen solvent.- Multiple Recrystallizations: Perform a second recrystallization, which can often significantly improve purity. - Change Solvent: Use a different solvent system where the solubility of the product and impurity differs more significantly.
Poor Separation During Chromatography: The chosen chromatographic conditions may not be optimal for separating the product from a specific impurity.- Optimize Gradient: Use a shallower gradient during elution to improve the resolution between closely eluting peaks. - High-Resolution Column: Employ a column with a smaller particle size for higher separation efficiency.[1] - Alternative Detection: If the impurity is not UV-active, consider using other detection methods like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).
Hydrolysis of Vinyl Sulfone Groups: The vinyl sulfone moieties are susceptible to hydrolysis, especially under basic or acidic conditions, leading to the formation of hydroxyethyl sulfone impurities.- Maintain Neutral pH: Ensure that all purification steps are carried out under neutral pH conditions. - Anhydrous Solvents: Use dry solvents to minimize water content during purification.
Product Polymerizes During Purification Exposure to Heat or Light: Vinyl compounds can be prone to polymerization when exposed to heat or light.- Low-Temperature Purification: Perform purification steps at or below room temperature whenever possible. - Protection from Light: Wrap flasks and columns in aluminum foil to protect the compound from light.
Presence of Radical Initiators: Trace amounts of radical initiators in solvents or on glassware can trigger polymerization.- Use Inhibitor: Consider adding a small amount of a radical inhibitor, such as hydroquinone, during purification steps where the product is heated. - Use Fresh Solvents: Use freshly distilled or high-purity solvents to minimize the presence of peroxides or other initiators.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis?

A1: Common impurities can include:

  • Unreacted Starting Materials: Such as 1,3-propanediol and vinyl sulfonyl chloride derivatives.

  • By-products from Side Reactions: This can include products from the hydrolysis of the vinyl sulfone groups, leading to the formation of 2-hydroxyethyl sulfone derivatives.

  • Polymeric Species: this compound can act as a monomer and polymerize, especially in the presence of initiators, heat, or light.[2]

Q2: What is a good starting solvent for the recrystallization of this compound?

A2: Based on the purification of similar compounds like 1,3-Bis(vinylsulfonyl)propane, ethanol is a promising solvent to try for recrystallization. It is advisable to perform small-scale trials with other polar solvents such as isopropanol or solvent mixtures like ethyl acetate/hexanes to find the optimal conditions.

Q3: What type of chromatography is best suited for purifying this compound?

A3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a highly effective method for purifying vinyl sulfone compounds.[1] A C18 column is a common choice for the stationary phase, with a mobile phase gradient of acetonitrile and water. For larger scale purification, flash column chromatography on silica gel can also be employed.

Q4: How can I monitor the purity of my this compound fractions during purification?

A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a column chromatography purification and to check the purity of recrystallized material. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can provide more quantitative purity analysis.[3]

Q5: My purified this compound is degrading over time. How should I store it?

A5: this compound should be stored in a cool, dark place, preferably at temperatures below 15°C, to minimize the risk of polymerization or degradation. Storing it under an inert atmosphere (e.g., argon or nitrogen) can also help to prevent oxidative degradation.

Data Presentation

Table 1: Physical and Chemical Properties of 1,3-Bis(vinylsulfonyl)-2-propanol

PropertyValueReference
CAS Number 67006-32-0[4]
Molecular Formula C₇H₁₂O₅S₂[4]
Molecular Weight 240.29 g/mol [4]
Appearance White to off-white crystalline powder
Purity (Commercial) >98.0% (by GC)[3]
Melting Point 97.0 to 102.0 °C

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general procedure for the purification of this compound by recrystallization. Optimization may be required based on the specific impurities present.

  • Dissolution: In a fume hood, place the crude this compound product in an Erlenmeyer flask. Add a magnetic stir bar. Gently heat the flask on a hot plate while slowly adding warm ethanol with stirring until the solid just dissolves. Use the minimum amount of solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir for 5-10 minutes.

  • Hot Filtration (Optional): If activated carbon was used, or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography of this compound

This protocol describes a general procedure for purification by flash column chromatography.

  • Column Packing: In a fume hood, pack a glass chromatography column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of ethyl acetate and hexanes). The solvent should be weak enough to allow the compound to adsorb to the silica gel.

  • Loading the Column: Carefully apply the dissolved sample to the top of the silica gel bed.

  • Elution: Begin eluting the column with a solvent system of low polarity (e.g., 10% ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase (e.g., to 30-50% ethyl acetate in hexanes) to elute the desired compound.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using Thin-Layer Chromatography (TLC).

  • Combining and Evaporation: Combine the pure fractions (as determined by TLC) in a round-bottom flask and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product start Crude Reaction Product recrystallization Recrystallization start->recrystallization Primary Method chromatography Column Chromatography start->chromatography Alternative/Secondary Method purity_check Purity Analysis (TLC, HPLC, GC) recrystallization->purity_check chromatography->purity_check purity_check->recrystallization If Impure purity_check->chromatography If Impure final_product Pure this compound purity_check->final_product If >98% Pure

Caption: Purification workflow for this compound.

troubleshooting_logic action action issue issue start Purification Attempted check_purity Is Product Pure? start->check_purity check_form Is Product Crystalline? check_purity->check_form Yes action_chromatography Perform/Optimize Chromatography check_purity->action_chromatography No check_yield Is Yield Acceptable? check_form->check_yield Yes action_recrystallize Attempt Recrystallization with Different Solvent check_form->action_recrystallize No (Oily) issue_success Successful Purification check_yield->issue_success Yes issue_low_yield Low Yield: Re-evaluate protocol check_yield->issue_low_yield No action_chromatography->check_purity action_recrystallize->check_purity

Caption: Troubleshooting decision tree for purification.

References

Addressing solubility issues of Bis(vinylsulfonyl)propanol in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Bis(vinylsulfonyl)propanol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the use of this compound in their experiments, with a specific focus on addressing solubility issues in various reaction media.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure and general polarity of this compound?

This compound, with the IUPAC name 1,3-bis(ethenylsulfonyl)propan-2-ol and a molecular formula of C7H12O5S2, is a polar molecule.[1] This polarity is attributed to the presence of two sulfonyl groups and a hydroxyl group. The predicted topological polar surface area is 105 Ų, which further indicates its polar nature.

Q2: In which types of solvents is this compound generally soluble?

Q3: I am observing a precipitate after adding this compound to my reaction mixture. What could be the cause?

Precipitation of this compound upon addition to a reaction mixture is likely due to low solubility in the chosen solvent system. This can be influenced by several factors including the polarity of the reaction medium, the concentration of the reactants, and the reaction temperature.

Q4: Are there any known incompatibilities of this compound with common reaction components?

This compound is a reactive molecule due to the presence of vinyl sulfonyl groups, which can act as Michael acceptors. Therefore, it will react with nucleophiles. While this reactivity is intended for its use as a crosslinker, it is important to consider potential reactions with other nucleophilic components in the reaction mixture that are not the intended target.

Troubleshooting Guide: Addressing Solubility Issues

This guide provides a systematic approach to resolving solubility problems encountered with this compound.

Initial Assessment

Before attempting to modify your experimental protocol, it is crucial to assess the current conditions.

  • Solvent Polarity: Evaluate the polarity of your current reaction solvent. This compound, being a polar molecule, will have limited solubility in nonpolar or weakly polar solvents.

  • Concentration: Determine if the concentration of this compound exceeds its solubility limit in the chosen solvent at the experimental temperature.

  • Temperature: Note the temperature of your reaction. Solubility is often temperature-dependent.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting solubility issues.

G cluster_0 Initial Assessment cluster_1 Solvent Modification cluster_2 Protocol Adjustment cluster_3 Concentration Adjustment start Start: Solubility Issue Observed assess Assess Current Conditions: - Solvent Polarity - Concentration - Temperature start->assess solvent Modify Solvent System assess->solvent Is the solvent nonpolar or weakly polar? protocol Adjust Experimental Protocol assess->protocol Is the dissolution slow or incomplete? concentration Modify Concentration assess->concentration Is the concentration high? cosolvent Add a Polar Co-solvent (e.g., DMF, DMSO) solvent->cosolvent change_solvent Switch to a More Polar Primary Solvent solvent->change_solvent end End: Solubility Achieved cosolvent->end Issue Resolved change_solvent->end Issue Resolved heat Gently Heat the Mixture protocol->heat sonicate Use Sonication protocol->sonicate heat->end Issue Resolved sonicate->end Issue Resolved dilute Decrease Concentration of This compound concentration->dilute dilute->end Issue Resolved

Caption: Troubleshooting workflow for this compound solubility.

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound

This protocol provides a starting point for dissolving this compound in a polar aprotic solvent.

Materials:

  • This compound

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Vortex mixer

  • Magnetic stirrer and stir bar (optional)

  • Heating plate (optional)

Procedure:

  • Weigh the desired amount of this compound in a clean, dry reaction vessel.

  • Add the required volume of DMF or DMSO to the vessel.

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the solid has not fully dissolved, place the vessel on a magnetic stirrer and stir for 10-15 minutes at room temperature.

  • If solubility is still an issue, gently warm the mixture to 30-40°C while stirring. Avoid excessive heat to prevent potential degradation.

  • Visually inspect the solution to ensure all solid has dissolved before proceeding with your reaction.

Protocol 2: Using a Co-solvent to Enhance Solubility

This protocol is for situations where the primary reaction solvent is not sufficiently polar to dissolve this compound.

Materials:

  • This compound

  • Primary reaction solvent (e.g., acetonitrile, THF)

  • Polar aprotic co-solvent (e.g., DMF, DMSO)

Procedure:

  • In a separate vessel, prepare a concentrated stock solution of this compound in a minimal amount of a highly polar co-solvent (e.g., 100 mg in 0.5 mL of DMF).

  • Ensure the this compound is fully dissolved in the co-solvent, following the steps in Protocol 1 if necessary.

  • Slowly add the stock solution dropwise to your primary reaction mixture while stirring vigorously.

  • Monitor the reaction mixture for any signs of precipitation. If cloudiness appears, you may need to increase the proportion of the polar co-solvent in your final reaction volume.

Data Presentation

SolventPolarity IndexDielectric ConstantSolubility at 25°C (mg/mL)Observations
Polar Aprotic
Dimethylformamide (DMF)6.436.7User-determined
Dimethyl sulfoxide (DMSO)7.246.7User-determined
Acetonitrile5.837.5User-determined
Polar Protic
Methanol5.132.7User-determined
Ethanol4.324.5User-determined
Isopropanol3.919.9User-determined
Less Polar
Tetrahydrofuran (THF)4.07.5User-determined
Dioxane4.82.2User-determined

Users are encouraged to populate this table with their own experimental findings to build a valuable internal resource.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the properties of this compound and the strategies for addressing its solubility.

G cluster_0 Compound Properties cluster_1 Physicochemical Property cluster_2 Solubility Behavior cluster_3 Solubilization Strategies A This compound B Polar Functional Groups (-SO2-, -OH) A->B has C High Polarity B->C leads to D Good Solubility in Polar Solvents C->D results in E Poor Solubility in Nonpolar Solvents C->E results in F Use Polar Solvents (DMF, DMSO, Alcohols) D->F strategy G Use Co-solvent Systems E->G strategy

Caption: Relationship between structure, polarity, and solubility strategies.

References

Technical Support Center: Improving the Stability of Bis(vinylsulfonyl)propanol Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Bis(vinylsulfonyl)propanol solutions during their experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary application?

This compound is a bifunctional crosslinking agent. Its vinylsulfonyl groups are reactive towards nucleophilic functional groups found on biomolecules, such as the thiol groups of cysteine residues and the amino groups of lysine residues. This reactivity makes it a valuable tool for bioconjugation, hydrogel formation, and modifying the properties of polymers.

2. What are the main stability concerns for this compound solutions?

The primary stability concerns for this compound solutions are:

  • Hydrolysis: The vinylsulfonyl groups can react with water, leading to the loss of their reactivity towards target nucleophiles. This reaction is particularly accelerated under basic conditions.

  • Homopolymerization: In the presence of base catalysts, this compound can self-polymerize, forming insoluble precipitates and reducing the concentration of the active crosslinker.[1][2]

  • Reaction with Nucleophiles: The intended reactivity of this compound with nucleophiles like amines and thiols also poses a stability challenge if such molecules are present in the solution as contaminants or buffer components (e.g., Tris buffer).[3][4]

3. How does pH affect the stability of this compound solutions?

The stability of this compound is highly pH-dependent. The rate of hydrolysis and elimination reactions of vinyl sulfones increases significantly with a rise in pH, especially in alkaline conditions (pH > 9).[5][6] While the reaction with target biomolecules is often performed at a slightly basic pH (typically 7.2-8.5) to ensure the nucleophilicity of amine groups, it's a trade-off with the stability of the reagent in the aqueous environment.[7]

4. Can this compound solutions be stored? If so, under what conditions?

For optimal stability, this compound should be stored as a dry powder in a cool, dark, and dry place. If a stock solution needs to be prepared, it is best to do so immediately before use. If short-term storage of a solution is necessary, it should be kept at a low temperature (2-8°C) and at a neutral or slightly acidic pH. Avoid storing solutions in basic buffers for extended periods.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Loss of reactivity of the crosslinker - Hydrolysis: The solution was prepared in a buffer with a high pH or stored for too long. - Reaction with buffer components: The buffer contains nucleophiles (e.g., Tris, glycine).- Prepare fresh solutions of this compound immediately before use. - Use non-nucleophilic buffers such as PBS, HEPES, or MES at a pH between 6.5 and 7.5 for solution preparation and storage. - If a higher pH is required for the reaction, minimize the incubation time of the crosslinker in the basic buffer before adding the target molecule.
Precipitate formation in the solution - Homopolymerization: The presence of base catalysts in the solution can induce self-polymerization. - Low solubility: The concentration of this compound exceeds its solubility in the chosen solvent.- Avoid highly basic conditions during storage and handling. - Consider the addition of a polymerization inhibitor, such as citric acid, particularly for bulk preparations or automated delivery systems.[1] - Ensure the concentration is within the solubility limits for the specific buffer and temperature. The use of a small amount of a compatible organic co-solvent may be considered, but its compatibility with the overall experiment must be verified.
Inconsistent experimental results - Degradation of stock solutions: Using stock solutions of varying ages or that have been stored improperly. - Inaccurate concentration: The concentration of the active crosslinker has decreased due to degradation.- Always use freshly prepared solutions for critical experiments. - If using a previously prepared solution, consider quantifying the concentration of the active vinyl sulfone groups before use, for example, by reacting with a known concentration of a thiol-containing compound and measuring the unreacted thiol.
Low crosslinking efficiency - Suboptimal pH: The pH of the reaction mixture is too low, resulting in protonated and less nucleophilic target functional groups (e.g., amines). - Hydrolysis of the crosslinker: The crosslinker has degraded in the reaction buffer before it can react with the target molecule.- Optimize the reaction pH to balance the nucleophilicity of the target functional groups and the stability of the vinyl sulfone. A pH range of 7.5-8.5 is a common starting point for reactions with amines. - Add the freshly prepared this compound solution to the reaction mixture containing the target molecule as the final step to minimize its time in the aqueous buffer before the reaction.

Experimental Protocols

Protocol 1: General Procedure for Preparing a this compound Solution for Bioconjugation

This protocol describes the preparation of a this compound solution for immediate use in a bioconjugation experiment.

Materials:

  • This compound (solid)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Conjugation buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

Procedure:

  • Weigh the required amount of this compound in a microcentrifuge tube.

  • Add a small volume of anhydrous DMF or DMSO to dissolve the solid. The volume should be minimal to create a concentrated stock solution.

  • Vortex briefly to ensure complete dissolution.

  • Immediately before starting the conjugation reaction, add the desired volume of the stock solution to the conjugation buffer containing the biomolecule to be modified.

Protocol 2: Stability Assessment of this compound Solutions using HPLC

This protocol provides a general method to assess the stability of this compound in an aqueous buffer over time by monitoring the decrease in the parent compound's concentration using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Buffer of interest (e.g., PBS, pH 7.4)

  • Reverse-phase HPLC system with a C18 column and UV detector

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Quenching solution (e.g., a solution of a thiol like N-acetylcysteine)

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in the buffer of interest at a known concentration (e.g., 1 mg/mL).

    • Incubate the solution at a specific temperature (e.g., room temperature or 37°C).

  • Time-Point Analysis:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

    • Immediately quench the reaction by adding an excess of the quenching solution to react with any remaining vinyl sulfone groups, or dilute the aliquot in the mobile phase and inject it directly into the HPLC system.

  • HPLC Analysis:

    • Inject the quenched or diluted sample into the HPLC system.

    • Use a gradient elution method to separate the parent this compound from its degradation products. For example, a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm).

  • Data Analysis:

    • Integrate the peak area of the this compound at each time point.

    • Plot the peak area against time to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_reaction Bioconjugation cluster_analysis Analysis weigh Weigh this compound dissolve Dissolve in anhydrous DMF/DMSO weigh->dissolve add_crosslinker Add crosslinker solution to biomolecule dissolve->add_crosslinker biomolecule Prepare biomolecule in conjugation buffer biomolecule->add_crosslinker incubate Incubate reaction mixture add_crosslinker->incubate purify Purify conjugate incubate->purify characterize Characterize conjugate purify->characterize

Caption: Workflow for the preparation and use of this compound in a typical bioconjugation experiment.

stability_factors cluster_factors Influencing Factors cluster_outcomes Potential Outcomes stability This compound Solution Stability ph pH stability->ph temperature Temperature stability->temperature nucleophiles Presence of Nucleophiles stability->nucleophiles storage_time Storage Time stability->storage_time hydrolysis Hydrolysis ph->hydrolysis polymerization Homopolymerization ph->polymerization temperature->hydrolysis reaction Reaction with Nucleophiles nucleophiles->reaction storage_time->hydrolysis loss_of_activity Loss of Activity hydrolysis->loss_of_activity polymerization->loss_of_activity reaction->loss_of_activity

Caption: Logical relationship diagram illustrating the key factors that influence the stability of this compound solutions and the resulting degradation pathways.

References

Technical Support Center: Characterization of Bis(vinylsulfonyl)propanol-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of bis(vinylsulfonyl)propanol-based polymers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the analysis of this unique class of polymers.

Frequently Asked Questions (FAQs)

Q1: What is the expected structure of a polymer synthesized from this compound?

A1: this compound is a monomer that can undergo polymerization to form cross-linked networks. The polymerization typically proceeds via a Michael addition reaction, where a nucleophile attacks the vinyl groups of the monomer. The resulting polymer structure will depend on the specific co-monomers and initiators used. A simplified representation of a linear polymer chain segment is shown below. However, the presence of two vinylsulfonyl groups makes it a potent crosslinker, leading to complex, three-dimensional networks.

Q2: Which analytical techniques are most suitable for characterizing this compound-based polymers?

A2: A comprehensive characterization of these polymers requires a combination of techniques to understand their chemical structure, molecular weight, thermal properties, and morphology.[1][2][3] The most commonly employed techniques include:

  • Fourier Transform Infrared Spectroscopy (FTIR): To identify functional groups and confirm polymerization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of the polymer backbone and end groups.

  • Gel Permeation Chromatography (GPC/SEC): To determine the molecular weight distribution of the soluble polymer fractions.

  • Differential Scanning Calorimetry (DSC): To measure thermal transitions such as the glass transition temperature (Tg).[4][5]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition profile of the polymer.[6]

Q3: What are the key safety precautions when handling this compound and its polymers?

A3: this compound is a reactive chemical. Always consult the Safety Data Sheet (SDS) before use.[7] General safety practices include working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors.

Troubleshooting Guides

This section provides troubleshooting guidance for common challenges encountered during the characterization of this compound-based polymers.

Fourier Transform Infrared Spectroscopy (FTIR)
Symptom Possible Cause(s) Suggested Solution(s)
Broad, undefined peaks Presence of moisture or residual solvent in the polymer sample.Dry the sample thoroughly under vacuum before analysis.
Disappearance or weak signal of vinyl C=C stretching peak (around 1610 cm⁻¹) after polymerization This is an expected result and indicates successful polymerization via the vinyl groups.[8]This confirms the reaction. Look for the appearance of new peaks corresponding to the polymer backbone.
Presence of strong sulfonyl (O=S=O) stretching peaks (around 1320 cm⁻¹ and 1150 cm⁻¹) This is a characteristic feature of the polymer, originating from the vinylsulfonyl groups in the monomer.[9][10]This confirms the incorporation of the this compound monomer into the polymer structure.
Broad hydroxyl (-OH) peak present The monomer contains a hydroxyl group which will be present in the polymer.This is an expected peak. Its broadening can indicate hydrogen bonding within the polymer matrix.
Gel Permeation Chromatography (GPC/SEC)
Symptom Possible Cause(s) Suggested Solution(s)
Poor solubility of the polymer in the mobile phase The cross-linked nature of the polymer can lead to insolubility.Use a stronger, polar aprotic solvent like Dimethylacetamide (DMAc) with additives like lithium bromide to improve solubility.[11] If the polymer is highly cross-linked, it may not be soluble at all.
Broad or multimodal peaks in the chromatogram The polymer may have a broad molecular weight distribution or contain different species (e.g., linear, branched, cross-linked).Use a column set with a wide separation range.[11] Consider that GPC only analyzes the soluble fraction of the polymer.
Column clogging or high backpressure Incomplete dissolution of the polymer sample or aggregation.[12][13]Ensure the sample is fully dissolved before injection. Filter the sample solution through a compatible syringe filter.
Irreproducible results Improper handling of the GPC/SEC system, such as incompatible solvents or salt precipitation.[14]Ensure proper solvent compatibility when changing mobile phases. If using salt additives, prevent precipitation by using an intermediate solvent during solvent changeover.[14]
Thermal Analysis (DSC & TGA)
Symptom Possible Cause(s) Suggested Solution(s)
No distinct glass transition (Tg) observed in DSC The polymer may be highly cross-linked, restricting chain mobility. The Tg may also be broad and difficult to detect.Use a modulated DSC technique to enhance the sensitivity for detecting weak transitions. Ensure the sample has a consistent thermal history by performing a heat-cool-heat cycle.[2]
Weight loss at low temperatures in TGA Presence of residual solvent or moisture.Hold the sample at a temperature below the decomposition point (e.g., 100-120°C) for a period to remove volatiles before starting the main heating ramp.
Multi-step decomposition in TGA The polymer degrades through different mechanisms at different temperatures. For sulfone-containing polymers, the initial degradation may involve the sulfone groups.[4][6]Analyze the evolved gases using a hyphenated technique like TGA-MS or TGA-FTIR to identify the decomposition products at each stage.[15]

Experimental Protocols

Sample Preparation for FTIR Analysis (ATR Method)
  • Ensure the polymer sample is clean and dry.

  • Place a small amount of the polymer powder or film directly onto the diamond crystal of the ATR accessory.

  • Apply pressure using the ATR pressure clamp to ensure good contact between the sample and the crystal.

  • Collect the infrared spectrum.

  • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol, acetone) after analysis.

General Procedure for GPC/SEC Analysis
  • Mobile Phase Preparation: Prepare the mobile phase (e.g., DMAc with 0.05 M LiBr). Filter and degas the mobile phase before use.

  • Sample Preparation: Accurately weigh a small amount of the polymer (e.g., 1-2 mg/mL) and dissolve it in the mobile phase. Gentle heating or agitation may be required.

  • Filtration: Filter the polymer solution through a 0.22 µm or 0.45 µm syringe filter that is compatible with the mobile phase.

  • Injection: Inject the filtered sample into the GPC/SEC system.

  • Data Analysis: Calibrate the system using polymer standards of known molecular weight to determine the molecular weight distribution of the sample.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_purification Purification & Drying cluster_characterization Characterization Monomer This compound Polymerization Polymerization Monomer->Polymerization Polymer Crude Polymer Polymerization->Polymer Purification Purification Polymer->Purification Drying Drying Purification->Drying Purified_Polymer Purified Polymer Drying->Purified_Polymer FTIR FTIR Analysis Purified_Polymer->FTIR GPC GPC/SEC Analysis Purified_Polymer->GPC Thermal Thermal Analysis (DSC/TGA) Purified_Polymer->Thermal NMR NMR Analysis Purified_Polymer->NMR

Caption: Experimental workflow for synthesis and characterization.

troubleshooting_logic start Characterization Issue Identified technique Which Technique? start->technique gpc_issue GPC/SEC Issue technique->gpc_issue GPC ftir_issue FTIR Issue technique->ftir_issue FTIR thermal_issue Thermal Analysis Issue technique->thermal_issue Thermal gpc_solubility Insolubility or Poor Peak Shape gpc_issue->gpc_solubility ftir_peaks Unexpected or Broad Peaks ftir_issue->ftir_peaks thermal_transitions Indistinct Transitions or Unexpected Weight Loss thermal_issue->thermal_transitions gpc_solution Check Polymer Solubility, Modify Mobile Phase, Filter Sample gpc_solubility->gpc_solution ftir_solution Dry Sample, Check for Contaminants ftir_peaks->ftir_solution thermal_solution Use Modulated DSC, Perform Heat-Cool-Heat Cycle, Check for Residual Solvents thermal_transitions->thermal_solution

Caption: Troubleshooting logic for characterization challenges.

References

Technical Support Center: Scaling Up Reactions with Bis(vinylsulfonyl)propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up reactions involving Bis(vinylsulfonyl)propanol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a chemical compound featuring two reactive vinylsulfonyl groups and a central hydroxyl group.[1] Its dual functionality makes it a versatile cross-linking agent and a monomer for polymerization.[1] Key applications include its use in creating durable coatings and adhesives, as a precursor in material science for synthesizing advanced materials, and as an intermediate in the synthesis of more complex organic compounds.[1] In biomedical research, it is utilized for cross-linking proteins, specifically reacting with primary amines of lysine residues.[1]

Q2: What are the main safety precautions to consider when working with this compound on a larger scale?

Scaling up reactions with this compound requires stringent safety protocols. Key considerations include:

  • Exothermic Reactions: Michael additions are often exothermic. Monitor the reaction temperature closely and implement an adequate cooling system to prevent thermal runaways.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any volatile byproducts or unreacted starting material.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

Q3: What are the most common side reactions to expect when scaling up reactions with this compound?

The most prevalent side reaction is polymerization of the this compound monomer, especially in the presence of strong bases or initiators.[1] Another potential side reaction is the unwanted reaction with the hydroxyl group on the propanol backbone, depending on the reaction conditions. Careful control of stoichiometry, temperature, and the rate of addition of reagents is crucial to minimize these side reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of reactions involving this compound.

Problem Potential Cause Recommended Solution
Low or no product yield 1. Inefficient mixing: Inadequate agitation on a larger scale can lead to localized concentration gradients and incomplete reaction. 2. Incorrect stoichiometry: Errors in calculating reagent quantities for the scaled-up reaction. 3. Low reactivity of the nucleophile: The chosen nucleophile may not be reactive enough under the applied conditions. 4. Catalyst deactivation: The catalyst may be poisoned by impurities or degrade over the reaction time.1. Use an appropriate overhead stirrer with a suitable impeller design to ensure efficient mixing. 2. Double-check all calculations and accurately measure all reagents. 3. Consider using a stronger base or a more nucleophilic reagent. The reactivity of vinyl sulfones is generally high, but optimization may be needed.[2][3] 4. Use a higher purity grade of solvent and reagents. Consider adding the catalyst in portions if deactivation is suspected.
Formation of a solid mass (polymerization) 1. High local concentration of initiator/catalyst: Rapid addition of a basic catalyst can initiate polymerization. 2. Elevated temperature: Exothermic conditions can accelerate polymerization. 3. Presence of radical initiators: Impurities or exposure to light can trigger radical polymerization.1. Add the catalyst slowly and sub-surface to ensure rapid dispersion. 2. Maintain strict temperature control using an efficient cooling system. 3. Ensure all reagents and solvents are free from peroxides and protect the reaction from light if it is light-sensitive.
Product is difficult to purify 1. Presence of multiple byproducts: Side reactions leading to a complex mixture. 2. Residual starting material: Incomplete reaction. 3. Formation of oligomers: Partial polymerization leading to soluble, higher molecular weight species.1. Optimize reaction conditions (temperature, addition rate, stoichiometry) to improve selectivity. 2. Monitor the reaction progress using techniques like TLC, HPLC, or NMR to ensure completion.[4][5] 3. Consider a purification method that separates based on size, such as size-exclusion chromatography, or precipitation/crystallization to isolate the desired product.
Inconsistent reaction times upon scale-up 1. Mass transfer limitations: Slower diffusion and mixing in a larger reactor. 2. Heat transfer issues: Inefficient heat dissipation leading to temperature fluctuations.1. Improve agitation and consider the geometry of the reaction vessel. 2. Ensure the cooling system is adequate for the larger scale and monitor the internal reaction temperature closely.

Experimental Protocols

General Protocol for a Scaled-Up Michael Addition with this compound

This protocol provides a general framework. Specific quantities and conditions should be optimized for each specific nucleophile and desired product.

Materials:

  • This compound

  • Nucleophile (e.g., a primary or secondary amine, thiol, or alcohol)

  • Catalyst (e.g., a non-nucleophilic base like DBU or a phosphine like triphenylphosphine for oxa-Michael additions)[6][7]

  • Anhydrous solvent (e.g., THF, acetonitrile, or DMF)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Set up a multi-neck round-bottom flask equipped with an overhead stirrer, a temperature probe, a dropping funnel, and an inert gas inlet.

  • Dissolve the nucleophile in the chosen anhydrous solvent and charge it to the reaction flask.

  • Cool the solution to the desired reaction temperature (e.g., 0 °C) using an ice bath or a cryocooler.

  • In the dropping funnel, prepare a solution of this compound in the same anhydrous solvent.

  • Add the catalyst to the reaction flask containing the nucleophile.

  • Slowly add the this compound solution from the dropping funnel to the reaction mixture over a period of 1-2 hours, while maintaining vigorous stirring and monitoring the internal temperature.

  • After the addition is complete, allow the reaction to stir at the same temperature or let it warm to room temperature, monitoring the progress by TLC, HPLC, or NMR.[4][5]

  • Once the reaction is complete, quench the reaction by adding the quenching solution.

  • Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with the chosen extraction solvent.

  • Wash the organic layer with brine, dry it over the anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by an appropriate method such as column chromatography, crystallization, or distillation.

Protocol for Monitoring Reaction Progress by HPLC

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • A suitable reversed-phase column (e.g., C18).

Procedure:

  • Prepare a standard solution of the starting materials (this compound and the nucleophile) and the expected product, if available, at a known concentration.

  • Develop a suitable gradient or isocratic elution method using a mobile phase such as a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid).

  • At regular intervals during the reaction, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Immediately quench the reaction in the aliquot by diluting it with a suitable solvent (e.g., the mobile phase).

  • Filter the diluted sample through a syringe filter (0.22 or 0.45 µm) to remove any particulate matter.

  • Inject the filtered sample into the HPLC system.

  • Monitor the disappearance of the starting material peaks and the appearance of the product peak.

  • Quantify the components by comparing the peak areas to the standard solutions to determine the reaction conversion.

Data Presentation

Table 1: Comparison of Reaction Conditions for Michael Additions with Divinyl Sulfone (as an analog for this compound)

NucleophileCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Aromatic AminesBoric acid/GlycerolWaterNot specifiedNot specifiedGood to excellent[8]
AlcoholsTriphenylphosphineSolvent-freeNot specifiedFastNot specified[6][9]
Alcohols4-DimethylaminopyridineSolvent-freeNot specifiedFastNot specified[6][9]
ThiolsTriphenylphosphine & Methanesulfonic acidNot specifiedAmbient< 1Not specified[10]

Note: This table is compiled from data on divinyl sulfone, a structurally similar compound, to provide general guidance. Optimal conditions for this compound may vary.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Assemble Reactor reagents 2. Charge Nucleophile & Solvent setup->reagents cool 3. Cool to Reaction Temp reagents->cool add_catalyst 4. Add Catalyst cool->add_catalyst add_bvsp 5. Slow Addition of BVSP add_catalyst->add_bvsp stir 6. Stir & Monitor add_bvsp->stir quench 7. Quench Reaction stir->quench extract 8. Extraction quench->extract purify 9. Purify Product extract->purify

Caption: Experimental workflow for a scaled-up Michael addition reaction.

troubleshooting_logic decision decision check_mixing Improve Agitation decision->check_mixing Mixing? check_stoich Verify Stoichiometry decision->check_stoich Stoichiometry? stronger_nuc Use Stronger Nucleophile decision->stronger_nuc Reactivity? solution solution start Problem Encountered low_yield Low Yield? start->low_yield polymerization Polymerization? start->polymerization purification_issue Purification Difficulty? start->purification_issue low_yield->decision Yes decision2 decision2 polymerization->decision2 Yes decision3 decision3 purification_issue->decision3 Yes check_mixing->solution Solution check_stoich->solution stronger_nuc->solution slow_addition Slow Catalyst Addition slow_addition->solution temp_control Enhance Cooling temp_control->solution optimize_cond Optimize Conditions optimize_cond->solution change_purification Change Purification Method change_purification->solution decision2->slow_addition Addition Rate? decision2->temp_control Temperature? decision3->optimize_cond Byproducts? decision3->change_purification Method?

Caption: Troubleshooting decision tree for common scale-up issues.

References

Validation & Comparative

A Head-to-Head Battle of Bio-orthogonal Tools: Bis(vinylsulfonyl)propanol versus Other Vinyl Sulfone Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation and chemical crosslinking, the choice of the right tool is paramount. This guide provides an objective comparison of Bis(vinylsulfonyl)propanol against other common vinyl sulfone crosslinkers, supported by available experimental data, to inform the selection of the most suitable reagent for specific research applications.

Vinyl sulfone-based crosslinkers have emerged as powerful reagents for covalently linking biomolecules due to their high reactivity and specificity towards nucleophilic amino acid residues. Among these, this compound offers a unique set of properties. This guide will delve into a comparative analysis of its performance against other widely used vinyl sulfone crosslinkers, with a particular focus on Divinyl Sulfone (DVS), a commonly employed alternative.

Performance Comparison: A Data-Driven Overview

While direct comparative studies between this compound and other vinyl sulfone crosslinkers are not extensively available in the current literature, a comparative analysis can be synthesized based on the well-understood reactivity of the vinyl sulfone group and data from individual studies. The following tables summarize key performance parameters to facilitate an informed decision-making process.

Table 1: Reactivity and Specificity

FeatureThis compoundDivinyl Sulfone (DVS)Other Vinyl Sulfone CrosslinkersKey Considerations
Reactive Groups Two vinyl sulfonyl groupsTwo vinyl sulfonyl groupsVaries (mono- or bifunctional)The presence of two reactive groups allows for the formation of crosslinks.
Primary Targets Cysteine, Histidine, Lysine[1]Cysteine, Histidine, LysineCysteine, Histidine, LysineVinyl sulfones exhibit broader reactivity compared to NHS-esters, which primarily target lysines.[1]
Reaction Chemistry Michael AdditionMichael AdditionMichael AdditionThe reaction involves the nucleophilic attack of amino acid side chains on the vinyl group.
Optimal pH Mildly alkaline (pH 7.5 - 9.0)Mildly alkaline (pH 7.5 - 9.0)Generally pH 7.5 - 9.0Reaction rate is pH-dependent, with higher pH favoring the deprotonation of nucleophilic groups.
Spacer Arm Propanol linkerDirect linkageVariesThe propanol spacer in this compound may offer greater flexibility and reduce steric hindrance compared to the direct linkage in DVS.

Table 2: Stability and Cytotoxicity

FeatureThis compoundDivinyl Sulfone (DVS)Other Vinyl Sulfone CrosslinkersKey Considerations
Crosslink Stability Stable thioether bondStable thioether bondStable thioether bondThe resulting covalent bond is generally stable under physiological conditions.
Hydrolytic Stability Susceptible to hydrolysis at high pHSusceptible to hydrolysis at high pH[2][3]Generally susceptible to hydrolysis under strongly alkaline conditions.The rate of hydrolysis is influenced by pH and temperature.[2][3]
Cytotoxicity Data not widely availableDemonstrated cytotoxicity, with an IC50 of 34 µM in colorectal carcinoma cells.[4] Bifunctional nature enhances toxicity compared to monofunctional analogs.[4][5]Varies depending on the specific compound.The bifunctional nature of crosslinkers can lead to increased cellular toxicity due to protein crosslinking.[4][5]

Experimental Methodologies: A Closer Look

To provide a comprehensive understanding of how the performance of these crosslinkers is evaluated, this section details generalized experimental protocols for key assays.

Protocol 1: Determination of IC50 Value for Cytotoxicity

This protocol outlines a general method for assessing the half-maximal inhibitory concentration (IC50) of a vinyl sulfone crosslinker against a specific cell line.

Materials:

  • Cell line of interest (e.g., colorectal carcinoma cells)

  • Cell culture medium and supplements

  • Vinyl sulfone crosslinker stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the vinyl sulfone crosslinker in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the crosslinker. Include a vehicle control (medium with the same concentration of solvent used for the crosslinker stock).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add the MTT reagent to each well and incubate according to the manufacturer's instructions to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals using a suitable solvent.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the crosslinker concentration and determine the IC50 value using a suitable software.

Protocol 2: Protein Crosslinking and Analysis by SDS-PAGE

This protocol describes a general procedure for crosslinking a protein with a vinyl sulfone crosslinker and analyzing the products by SDS-PAGE.

Materials:

  • Purified protein solution

  • Vinyl sulfone crosslinker stock solution (e.g., this compound or DVS)

  • Reaction buffer (e.g., phosphate buffer, pH 7.5-8.5)

  • Quenching solution (e.g., a solution containing a small molecule with a thiol or amine group)

  • SDS-PAGE gels, running buffer, and loading dye

  • Coomassie Brilliant Blue or other protein stain

Procedure:

  • Prepare a reaction mixture containing the purified protein in the reaction buffer.

  • Add the vinyl sulfone crosslinker to the protein solution to achieve the desired final concentration. The optimal crosslinker-to-protein molar ratio should be determined empirically.

  • Incubate the reaction mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period.

  • Stop the crosslinking reaction by adding a quenching solution.

  • Prepare the samples for SDS-PAGE by adding loading dye and heating if necessary.

  • Run the samples on an SDS-PAGE gel to separate the proteins by molecular weight.

  • Stain the gel with Coomassie Brilliant Blue to visualize the protein bands. Crosslinked products will appear as higher molecular weight bands compared to the monomeric protein.

Visualizing the Process: Workflows and Pathways

To further clarify the concepts discussed, the following diagrams illustrate key experimental workflows and the underlying chemical principles.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Crosslinking Reaction cluster_analysis Analysis protein Purified Protein incubation Incubation (Controlled Time & Temp) protein->incubation crosslinker Vinyl Sulfone Crosslinker crosslinker->incubation quenching Quenching (Stop Reaction) incubation->quenching sds_page SDS-PAGE quenching->sds_page staining Gel Staining sds_page->staining analysis Data Analysis staining->analysis

Figure 1. A generalized experimental workflow for protein crosslinking using vinyl sulfone reagents.

michael_addition cluster_reactants Reactants cluster_product Product vinyl_sulfone Vinyl Sulfone (Electrophile) thioether_bond Stable Thioether Bond (Covalent Crosslink) vinyl_sulfone->thioether_bond Michael Addition nucleophile Protein Nucleophile (e.g., Cys, His, Lys) nucleophile->thioether_bond

Figure 2. The Michael addition reaction mechanism underlying vinyl sulfone crosslinking.

Conclusion

This compound represents a valuable tool in the arsenal of protein chemists and drug developers. Its bifunctional nature allows for efficient crosslinking, and the propanol spacer may confer advantages in terms of flexibility. However, when selecting a vinyl sulfone crosslinker, researchers must consider the specific requirements of their application. For instance, while the broader reactivity of vinyl sulfones is advantageous for capturing a wider range of interactions, it may be less desirable when high specificity for a single amino acid is required.

Ultimately, the choice between this compound and other vinyl sulfone crosslinkers will depend on a careful weighing of factors such as reactivity, specificity, the desired spacer arm length, and the tolerance of the biological system to potential cytotoxic effects. This guide provides a framework for making that decision, emphasizing the importance of empirical validation to determine the optimal crosslinker for a given experimental context.

References

A Comparative Guide to Vinyl Sulfonyl Crosslinkers: Bis(vinylsulfonyl)propanol vs. Divinyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation and hydrogel formulation, the choice of a crosslinking agent is paramount to defining the structural integrity, biocompatibility, and functional performance of the final product. Among the array of available crosslinkers, vinyl sulfone-based reagents stand out for their high reactivity towards nucleophilic amino acid residues. This guide provides an objective comparison of two prominent vinyl sulfonyl crosslinkers: 1,3-Bis(vinylsulfonyl)-2-propanol (BVS-Propanol) and Divinyl Sulfone (DVS). This comparison is based on their reaction mechanisms, reactivity, and practical applications, supported by available experimental data.

Chemical Properties and Reactivity Overview

Both BVS-Propanol and DVS are homobifunctional crosslinkers, meaning they possess two identical reactive vinyl sulfone groups. The electron-withdrawing nature of the sulfone group renders the vinyl groups highly susceptible to Michael-type addition reactions with nucleophiles such as the primary amines of lysine residues and the thiol groups of cysteine residues in proteins.[1]

Divinyl Sulfone (DVS) is a well-established and extensively studied crosslinker, particularly in the formation of hydrogels with polysaccharides like hyaluronic acid.[2][3] Its reaction proceeds efficiently under alkaline conditions (pH 8-9), where deprotonated hydroxyl or amino groups readily attack the electrophilic double bonds of the vinyl groups.[2][4]

Quantitative Data Summary

The following table summarizes the available quantitative data for the reactivity of Divinyl Sulfone. At present, specific kinetic data for Bis(vinylsulfonyl)propanol's reaction with amino acids is not widely published.

ParameterDivinyl SulfoneThis compound
Reaction Rate Constant (M⁻¹s⁻¹) (4.84 ± 0.58) x 10⁻¹ (with Glycine)[5]Data not available
(2.97 ± 0.31) x 10⁻² (with Bovine Serum Albumin)[5]
(2.38 ± 0.49) x 10⁻² (with α-Casein)[5]
Optimal pH for Reaction with Amines 8 - 9[4]Not explicitly stated, but expected to be in the alkaline range
Target Residues Primary amines (Lysine), Thiols (Cysteine), Hydroxyls, Imidazole (Histidine)[4][6]Primarily primary amines (Lysine)[1]
Cleavability of Crosslink Not cleavableCleavable under specific conditions[1]

Reaction Mechanisms

The fundamental reaction for both crosslinkers is a Michael addition. The diagrams below, generated using the DOT language, illustrate the reaction pathways.

G cluster_0 Divinyl Sulfone Crosslinking DVS Divinyl Sulfone (H₂C=CH-SO₂-CH=CH₂) Intermediate1 Mono-adduct DVS->Intermediate1 Nucleophile1 Protein-NH₂ (Nucleophile 1) Nucleophile1->Intermediate1 Michael Addition Crosslinked_Product Crosslinked Protein Intermediate1->Crosslinked_Product Michael Addition Nucleophile2 Protein-NH₂ (Nucleophile 2) Nucleophile2->Crosslinked_Product

Reaction mechanism of Divinyl Sulfone with protein amino groups.

G cluster_1 This compound Crosslinking BVS This compound Intermediate2 Mono-adduct BVS->Intermediate2 Lysine1 Protein-Lysine-NH₂ (Nucleophile 1) Lysine1->Intermediate2 Michael Addition Crosslinked_Product2 Crosslinked Protein (Cleavable Linkage) Intermediate2->Crosslinked_Product2 Michael Addition Lysine2 Protein-Lysine-NH₂ (Nucleophile 2) Lysine2->Crosslinked_Product2

Reaction of this compound with lysine residues.

Experimental Protocols

Detailed experimental protocols for protein crosslinking often require optimization based on the specific proteins and desired outcome. Below are generalized protocols for crosslinking proteins in solution.

General Protein Crosslinking Protocol with Vinyl Sulfone Reagents

Materials:

  • Purified protein solution (in a suitable buffer, e.g., PBS, HEPES)

  • Divinyl Sulfone (DVS) or this compound (BVS-Propanol)

  • Reaction buffer (e.g., 20 mM sodium phosphate, 0.15 M NaCl, pH 7.5-8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • DMSO (for dissolving crosslinker if necessary)

Procedure:

  • Prepare Protein Solution: Prepare the protein solution at a concentration of 0.25 to 1 mg/mL in the reaction buffer.

  • Prepare Crosslinker Stock Solution: Prepare a stock solution of the vinyl sulfone crosslinker (e.g., 25 mM in DMSO or an appropriate aqueous buffer).

  • Initiate Crosslinking: Add the crosslinker stock solution to the protein solution to achieve the desired final concentration (a molar excess of the crosslinker to protein is typically used, which may require optimization).

  • Incubation: Incubate the reaction mixture for a specified time (e.g., 2 hours) at a controlled temperature (e.g., on ice or at room temperature). Incubation times and temperatures may need to be optimized.

  • Quench Reaction: Stop the reaction by adding the quenching solution to a final concentration of approximately 20 mM. The quenching agent contains primary amines that react with and consume the excess crosslinker.

  • Incubate to Quench: Incubate the mixture for an additional 15-30 minutes to ensure the quenching reaction is complete.

  • Analysis: The crosslinked protein mixture can then be analyzed by methods such as SDS-PAGE to visualize the formation of higher molecular weight species, or by mass spectrometry to identify the crosslinked peptides.

Cleavage of this compound Crosslinks

While the specific conditions for cleavage of BVS-Propanol crosslinks are not detailed in readily available literature, cleavable crosslinkers are often designed with linkages that can be broken by changes in pH, addition of a reducing agent, or enzymatic cleavage. Researchers using BVS-Propanol for applications requiring cleavage should consult the supplier's technical information or relevant literature for the specific cleavage protocol.

Logical Comparison of Crosslinkers

The following diagram provides a logical comparison of the key features of Divinyl Sulfone and this compound.

G cluster_DVS Divinyl Sulfone cluster_BVS This compound Crosslinker Vinyl Sulfone Crosslinkers DVS_Reactivity High Reactivity Crosslinker->DVS_Reactivity BVS_Reactivity High Reactivity (Presumed) Crosslinker->BVS_Reactivity DVS_Targets Broad Specificity (Amines, Thiols, etc.) DVS_Reactivity->DVS_Targets DVS_Linkage Stable Linkage DVS_Targets->DVS_Linkage DVS_Data Extensive Data Available DVS_Linkage->DVS_Data BVS_Targets More Specific for Amines BVS_Reactivity->BVS_Targets BVS_Linkage Cleavable Linkage BVS_Targets->BVS_Linkage BVS_Data Limited Public Data BVS_Linkage->BVS_Data

Comparison of Divinyl Sulfone and this compound.

Conclusion

Both Divinyl Sulfone and this compound are potent crosslinking agents that leverage the reactivity of the vinyl sulfone group.

  • Divinyl Sulfone is a well-characterized crosslinker with a broad reactivity profile and extensive supporting data, making it a reliable choice for a variety of applications, particularly in hydrogel formation. The stability of the thioether or secondary amine linkages it forms is a key feature for creating robust structures.

  • This compound offers the intriguing advantage of cleavable crosslinks, which is highly beneficial for analytical techniques such as mass spectrometry-based structural proteomics. Its reported specificity for lysine residues may also be advantageous in situations where more controlled crosslinking is desired. However, the lack of readily available quantitative kinetic data necessitates a greater degree of empirical optimization for specific applications.

The selection between these two crosslinkers will ultimately depend on the specific requirements of the research or drug development project, with DVS being the more established and predictable option and BVS-Propanol offering unique features that may be advantageous for more specialized applications.

References

Unveiling the Advantages of Bis(vinylsulfonyl)propanol in Crosslinking Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is a critical decision that dictates the stability, functionality, and analytical success of their molecular assemblies. In the diverse landscape of crosslinking chemistry, Bis(vinylsulfonyl)propanol emerges as a compelling alternative to traditional reagents, offering distinct advantages in specificity, cleavability, and reaction versatility. This guide provides a comprehensive comparison of this compound with other commonly used crosslinking agents, supported by experimental data and detailed protocols to inform your research.

This compound is a homobifunctional crosslinking agent that forms stable thioether bonds through Michael addition reactions with nucleophilic groups on proteins and other biomolecules. Its unique vinyl sulfone reactive groups provide a distinct reactivity profile compared to more conventional crosslinkers such as glutaraldehyde, N-hydroxysuccinimide (NHS) esters, and carbodiimides (e.g., EDC).

Performance Comparison: this compound vs. Other Crosslinkers

The efficacy of a crosslinking agent is determined by several key parameters, including its reaction speed, specificity towards target functional groups, the stability of the resulting crosslink, and its compatibility with downstream analytical techniques.

FeatureThis compoundGlutaraldehydeNHS Esters (e.g., DSS, BS3)Carbodiimides (e.g., EDC)
Target Residues Primarily Lysine (amine), Cysteine (thiol), and Histidine (imidazole)Primarily Lysine (amine)Primarily Lysine (amine)Carboxyl and amine groups (forms amide bond)
Reaction pH Alkaline (typically pH 8.0-9.5)Broad range, but more efficient at alkaline pHNeutral to slightly alkaline (pH 7.0-8.5)Acidic to neutral (pH 4.5-7.5)
Bond Type Thioether/AmineImine (Schiff base), can polymerizeAmideAmide
Bond Stability Stable thioether bondLess stable, prone to hydrolysis and polymerizationHighly stable amide bondHighly stable amide bond
Cleavability Potentially cleavable under specific mass spectrometry conditions (retro-Michael addition)Not readily cleavableNot cleavableNot cleavable
Specificity High, with broader reactivity beyond primary aminesLower, prone to polymerization and side reactionsHigh for primary aminesRequires activation of carboxyl groups, can lead to self-conjugation
Reaction Speed Moderate, dependent on pH and temperatureRapidRapidModerate, multi-step process

Key Advantages of this compound

Expanded Reactivity: A significant advantage of this compound is its ability to react not only with primary amines (lysine) but also with cysteine and histidine residues. This broader reactivity provides more opportunities for crosslinking, which can be particularly beneficial for proteins with a low abundance of accessible lysine residues.

Stable Linkage: The thioether bond formed by the reaction of vinyl sulfones with thiols is highly stable under physiological conditions, offering a robust and permanent linkage for stabilizing protein complexes.[1] While the bond with amines is also stable, the thioether linkage is particularly noteworthy for its resilience.

Controlled Reactivity: The reaction of this compound is highly pH-dependent, with optimal reactivity occurring under alkaline conditions. This allows for greater control over the crosslinking reaction by adjusting the pH of the buffer.

Compatibility with Mass Spectrometry: The crosslinks formed by vinyl sulfone reagents can be susceptible to cleavage under certain conditions in a mass spectrometer, such as collision-induced dissociation (CID). This fragmentation can facilitate the identification of crosslinked peptides by generating characteristic "stub" fragments, simplifying data analysis in complex proteomics experiments.

Experimental Protocols

General Protocol for Protein Crosslinking with this compound

This protocol provides a general framework for crosslinking a protein of interest (POI) with a potential interacting partner (IP). Optimal conditions, such as protein concentration, crosslinker concentration, and incubation time, may need to be determined empirically.

Materials:

  • Purified Protein of Interest (POI) and Interacting Partner (IP)

  • This compound

  • Reaction Buffer: 50 mM HEPES or Phosphate buffer, 150 mM NaCl, pH 8.5

  • Quenching Solution: 1 M Tris-HCl, pH 7.5

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Prepare Protein Solution: Dissolve the POI and IP in the reaction buffer to a final concentration of 1-10 µM. Incubate the mixture at room temperature for 30 minutes to allow for complex formation.

  • Prepare Crosslinker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution.

  • Initiate Crosslinking: Add the this compound stock solution to the protein mixture to achieve a final concentration range of 0.1-2 mM. The optimal concentration should be determined by titration.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Quench Reaction: Stop the crosslinking reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

  • Analysis: Analyze the crosslinked products by SDS-PAGE to visualize higher molecular weight bands corresponding to the crosslinked complex. Further analysis can be performed by mass spectrometry to identify the crosslinked residues.

Mass Spectrometry Analysis of Crosslinked Peptides
  • In-gel or In-solution Digestion: Excise the crosslinked protein band from the SDS-PAGE gel or use the quenched reaction mixture directly. Reduce and alkylate the cysteine residues and digest the proteins with a suitable protease (e.g., trypsin).

  • Enrichment of Crosslinked Peptides (Optional): Due to the low abundance of crosslinked peptides, an enrichment step using size-exclusion chromatography (SEC) or affinity purification (if the crosslinker contains a tag) can significantly improve identification.

  • LC-MS/MS Analysis: Analyze the digested and enriched peptide mixture using a high-resolution mass spectrometer. Employ a data-dependent acquisition method that includes fragmentation of precursor ions by CID or other methods to induce cleavage of the crosslinker.

  • Data Analysis: Use specialized software to search the MS/MS data against a protein sequence database to identify the crosslinked peptides. The software should be capable of identifying the characteristic fragmentation pattern of the vinyl sulfone crosslinker.

Visualizing Crosslinking Workflows

The following diagrams illustrate the general workflow for a protein crosslinking experiment and the reaction mechanism of this compound.

Crosslinking_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Protein_Complex Protein Complex Formation Add_Crosslinker Add this compound Protein_Complex->Add_Crosslinker Incubation Incubation Add_Crosslinker->Incubation Quenching Quench Reaction Incubation->Quenching SDS_PAGE SDS-PAGE Analysis Quenching->SDS_PAGE Digestion Proteolytic Digestion SDS_PAGE->Digestion LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS Data_Analysis Data Analysis LC_MSMS->Data_Analysis

Figure 1. General workflow for a protein crosslinking experiment.

Reaction_Mechanism BVSP This compound (R-SO2-CH=CH2) Intermediate Michael Addition Intermediate BVSP->Intermediate + Nucleophile Protein Protein (with -NH2, -SH, or Imidazole) Protein->Intermediate Crosslinked_Protein Crosslinked Protein (Stable Thioether/Amine Bond) Intermediate->Crosslinked_Protein Proton Transfer

Figure 2. Reaction mechanism of this compound.

References

Spectroscopic Validation of Bis(vinylsulfonyl)propanol Crosslinking: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of crosslinking chemistry is a critical step in the development of robust and reliable biomaterials and drug delivery systems. Bis(vinylsulfonyl)propanol (BVSP) is a versatile crosslinking agent that reacts with nucleophilic groups such as amines and thiols via a Michael-type addition. Spectroscopic techniques offer powerful, non-destructive methods to monitor and quantify the extent of this crosslinking reaction. This guide provides a comparative analysis of the spectroscopic validation of BVSP crosslinking against common alternative crosslinking strategies, supported by experimental data and detailed protocols.

Comparative Analysis of Crosslinking Validation by Spectroscopy

The following table summarizes the key spectroscopic changes observed during crosslinking with this compound and compares them with other widely used crosslinking agents. This data is essential for selecting the appropriate analytical technique and for interpreting the resulting spectra.

Crosslinking AgentSpectroscopic TechniqueKey Spectroscopic Changes Upon CrosslinkingTypical Wavenumber/Chemical ShiftQuantitative Analysis Potential
This compound FTIR Spectroscopy Disappearance of vinyl C=C stretching and =C-H bending vibrations. Appearance of C-O-C or C-S-C ether/thioether stretching vibrations. Characteristic S=O stretching of the sulfone group remains.C=C: ~1620-1640 cm⁻¹=C-H: ~960-990 cm⁻¹S=O: ~1310 cm⁻¹ (asymmetric), ~1131 cm⁻¹ (symmetric)[1]High: By monitoring the decrease in the absorbance of vinyl peaks relative to a stable internal standard peak.
¹H NMR Spectroscopy Disappearance of vinyl proton signals. Appearance of new signals corresponding to the protons in the newly formed ether or thioether linkage.Vinyl protons: ~6.0-7.0 ppmHigh: By integrating the vinyl proton signals relative to an internal standard.
Raman Spectroscopy Disappearance of the C=C stretching vibration of the vinyl group.C=C: ~1630-1640 cm⁻¹[2]High: By monitoring the decrease in the intensity of the C=C band.[2]
Glutaraldehyde FTIR Spectroscopy Formation of an imine (-C=N-) bond.[3]-C=N-: ~1653 cm⁻¹[3]Moderate: Can be semi-quantitative by monitoring the growth of the imine peak.
¹H NMR Spectroscopy Appearance of a new signal corresponding to the imine proton.Imine proton: ~8.0-8.5 ppmModerate: Can be challenging due to broad peaks in polymeric systems.
Maleimide Chemistry ¹H NMR Spectroscopy Disappearance of the characteristic maleimide proton signal upon reaction with a thiol.[4][5]Maleimide protons: ~6.87 ppm[4]High: Clear disappearance of a sharp singlet makes quantification straightforward.[4][5]
UV-Vis Spectroscopy Decrease in absorbance at the characteristic wavelength for the maleimide group.~300 nmHigh: Can be used for kinetic studies by monitoring the change in absorbance over time.
"Click" Chemistry (e.g., CuAAC) FTIR Spectroscopy Disappearance of the azide stretching vibration. Appearance of triazole ring vibrations.Azide (N₃): ~2100 cm⁻¹ (sharp)High: The azide peak is very distinct and its disappearance is easy to track.
¹H NMR Spectroscopy Appearance of a new signal for the triazole proton.Triazole proton: ~7.5-8.5 ppmHigh: The appearance of a new, distinct peak allows for clear reaction monitoring.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate spectroscopic validation of crosslinking.

Protocol 1: FTIR-ATR for Monitoring this compound Crosslinking
  • Sample Preparation:

    • Prepare a solution or hydrogel formulation containing the polymer and this compound.

    • Acquire a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

    • Deposit a small amount of the uncrosslinked mixture onto the ATR crystal and record the initial spectrum (time = 0).

  • Data Acquisition:

    • Initiate the crosslinking reaction (e.g., by adjusting pH or temperature).

    • Collect spectra at regular time intervals. For kinetic studies, ensure rapid acquisition.

    • Typically, 32-64 scans are co-added per spectrum with a resolution of 4 cm⁻¹.[6]

  • Data Analysis:

    • Identify the characteristic vinyl group peaks (e.g., ~1630 cm⁻¹) and a stable internal reference peak that does not change during the reaction (e.g., a carbonyl peak from the polymer backbone).

    • Calculate the ratio of the absorbance of the vinyl peak to the reference peak at each time point.

    • The degree of crosslinking can be estimated by the percentage decrease in this ratio over time.

Protocol 2: ¹H NMR for Quantitative Analysis of Maleimide-Thiol Conjugation
  • Sample Preparation:

    • Dissolve the maleimide-functionalized polymer and the thiol-containing molecule in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

    • Add a known concentration of an internal standard (e.g., trimethylsilyl propionate, TMSP) that does not react with the components.

  • Data Acquisition:

    • Acquire an initial ¹H NMR spectrum before initiating the reaction.

    • Initiate the reaction (e.g., by adding a catalyst or adjusting the pH).

    • Acquire spectra at different time points to monitor the reaction progress.[4]

  • Data Analysis:

    • Identify the characteristic singlet peak of the maleimide protons (around 6.87 ppm).[4]

    • Integrate the maleimide proton peak and the peak of the internal standard.

    • The concentration of unreacted maleimide at each time point can be calculated relative to the constant concentration of the internal standard.

    • The percentage of reaction completion is determined by the decrease in the integral of the maleimide peak.[5]

Protocol 3: Raman Spectroscopy for Monitoring Vinyl Group Consumption
  • Sample Preparation:

    • Place the reaction mixture (e.g., polymer and this compound) in a suitable container for Raman analysis (e.g., a glass vial or a specialized sample holder).

  • Data Acquisition:

    • Use a Raman spectrometer with a suitable laser excitation wavelength (e.g., 785 nm to minimize fluorescence).

    • Acquire an initial spectrum of the uncrosslinked mixture.

    • Initiate the crosslinking reaction and collect spectra at desired time intervals.

  • Data Analysis:

    • Identify the Raman band corresponding to the C=C stretching of the vinyl group (~1630-1640 cm⁻¹).[2]

    • Select a stable reference band within the spectrum that is not affected by the crosslinking reaction (e.g., a phenyl ring breathing mode if applicable).[2]

    • The degree of conversion can be calculated from the change in the intensity ratio of the vinyl peak to the reference peak.[2]

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the spectroscopic validation processes.

Experimental_Workflow_FTIR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Prepare Polymer and Crosslinker Mixture bg Acquire Background Spectrum start->bg t0 Record Initial Spectrum (t=0) bg->t0 initiate Initiate Crosslinking t0->initiate collect Collect Spectra at Time Intervals initiate->collect identify Identify Vinyl and Reference Peaks collect->identify ratio Calculate Absorbance Ratio identify->ratio degree Determine Degree of Crosslinking ratio->degree

Caption: Workflow for FTIR-based validation of crosslinking.

Signaling_Pathway_Crosslinking cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Polymer Polymer with Nucleophilic Groups (-NH2, -SH) Michael_Addition Michael-Type Addition Polymer->Michael_Addition BVSP This compound (Crosslinker) BVSP->Michael_Addition Crosslinked_Network Crosslinked Polymer Network (Ether/Thioether Linkages) Michael_Addition->Crosslinked_Network

Caption: Michael addition crosslinking pathway of this compound.

References

A Comparative Guide to the Mechanical Properties of Polymers Crosslinked with Bis(vinylsulfonyl)propanol and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanical properties of polymers crosslinked with bis(vinylsulfonyl)propanol and its commonly used alternatives. Due to the limited availability of direct mechanical testing data for this compound in publicly accessible literature, this guide utilizes data from its close structural analog, bis(vinylsulfonyl)methane (BVSM), as a proxy. This comparison is intended to offer valuable insights for material selection and design in various biomedical and pharmaceutical applications where the mechanical performance of crosslinked polymers is critical.

Comparative Analysis of Mechanical Properties

The selection of a crosslinking agent significantly influences the mechanical behavior of the resulting polymer network. Properties such as tensile strength, Young's modulus, and elongation at break are crucial for determining the suitability of a material for its intended application, be it in tissue engineering scaffolds, drug delivery systems, or medical devices.

Below is a summary of the mechanical properties of polymers crosslinked with BVSM (as a proxy for this compound) and other common crosslinkers. It is important to note that the polymer systems and experimental conditions vary between studies, which can affect the absolute values. Therefore, this table should be used for qualitative comparison and to understand the general trends associated with each crosslinker.

CrosslinkerPolymer SystemMechanical PropertyValue
Bis(vinylsulfonyl)methane (BVSM) GelatinShear Modulus (G')~100 - 1000 Pa
Divinyl Sulfone (DVS) Hyaluronic AcidStorage Modulus (G')Increases with crosslinker concentration
Glutaraldehyde (GA) ChitosanTensile Strength25 - 45 MPa
Young's Modulus1.5 - 2.5 GPa
Elongation at Break2 - 5%
Poly(ethylene glycol) diacrylate (PEGDA) PEGDACompressive Modulus0.06 - 1.7 MPa
Tensile StrengthUp to 12.8 MPa
Elongation at BreakUp to 958%

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing experimental results. The following sections outline the typical experimental protocols used for the mechanical testing of polymers crosslinked with the agents discussed in this guide.

Rheological Measurement for BVSM-Crosslinked Gelatin
  • Sample Preparation: Gelatin solutions of a specific concentration (e.g., 5-10 wt%) are prepared in a buffer solution at an elevated temperature (e.g., 40°C) to ensure the gelatin is in a random coil conformation. The BVSM crosslinker is then added to the solution at a specific molar ratio relative to the reactive amine groups on the gelatin.

  • Instrumentation: A controlled-stress or controlled-strain rheometer equipped with a parallel-plate or cone-plate geometry is used.

  • Measurement Protocol:

    • The gelatin-BVSM solution is loaded onto the rheometer plate, and the geometry is lowered to the desired gap setting.

    • The temperature is maintained at the reaction temperature (e.g., 40°C).

    • Time-sweep measurements are performed at a constant frequency (e.g., 1 Hz) and strain within the linear viscoelastic region to monitor the evolution of the storage modulus (G') and loss modulus (G'') as the crosslinking reaction proceeds.

    • The gel point is typically identified as the time at which G' surpasses G''. The final shear modulus is recorded after the reaction has reached a plateau.

Tensile Testing of Glutaraldehyde-Crosslinked Chitosan Films
  • Sample Preparation: Chitosan is dissolved in an acidic solution (e.g., 1% acetic acid) to a desired concentration (e.g., 2 wt%). Glutaraldehyde is then added as a crosslinking agent at various concentrations (e.g., 0.5-3% w/w of chitosan). The solution is cast into a mold and allowed to dry to form a film of uniform thickness.

  • Instrumentation: A universal testing machine equipped with a load cell appropriate for the expected forces is used.

  • Measurement Protocol:

    • The crosslinked chitosan films are cut into dumbbell-shaped specimens according to standard specifications (e.g., ASTM D638).

    • The thickness and width of the gauge section of each specimen are measured.

    • The specimen is mounted in the grips of the universal testing machine.

    • The sample is subjected to uniaxial tensile loading at a constant crosshead speed (e.g., 5 mm/min) until failure.

    • The load and displacement data are recorded to generate a stress-strain curve, from which the tensile strength, Young's modulus, and elongation at break are calculated.

Compressive and Tensile Testing of PEGDA Hydrogels
  • Sample Preparation: A precursor solution containing PEGDA of a specific molecular weight, a photoinitiator (e.g., LAP), and a solvent (e.g., PBS) is prepared. The solution is then cast into a mold of the desired shape (e.g., cylindrical for compression testing, dumbbell-shaped for tensile testing) and exposed to UV light to initiate photopolymerization and crosslinking.

  • Instrumentation: A universal testing machine or a dedicated mechanical tester with appropriate compression platens or tensile grips is used.

  • Measurement Protocol (Compression):

    • The cylindrical hydrogel samples are placed between two parallel compression platens.

    • A preload is applied to ensure full contact.

    • The sample is compressed at a constant strain rate (e.g., 10% per minute) to a predefined strain or until failure.

    • The resulting load-displacement data is used to calculate the compressive modulus, typically from the linear region of the stress-strain curve.

  • Measurement Protocol (Tension):

    • Dumbbell-shaped hydrogel specimens are secured in the tensile grips of the testing machine.

    • The sample is pulled at a constant crosshead speed until it fractures.

    • The stress-strain curve is generated from the recorded load and displacement data to determine tensile strength, Young's modulus, and elongation at break.

Visualizing Experimental Workflows and Relationships

Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflows and logical relationships described in this guide.

Experimental_Workflow_Mechanical_Testing cluster_prep Sample Preparation cluster_testing Mechanical Testing cluster_analysis Data Analysis Polymer_Solution Polymer Solution (e.g., Gelatin, Chitosan, PEGDA) Crosslinker_Addition Addition of Crosslinker (BVSM, GA, DVS, PEGDA) Polymer_Solution->Crosslinker_Addition Curing Curing/Crosslinking (Thermal, Chemical, UV) Crosslinker_Addition->Curing Specimen_Fabrication Specimen Fabrication (Molding, Cutting) Curing->Specimen_Fabrication Rheological_Testing Rheological Testing (Shear Modulus) Specimen_Fabrication->Rheological_Testing for BVSM-Gelatin Tensile_Testing Tensile Testing (Tensile Strength, Young's Modulus, Elongation at Break) Specimen_Fabrication->Tensile_Testing for GA-Chitosan, PEGDA Compressive_Testing Compressive Testing (Compressive Modulus) Specimen_Fabrication->Compressive_Testing for PEGDA Stress_Strain_Curve Stress-Strain Curve Generation Tensile_Testing->Stress_Strain_Curve Compressive_Testing->Stress_Strain_Curve Property_Calculation Calculation of Mechanical Properties Stress_Strain_Curve->Property_Calculation

Caption: Workflow for mechanical testing of crosslinked polymers.

Crosslinker_Comparison BVSP This compound (Proxy: BVSM) DVS Divinyl Sulfone (DVS) BVSP->DVS Vinyl Sulfone Chemistry GA Glutaraldehyde (GA) BVSP->GA Different Reactivity PEGDA PEGDA BVSP->PEGDA Biocompatible Applications DVS->GA Synthetic Crosslinkers GA->PEGDA Common in Hydrogels PEGDA->DVS Tunable Properties

Caption: Relationship between different polymer crosslinkers.

Comparative Performance of Bis(vinylsulfonyl)propanol in Polymer Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical determinant of the final properties and performance of polymer-based biomaterials. This guide provides a comparative analysis of Bis(vinylsulfonyl)propanol (BVSP), a vinyl sulfone-based crosslinker, against other common alternatives in various polymer systems. The information presented herein is supported by experimental data to facilitate informed decisions in material design and development.

This compound is a chemical crosslinking agent that forms stable thioether bonds with thiol groups and can also react with amine groups present in polymers like proteins and polysaccharides. Its bifunctional nature allows for the formation of three-dimensional polymer networks, which is essential for the fabrication of hydrogels and other biomaterials with tailored properties for applications in drug delivery, tissue engineering, and regenerative medicine.

Performance Comparison of Crosslinking Agents

The efficacy of a crosslinking agent is evaluated based on several key performance indicators, including mechanical strength, swelling behavior, and biocompatibility of the resulting polymer network. Below is a comparative summary of BVSP and other widely used crosslinkers.

CrosslinkerPolymer SystemMechanical Properties (e.g., Compressive Modulus)Swelling Ratio (%)Key Advantages
This compound (BVSP) GelatinData requires specific experimental values.Data requires specific experimental values.Forms stable covalent bonds; potentially good biocompatibility.
Bis(vinylsulfonyl)methane (BVSM) GelatinStorage modulus can be systematically controlled by varying concentration.[1]Influenced by crosslinker and gelatin concentration.[1]Well-studied reaction kinetics; forms stable covalent C-N bonds.[1]
Divinyl Sulfone (DVS) Hyaluronic AcidMechanical spectrum shows typical gel-type behavior (G' > G'').Decreases with higher DVS concentration.Popular and effective for polysaccharides and proteins.
Glutaraldehyde GelatinIncreased crosslinking leads to increased stiffness but does not affect ultimate strength.[2]Decreases with increased crosslinking and gelatin content.[2]Highly efficient and widely used.[3]
Genipin Gelatin--Natural origin, lower cytotoxicity compared to glutaraldehyde.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide outlines for the synthesis and characterization of hydrogels using vinyl sulfone crosslinkers.

Synthesis of Gelatin Hydrogel Crosslinked with this compound

A study involving the use of 1,3-bis(vinylsulfonyl) propanol (BVP) as a crosslinking agent for gelatin revealed the formation of a 3D network structure.[1][5][6][7] While the specific quantitative data from this study is not publicly available, a general protocol can be inferred based on similar vinyl sulfone crosslinking reactions.

Materials:

  • Gelatin (Type A or B)

  • 1,3-Bis(vinylsulfonyl)propanol (BVP)

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Prepare a gelatin solution of the desired concentration (e.g., 10% w/v) in PBS by dissolving the gelatin powder at an elevated temperature (e.g., 40-50 °C) with constant stirring.

  • Once the gelatin is completely dissolved, add the desired amount of BVP to the solution. The concentration of BVP will influence the final crosslinking density and mechanical properties of the hydrogel.[5][6][7]

  • Stir the mixture thoroughly to ensure homogeneous distribution of the crosslinker.

  • Cast the solution into molds of the desired shape and size.

  • Allow the crosslinking reaction to proceed at a controlled temperature (e.g., room temperature or 37 °C) for a specific duration (e.g., several hours to overnight).

  • After gelation, wash the hydrogels extensively with PBS to remove any unreacted crosslinker.

Characterization of Hydrogel Properties

The swelling ratio provides insight into the crosslinking density of the hydrogel network.

Procedure:

  • Lyophilize the prepared hydrogel samples to determine their dry weight (W_dry).

  • Immerse the dried hydrogels in PBS (pH 7.4) at 37 °C.

  • At predetermined time intervals, remove the hydrogels, gently blot the surface to remove excess water, and record the swollen weight (W_swollen).

  • Continue the measurements until the weight remains constant, indicating that equilibrium swelling has been reached.

  • Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(W_swollen - W_dry) / W_dry] x 100

Mechanical properties such as compressive modulus are critical for applications where the hydrogel will experience mechanical loads.

Procedure:

  • Prepare cylindrical hydrogel samples of known diameter and height.

  • Ensure the samples are at equilibrium swelling in PBS before testing.

  • Perform unconfined compression testing using a mechanical testing machine at a constant strain rate.

  • Record the stress-strain data.

  • The compressive modulus can be calculated from the initial linear region of the stress-strain curve.

Visualizing the Crosslinking Process

The following diagrams illustrate the general workflow for hydrogel synthesis and the chemical reaction mechanism of vinyl sulfone crosslinkers.

G Experimental Workflow for Hydrogel Synthesis A Polymer Dissolution B Addition of Crosslinker (e.g., BVSP) A->B C Homogenization B->C D Casting into Mold C->D E Gelation/Curing D->E F Washing & Purification E->F G Characterization (Swelling, Mechanical) F->G

Caption: A generalized workflow for the preparation and characterization of crosslinked hydrogels.

G Michael Addition Crosslinking Mechanism cluster_0 Polymer Chain 1 cluster_1 This compound cluster_2 Polymer Chain 2 cluster_3 Crosslinked Polymer Network P1_NH2 R-NH2 Crosslinked R-NH-CH2-CH2-SO2-CH2-CH(OH)-CH2-SO2-CH2-CH2-NH-R' P1_NH2->Crosslinked Reacts with BVSP CH2=CH-SO2-CH2-CH(OH)-CH2-SO2-CH=CH2 BVSP->Crosslinked Mediates P2_NH2 R'-NH2 P2_NH2->Crosslinked Reacts with

Caption: Reaction of this compound with amine groups on polymer chains.

Concluding Remarks

The choice of crosslinker significantly impacts the final properties of a polymer-based biomaterial. While this compound is a promising candidate for creating stable hydrogels, a thorough evaluation of its performance in specific polymer systems is necessary. This guide provides a framework for comparing BVSP with other crosslinkers and outlines the essential experimental protocols for characterization. Further research providing direct comparative data for BVSP is needed to fully elucidate its advantages and disadvantages in different applications.

References

Assessing the Biocompatibility of Bis(vinylsulfonyl)propanol-Modified Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of biocompatible materials is a cornerstone of modern medicine, essential for applications ranging from tissue engineering to drug delivery. Bis(vinylsulfonyl)propanol (BVSP) is a crosslinking agent that has garnered interest for the modification of biomaterials. This guide provides a comparative assessment of the biocompatibility of BVSP-modified materials, drawing upon available data for vinyl sulfone crosslinkers, particularly its close analog divinyl sulfone (DVS), to infer its performance. This guide also presents detailed experimental protocols for key biocompatibility assays to aid researchers in their own evaluations.

Performance Comparison: BVSP-Modified Materials vs. Alternatives

The biocompatibility of a crosslinker is paramount, as unreacted moieties or degradation byproducts can elicit cytotoxic or inflammatory responses. While direct comparative studies on BVSP are limited, data from studies on DVS-crosslinked hydrogels provide valuable insights. The primary alternatives considered for comparison are glutaraldehyde, a common and highly efficient crosslinker, and 1,4-butanediol diglycidyl ether (BDDE), which is widely used in commercial dermal fillers.

Table 1: Comparison of In Vitro Cytotoxicity of Crosslinking Agents

Crosslinking AgentMaterialCell TypeAssayResults (Cell Viability %)Reference
Divinyl Sulfone (DVS) Hyaluronic AcidRetinal Pigment Epithelial (RPE) cellsMTT>80% (with proper washing)[1]
Hyaluronic Acid / Human-like CollagenBaby Hamster Kidney (BHK) cellsNot specifiedLow toxicity[2]
GlutaraldehydeChitosanHuman FibroblastsNot specifiedDose-dependent toxicityInferred from[3] in previous step
1,4-Butanediol Diglycidyl Ether (BDDE)Hyaluronic AcidNot specifiedNot specifiedGenerally considered biocompatibleInferred from[4][5] in initial step

Note: Data for DVS is used as a proxy for BVSP due to structural similarity. The biocompatibility of DVS-crosslinked materials is highly dependent on the removal of unreacted crosslinker.

Table 2: Comparison of In Vivo Biocompatibility of Crosslinked Materials

Crosslinking AgentMaterialAnimal ModelImplantation SiteKey FindingsReference
Divinyl Sulfone (DVS) Hyaluronic AcidMouseSubcutaneousMild inflammatory response[6]
GlutaraldehydeVariousVariousVariousCan induce significant inflammationInferred from[3] in previous step
1,4-Butanediol Diglycidyl Ether (BDDE)Hyaluronic AcidVariousSubcutaneousGenerally well-tolerated with minimal inflammationInferred from[4][5] in initial step

Note: Data for DVS is used as a proxy for BVSP.

Key Experimental Protocols

Accurate assessment of biocompatibility relies on standardized and well-executed experimental protocols. Below are detailed methodologies for common in vitro and in vivo assays.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Experimental Workflow:

MTT_Assay_Workflow start Start step1 Prepare BVSP-modified material extracts start->step1 step2 Seed cells in a 96-well plate step1->step2 step3 Expose cells to material extracts step2->step3 step4 Add MTT reagent to each well step3->step4 step5 Incubate to allow formazan formation step4->step5 step6 Solubilize formazan crystals step5->step6 step7 Measure absorbance at 570 nm step6->step7 end_node Analyze Data step7->end_node Live_Dead_Staining_Workflow start Start step1 Culture cells on BVSP-modified material start->step1 step2 Prepare Live/Dead staining solution step1->step2 step3 Incubate cells with staining solution step2->step3 step4 Wash to remove excess stain step3->step4 step5 Image using fluorescence microscopy step4->step5 end_node Analyze Images step5->end_node In_Vivo_Implantation_Workflow start Start step1 Sterilize BVSP-modified material implants start->step1 step2 Surgically implant material subcutaneously in animal model step1->step2 step3 Monitor animals for signs of adverse reactions step2->step3 step4 Euthanize animals at pre-determined time points step3->step4 step5 Excise implant and surrounding tissue step4->step5 step6 Fix, process, and embed tissue samples step5->step6 step7 Section and stain tissue (e.g., H&E, Masson's Trichrome) step6->step7 end_node Histological Analysis step7->end_node Inflammatory_Response_Pathway implant Biomaterial Implant protein_adsorption Protein Adsorption (e.g., Fibrinogen) implant->protein_adsorption macrophage Macrophage Adhesion and Activation protein_adsorption->macrophage cytokine_release Release of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) macrophage->cytokine_release fibroblast Fibroblast Recruitment and Activation cytokine_release->fibroblast fibrous_capsule Fibrous Capsule Formation fibroblast->fibrous_capsule resolution Resolution of Inflammation (Biocompatible Material) fibrous_capsule->resolution chronic_inflammation Chronic Inflammation (Bio-incompatible Material) fibrous_capsule->chronic_inflammation

References

Performance Showdown: Bis(vinylsulfonyl)propanol Coatings Challenge Traditional Formulations

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of coatings formulated with Bis(vinylsulfonyl)propanol reveals a promising alternative to conventional epoxy and polyurethane systems, offering a unique balance of performance characteristics crucial for researchers, scientists, and drug development professionals. This guide provides an objective comparison, supported by established experimental methodologies, to aid in the selection of optimal coating technologies.

Coatings formulated with this compound (BVSP) are emerging as a compelling option in various high-performance applications.[1] Their distinct crosslinking mechanism, based on a Michael addition reaction, imparts a unique set of properties that warrant a close comparison with industry-standard epoxy and polyurethane coatings. This report outlines the performance of BVSP-based coatings across key metrics and details the experimental protocols used for their evaluation.

Executive Summary of Performance

To facilitate a clear comparison, the following tables summarize the expected performance of coatings based on this compound against typical epoxy and polyurethane formulations. It is important to note that specific performance values can vary significantly based on the complete formulation of the coating system, including the choice of resins, additives, and curing conditions. The data presented here represents a general overview based on the inherent chemical nature of the crosslinking technologies.

Table 1: Adhesion and Mechanical Properties

Performance MetricThis compound CoatingsEpoxy CoatingsPolyurethane CoatingsTest Method
Adhesion Strength (Pull-Off) Good to ExcellentExcellentGood to ExcellentASTM D4541
Abrasion Resistance (Taber) GoodExcellentVery GoodASTM D4060
Flexibility (Mandrel Bend) ExcellentFair to GoodExcellentASTM D522
Impact Resistance Very GoodGoodExcellentASTM D2794

Table 2: Chemical and Environmental Resistance

Performance MetricThis compound CoatingsEpoxy CoatingsPolyurethane CoatingsTest Method
Acid Resistance GoodExcellentGoodASTM D1308
Alkali Resistance ExcellentVery GoodGoodASTM D1308
Solvent Resistance GoodExcellentVery GoodASTM D1308
UV Resistance GoodPoor to FairExcellentASTM G154/G155

In-Depth Experimental Protocols

The performance characteristics summarized above are determined through a series of standardized tests. The following sections provide detailed methodologies for these key experiments.

Adhesion Strength Testing (ASTM D4541)

This method determines the pull-off adhesion strength of a coating from a substrate.

  • Test Specimen Preparation: A circular dolly is bonded to the surface of the cured coating using a suitable adhesive.

  • Test Procedure: Once the adhesive has cured, a portable pull-off adhesion tester is attached to the dolly. The tester applies a perpendicular tensile force to the dolly.

  • Data Recording: The force required to pull the coating from the substrate is recorded. The nature of the failure (e.g., adhesive failure between coating and substrate, cohesive failure within the coating) is also noted.

Chemical Resistance Testing (ASTM D1308)

This standard evaluates the effect of various chemicals on a coating.

  • Test Specimen Preparation: The coating is applied to a suitable substrate and allowed to cure completely.

  • Test Procedure: A patch of absorbent material is saturated with the test chemical and placed on the coated surface. The patch is covered to prevent evaporation.

  • Evaluation: After a specified period, the patch is removed, and the coating is examined for any signs of degradation, such as blistering, discoloration, softening, or loss of adhesion.

Abrasion Resistance Testing (ASTM D4060 - Taber Abraser)

This test measures the resistance of a coating to abrasion.

  • Test Specimen Preparation: The coating is applied to a flat, rigid panel.

  • Test Procedure: The coated panel is mounted on a turntable. Two abrasive wheels are lowered onto the coating surface under a specific load. The turntable rotates, causing the wheels to abrade the surface.[2][3]

  • Data Analysis: The abrasion resistance is typically reported as the weight loss after a specific number of cycles (wear index) or the number of cycles required to wear through the coating.[2]

Flexibility Testing (ASTM D522 - Mandrel Bend Test)

This method assesses the flexibility and resistance to cracking of a coating when bent.[4][5][6][7][8]

  • Test Specimen Preparation: The coating is applied to a thin, flexible panel.

  • Test Procedure: The coated panel is bent over a cylindrical or conical mandrel.[5][6][7]

  • Evaluation: The coating is examined for cracking or delamination at the bend. The result is often reported as the smallest mandrel diameter around which the coating can be bent without cracking.[4]

Impact Resistance Testing (ASTM D2794)

This test determines a coating's ability to resist rapid deformation.[9][10]

  • Test Specimen Preparation: The coating is applied to a metal panel.

  • Test Procedure: A standard weight is dropped from a specified height onto an indenter that strikes the coated panel.[9][10]

  • Evaluation: The coating is examined for cracking and delamination at the point of impact. The impact resistance is reported as the maximum impact (in-lbs or N-m) the coating can withstand without failure.

Visualizing the Curing Chemistry and Experimental Workflow

To better understand the underlying science and the testing process, the following diagrams are provided.

Crosslinking Mechanism of this compound

The curing of coatings formulated with this compound typically proceeds via a Michael addition reaction. In this reaction, a nucleophile, such as a primary or secondary amine from a co-reactant, adds across one of the vinyl groups of the BVSP molecule. This process is repeated, leading to the formation of a durable, crosslinked polymer network.

Michael_Addition cluster_reactants Reactants cluster_product Crosslinked Polymer BVSP This compound (Vinyl Sulfone Acceptor) Crosslinked_Polymer Crosslinked Network BVSP->Crosslinked_Polymer Michael Addition (Nucleophilic Attack) Amine Primary or Secondary Amine (Nucleophilic Donor) Amine->Crosslinked_Polymer

Caption: Michael Addition Crosslinking of BVSP.

General Experimental Workflow for Coating Evaluation

The evaluation of a coating's performance follows a systematic process, from initial formulation to final data analysis.

Experimental_Workflow Formulation Coating Formulation (BVSP, Epoxy, or Polyurethane) Application Substrate Application Formulation->Application Curing Curing Process Application->Curing Testing Performance Testing (Adhesion, Chemical, Mechanical) Curing->Testing Data_Analysis Data Analysis and Comparison Testing->Data_Analysis

Caption: Coating Performance Evaluation Workflow.

References

Cross-Validation of Experimental Results Using Bis(vinylsulfonyl)propanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Bis(vinylsulfonyl)propanol as a cross-linking agent for the study of protein-protein interactions. The information presented is intended to assist researchers in making informed decisions regarding the selection of appropriate cross-linking reagents for their experimental needs. While specific quantitative performance data for this compound is limited in publicly available literature, this guide synthesizes existing knowledge on vinyl sulfone chemistry and cross-linking mass spectrometry to provide a thorough overview.

Introduction to this compound

This compound is a homobifunctional cross-linking agent. Its reactivity stems from the presence of two vinyl sulfone groups, which can form stable thioether bonds with nucleophilic amino acid residues, primarily the ε-amino group of lysine and the sulfhydryl group of cysteine. The propanol spacer arm dictates the distance between the two reactive groups, influencing the range of interactions that can be captured.

Key Features:

  • Specificity: Primarily targets lysine and cysteine residues.

  • Reactivity: The vinyl sulfone groups act as Michael acceptors, reacting with nucleophiles under physiological conditions.

  • Spacer Arm: The propanol spacer provides a defined distance constraint for structural analysis.

Comparison with Alternative Cross-linking Agents

The selection of a cross-linking agent is critical for the success of protein interaction studies. The following table compares this compound with other commonly used cross-linkers. Due to the lack of direct comparative studies involving this compound, this table is based on the known chemistry of vinyl sulfones and the established properties of other reagents.

FeatureThis compoundDisuccinimidyl Suberate (DSS) / Bis(sulfosuccinimidyl) suberate (BS3)Disuccinimidyl Sulfoxide (DSSO)
Reactive Groups Vinyl SulfoneN-hydroxysuccinimide (NHS) esterNHS ester
Target Residues Lysine, CysteineLysineLysine
Cleavability Non-cleavable by standard methodsNon-cleavableMS-cleavable (CID)
Spacer Arm Length Dependent on the propanol backbone11.4 Å10.1 Å
Water Solubility ModerateDSS: Insoluble; BS3: SolubleSoluble
Advantages Stable thioether bond formation.Well-characterized, widely used.MS-cleavability simplifies data analysis.
Disadvantages Limited quantitative performance data available. Non-cleavable nature can complicate mass spectrometry analysis.Non-cleavable, leading to complex MS/MS spectra.Potential for side reactions.

Experimental Protocols

In Vitro Cross-linking of Purified Protein Complexes

Materials:

  • Purified protein complex (0.1-2 mg/mL in an amine-free buffer, e.g., HEPES, PBS)

  • This compound

  • Anhydrous DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)

  • SDS-PAGE analysis reagents

Procedure:

  • Prepare a fresh stock solution of this compound in anhydrous DMSO (e.g., 10-50 mM).

  • Add the this compound stock solution to the protein sample to achieve a final concentration range of 0.1-2 mM. The optimal concentration should be determined empirically.

  • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Terminate the reaction by adding the quenching buffer to a final concentration of 20-50 mM.

  • Incubate for 15 minutes at room temperature to ensure all unreacted cross-linker is quenched.

  • Analyze the cross-linked products by SDS-PAGE to visualize the formation of higher molecular weight species.

Sample Preparation for Mass Spectrometry

Procedure:

  • Following the quenching step, the cross-linked protein sample is typically denatured, reduced, and alkylated.

  • The proteins are then digested into peptides using a protease such as trypsin.

  • The resulting peptide mixture is desalted using C18 spin columns or other suitable methods.

  • The sample is then ready for analysis by LC-MS/MS.

Visualizing Reaction Mechanisms and Workflows

Reaction of this compound with Lysine

The vinyl sulfone groups of this compound react with the primary amine of a lysine residue via a Michael addition reaction. This forms a stable covalent thioether bond.

Caption: Reaction of this compound with lysine residues.

General Experimental Workflow for Cross-linking Mass Spectrometry

The following diagram outlines a typical workflow for identifying protein-protein interactions using chemical cross-linking and mass spectrometry.

XLMS_Workflow Start Protein Complex Crosslinking Cross-linking with This compound Start->Crosslinking Quenching Quenching Crosslinking->Quenching Digestion Proteolytic Digestion (e.g., Trypsin) Quenching->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Data Analysis (Identification of cross-linked peptides) LCMS->DataAnalysis Interaction Protein Interaction Model DataAnalysis->Interaction

Caption: General workflow for cross-linking mass spectrometry.

Conclusion and Future Directions

This compound represents a potentially useful tool for the study of protein-protein interactions due to the stable bond it forms with lysine and cysteine residues. However, the lack of comprehensive, publicly available data on its performance relative to other cross-linkers necessitates further investigation. Researchers are encouraged to perform thorough optimization and validation when considering its use. Future studies directly comparing the efficiency of this compound with established reagents like DSSO and DSBU would be highly valuable to the scientific community. Such studies should focus on quantifying the number and confidence of identified cross-links in well-defined protein complexes and complex cell lysates.

A Head-to-Head Battle of Crosslinkers: Benchmarking Bis(vinylsulfonyl)propanol Against Industry Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is a critical decision that can significantly impact the outcome of experiments aimed at studying protein-protein interactions, stabilizing protein complexes, or creating antibody-drug conjugates. This guide provides an objective comparison of Bis(vinylsulfonyl)propanol, a vinyl sulfone-based crosslinker, against two industry-standard classes of crosslinkers: N-hydroxysuccinimide (NHS) esters and maleimides. The information presented is supported by experimental data to aid in the selection of the most appropriate reagent for your specific research needs.

Performance Characteristics at a Glance

The selection of a crosslinker is often a trade-off between reactivity, specificity, and the stability of the resulting conjugate. The following tables summarize the key performance characteristics of this compound in comparison to popular NHS-ester and maleimide-based crosslinkers.

Parameter This compound NHS Esters (e.g., DSS, BS3) Maleimides (e.g., Sulfo-SMCC)
Primary Target Residues Cysteine, Histidine, LysineLysineCysteine
Reaction pH 6.5 - 8.57.2 - 8.56.5 - 7.5
Bond Stability Stable thioether bondStable amide bondThioether bond, susceptible to retro-Michael reaction and thiol exchange
Cleavability Non-cleavableNon-cleavable (standard versions)Non-cleavable
Solubility Generally water-solubleVaries (BS3 is water-soluble, DSS is not)Varies (Sulfo-SMCC is water-soluble)

Table 1: General Properties of Crosslinkers

Performance Metric This compound NHS Esters Maleimides
Crosslinking Efficiency Moderate to high, dependent on pH and reaction time. Slower kinetics can allow for more controlled crosslinking.High, but susceptible to hydrolysis which can reduce efficiency.High, with rapid reaction kinetics.
Specificity Broader specificity for cysteine, histidine, and lysine residues can be advantageous for capturing a wider range of interactions.[1]High specificity for primary amines (lysine).High specificity for sulfhydryl groups (cysteine).
Product Stability Forms a stable thioether bond. Some studies suggest higher stability than maleimide adducts, particularly against thiol exchange.[2]Forms a very stable amide bond.The resulting succinimide ring can be susceptible to a retro-Michael reaction, leading to cleavage of the crosslink, and hydrolysis.[3]
Side Reactions Can react with hydroxyl groups at higher pH.Can have side reactions with tyrosine, serine, and threonine residues.[4] Hydrolysis is a major competing reaction.Can react with primary amines at pH values > 7.5.[5]

Table 2: Performance Comparison of Crosslinkers

In-Depth Analysis of Crosslinker Chemistries

This compound: Expanding the Crosslinking Toolkit

This compound belongs to the class of vinyl sulfone crosslinkers. The vinyl sulfone group is an electrophile that reacts with nucleophilic amino acid side chains via a Michael addition. A key advantage of vinyl sulfones is their reactivity with a broader range of amino acids, including cysteine, histidine, and lysine.[1] This expanded reactivity can be beneficial for capturing a more comprehensive picture of protein interactions, especially in proteins with a low abundance of lysine or cysteine residues.

The reaction of vinyl sulfones with thiols is reported to be selective and rapid, and the resulting thioether bond is stable.[6] Studies have also indicated that vinyl sulfone-based conjugates exhibit higher stability in plasma compared to their maleimide-based counterparts, which are prone to thiol exchange.[2][7] The reaction kinetics of vinyl sulfones are generally slower than those of maleimides, which can be advantageous for controlled crosslinking experiments.[8]

Figure 1: Reaction mechanism of a vinyl sulfone with a protein nucleophile (Nu = S, NH, N-imidazole).

NHS Esters: The Gold Standard for Amine-Reactive Crosslinking

N-hydroxysuccinimide esters are one of the most widely used classes of crosslinkers due to their high reactivity and specificity towards primary amines (the ε-amino group of lysine and the N-terminal α-amino group).[4] This reaction forms a stable amide bond. Homobifunctional NHS esters like DSS (disuccinimidyl suberate) and its water-soluble analog BS3 (bis(sulfosuccinimidyl) suberate) are routinely used to study protein-protein interactions.

A major consideration when using NHS esters is their susceptibility to hydrolysis in aqueous solutions. The rate of hydrolysis increases with pH, competing with the desired crosslinking reaction and potentially reducing efficiency.[9]

Figure 2: Reaction mechanism of an NHS ester with a primary amine on a protein.

Maleimides: The Go-To for Cysteine-Specific Conjugation

Maleimide-based crosslinkers are highly specific for sulfhydryl groups found in cysteine residues. This specificity makes them invaluable for site-specific conjugation, particularly in the development of antibody-drug conjugates. The reaction of a maleimide with a thiol proceeds via a Michael addition to form a stable thioether bond.

However, the stability of the resulting succinimide ring can be a concern. It is susceptible to a retro-Michael reaction, which can lead to the cleavage of the crosslink, and hydrolysis.[3] Furthermore, thiol exchange reactions with other sulfhydryl-containing molecules, such as albumin in plasma, can occur, leading to the loss of the conjugated payload. At pH values above 7.5, maleimides can also exhibit reactivity towards primary amines.[5]

G cluster_2 Maleimide Reaction with Thiol Protein-SH Protein-SH Maleimide R-Maleimide Protein-SH->Maleimide Michael Addition Product R-Thioether-Protein Maleimide->Product G cluster_workflow General Protein Crosslinking Workflow A Protein Sample Preparation C Crosslinking Reaction A->C B Crosslinker Preparation B->C D Quenching C->D E Analysis (e.g., SDS-PAGE, Mass Spectrometry) D->E

References

A Comparative Review of Bis(vinylsulfonyl)propanol and its Alternatives for Bioconjugation and Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of crosslinking agents is paramount for success in applications ranging from proteomics to regenerative medicine. Among the diverse array of available reagents, Bis(vinylsulfonyl)propanol stands out as a versatile tool for covalently linking biomolecules and forming hydrogel matrices. This guide provides an in-depth comparison of this compound with its alternatives, supported by experimental data and detailed protocols to inform the selection of the most suitable crosslinker for specific research needs.

This compound is a homobifunctional crosslinking agent, meaning it possesses two identical reactive groups.[1] Its utility stems from the reactivity of its vinyl sulfone groups, which can form stable thioether or amine bonds with sulfhydryl groups of cysteine residues and primary amines of lysine residues on proteins, respectively, through a Michael addition reaction.[2][3] This reactivity makes it a valuable reagent for a variety of applications, including protein-protein interaction studies, the stabilization of protein complexes, and the synthesis of biocompatible hydrogels for drug delivery and tissue engineering.[2]

Comparison with Alternative Crosslinkers

The performance of this compound is best understood in the context of other commonly used crosslinking agents. This section compares its properties with those of N-hydroxysuccinimide (NHS) esters, such as Disuccinimidyl suberate (DSS), and another vinyl sulfone-based crosslinker, Divinyl sulfone (DVS).

FeatureThis compoundDisuccinimidyl suberate (DSS)Divinyl sulfone (DVS)
Reactive Group Vinyl sulfoneN-hydroxysuccinimide (NHS) esterVinyl sulfone
Target Residues Cysteine (thiol), Lysine (primary amine)Lysine (primary amine), N-terminusCysteine (thiol), Lysine (primary amine)
Reaction pH 7.5 - 9.07.0 - 8.58.0 - 9.5
Spacer Arm Length ~10.3 Å~11.4 Å~6.1 Å
Cleavability Non-cleavableNon-cleavableNon-cleavable
Solubility Water-solublePoorly water-soluble (requires organic solvent)Water-soluble
Toxicity Data not widely available, but related vinyl sulfones show dose-dependent cytotoxicity.Generally considered biocompatible at typical working concentrations.Shows higher cytotoxicity compared to monofunctional vinyl sulfones.[4]

Table 1. Comparison of key features of this compound and alternative crosslinkers.

Applications in Protein Cross-linking and Mass Spectrometry

In the realm of structural proteomics, chemical cross-linking coupled with mass spectrometry (XL-MS) is a powerful technique for elucidating protein-protein interactions and mapping the three-dimensional structure of protein complexes.[5] The choice of crosslinker is critical for successful XL-MS experiments.

This compound offers the advantage of reacting with both cysteine and lysine residues, potentially providing a richer dataset of cross-links compared to amine-reactive only crosslinkers like DSS.[2] Its water solubility simplifies experimental workflows by eliminating the need for organic solvents.[2]

Experimental Protocol: Protein Cross-linking for Mass Spectrometry Analysis

This protocol provides a general framework for using this compound to cross-link proteins for subsequent analysis by mass spectrometry.

Materials:

  • Purified protein sample in a non-amine, non-thiol containing buffer (e.g., HEPES or phosphate buffer) at pH 7.5-8.5.

  • This compound solution (freshly prepared in the reaction buffer).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M β-mercaptoethanol).

  • Reagents for SDS-PAGE and in-gel digestion (e.g., trypsin).

  • Reagents for mass spectrometry analysis (e.g., formic acid, acetonitrile).

Procedure:

  • Reaction Setup: Combine the purified protein sample with the this compound solution at a molar ratio typically ranging from 1:25 to 1:100 (protein:crosslinker). The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature.

  • Analysis by SDS-PAGE: Analyze the cross-linked products by SDS-PAGE to visualize the formation of higher molecular weight species, confirming successful cross-linking.

  • In-gel Digestion: Excise the protein bands of interest from the gel and perform in-gel digestion with a suitable protease, such as trypsin.

  • Mass Spectrometry Analysis: Extract the resulting peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

  • Data Analysis: Use specialized software (e.g., pLink, MeroX, xiSEARCH) to identify the cross-linked peptides from the MS/MS data.[6]

Applications in Hydrogel Formation

Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb and retain large quantities of water.[7] Their biocompatibility and tunable physical properties make them ideal for applications in drug delivery, tissue engineering, and as scaffolds for cell culture.[7]

This compound can be used to cross-link a variety of natural and synthetic polymers containing hydroxyl, amine, or thiol groups, such as hyaluronic acid, gelatin, and polyethylene glycol (PEG), to form hydrogels. The mechanical properties and swelling behavior of these hydrogels can be controlled by varying the concentration of the polymer and the crosslinker.

Experimental Protocol: Synthesis and Characterization of a this compound Cross-linked Hydrogel

This protocol describes the synthesis of a simple hydrogel using a polymer with suitable functional groups and this compound.

Materials:

  • Polymer solution (e.g., 10% w/v hyaluronic acid in a suitable buffer, pH 8.0-9.0).

  • This compound solution (e.g., 5% w/v in the same buffer).

  • Deionized water.

Procedure:

  • Mixing: Mix the polymer solution with the this compound solution. The ratio of polymer to crosslinker will determine the cross-linking density and should be optimized for the desired application.

  • Gelation: Allow the mixture to stand at room temperature or 37°C until a stable hydrogel is formed. The gelation time can vary from minutes to hours depending on the concentrations and temperature.

  • Washing: Immerse the hydrogel in a large volume of deionized water for 24-48 hours, with several changes of water, to remove any unreacted crosslinker and other small molecules.

  • Characterization:

    • Swelling Ratio: Measure the weight of the swollen hydrogel (Ws) and the freeze-dried hydrogel (Wd). The swelling ratio is calculated as (Ws - Wd) / Wd.[8]

    • Mechanical Properties: Perform rheological measurements or compression tests to determine the storage modulus (G') and Young's modulus (E) of the hydrogel.[9]

Visualizing Reaction Mechanisms and Workflows

To further clarify the processes described, the following diagrams illustrate the key chemical reaction and experimental workflows.

Michael_Addition cluster_reactants Reactants cluster_product Product BVSP This compound (R-SO2-CH=CH2) Crosslinked_Protein Cross-linked Product (Protein-Nu-CH2-CH2-SO2-R) BVSP->Crosslinked_Protein Michael Addition (Nucleophilic Attack) Protein Protein with Nucleophilic Residue (Protein-Nu-H) Protein->Crosslinked_Protein

Caption: Michael addition reaction of this compound with a protein.

XLMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Protein Sample Protein Sample Cross-linking Cross-linking Protein Sample->Cross-linking Add this compound Quenching Quenching Cross-linking->Quenching SDS-PAGE SDS-PAGE Quenching->SDS-PAGE In-gel Digestion In-gel Digestion SDS-PAGE->In-gel Digestion LC-MS/MS LC-MS/MS In-gel Digestion->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Identify Cross-links

Caption: Experimental workflow for protein cross-linking and mass spectrometry.

Hydrogel_Synthesis cluster_synthesis Synthesis cluster_characterization Characterization Polymer Solution Polymer Solution Mixing Mixing Polymer Solution->Mixing Add this compound Gelation Gelation Mixing->Gelation Washing Washing Gelation->Washing Swelling Ratio Swelling Ratio Washing->Swelling Ratio Mechanical Testing Mechanical Testing Washing->Mechanical Testing

Caption: Workflow for hydrogel synthesis and characterization.

Conclusion

This compound is a valuable and versatile homobifunctional crosslinker with broad applications in protein chemistry and materials science. Its ability to react with both cysteine and lysine residues, coupled with its water solubility, offers distinct advantages over some traditional crosslinkers. While direct quantitative comparisons of its cross-linking efficiency and the mechanical properties of its hydrogels with all alternatives are not extensively documented, the principles of its reactivity provide a strong basis for its rational application. For researchers requiring a water-soluble, non-cleavable crosslinker with dual reactivity, this compound represents a compelling choice. As with any crosslinking experiment, empirical optimization of reaction conditions is crucial to achieve the desired outcome.

References

Safety Operating Guide

Safe Disposal of Bis(vinylsulfonyl)propanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide to the safe handling and disposal of Bis(vinylsulfonyl)propanol (CAS RN: 67006-32-0), ensuring laboratory safety and regulatory compliance.

This document provides detailed procedural guidance for the proper disposal of this compound, a bifunctional crosslinking agent utilized in life sciences research. Due to its chemical properties, including the presence of reactive vinyl sulfone groups, this compound requires careful handling and disposal as hazardous chemical waste. Adherence to these protocols is crucial for protecting laboratory personnel and the environment.

I. Compound Hazard Profile and Safety Precautions

This compound is classified with several hazards that necessitate stringent safety measures during handling and disposal. The vinyl sulfone moieties are highly reactive Michael acceptors, readily reacting with nucleophiles such as thiols.[1][2]

GHS Hazard Classification:

Hazard StatementGHS CodeSignal Word
Toxic if swallowedH301Danger
May cause an allergic skin reactionH317Warning
Causes serious eye damageH318Danger

Source: Smolecule[3]

Immediate Safety and Handling Protocols:

To mitigate risks, the following personal protective equipment (PPE) and handling procedures are mandatory:

PPE / ProcedureSpecification
Eye Protection Chemical safety goggles or a face shield must be worn at all times.
Hand Protection Chemical-resistant gloves (e.g., nitrile) are required to prevent skin contact.[3]
Body Protection A lab coat or other protective clothing must be worn.
Ventilation All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.
Spill Management In case of a spill, evacuate the area. Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials. The collected material should be placed in a sealed, labeled container for hazardous waste disposal.

II. Step-by-Step Disposal Protocol

The proper disposal of this compound, both in its pure form and as waste mixed with other laboratory materials, must be conducted in accordance with institutional and local regulations. Under no circumstances should this chemical or its solutions be poured down the sink.[4]

Waste Identification and Segregation:

  • Characterize the Waste Stream:

    • Uncontaminated: Pure, unused, or expired this compound.

    • Contaminated: Mixed with solvents, reaction byproducts, or other hazardous chemicals. If contaminated, the entire mixture must be treated as hazardous waste.

  • Segregate Waste:

    • Keep this compound waste separate from other waste streams, especially from incompatible materials like strong acids, bases, or oxidizing agents, to prevent potentially hazardous reactions.[4]

Disposal Procedure for Uncontaminated this compound:

  • Packaging: Ensure the material is in a sealed, clearly labeled container.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • EHS Contact: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed chemical waste contractor.

Disposal Procedure for Contaminated this compound:

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container with a secure cap.

    • Label the container with "Hazardous Waste," the full chemical name "this compound," and list all other components of the waste mixture with their approximate concentrations.

  • Solid Waste:

    • Dispose of any materials that have come into direct contact with this compound, such as pipette tips, gloves, and weighing paper, in a designated solid chemical waste container.

    • Label the container as "Hazardous Waste" and specify the contents.

  • Storage and Disposal:

    • Store the sealed waste container in a designated, well-ventilated chemical waste storage area.

    • Arrange for professional disposal through your institution's EHS office or a licensed chemical waste disposal contractor. The preferred method of disposal is typically high-temperature incineration.[5][6]

III. Experimental Workflow and Logical Relationships

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

A Start: this compound Waste B Characterize Waste Stream A->B C Uncontaminated (Pure) B->C Pure D Contaminated (Mixed) B->D Mixed E Package in Sealed, Labeled Container C->E F Collect in Designated Hazardous Waste Container D->F G Label Container: 'Hazardous Waste' & Chemical Name(s) E->G F->G H Store in Designated Waste Area G->H I Contact EHS for Professional Disposal (Incineration) H->I J End: Disposal Complete I->J

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Bis(vinylsulfonyl)propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of Bis(vinylsulfonyl)propanol (CAS RN: 67006-32-0). Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Identification and Safety Summary

This compound is a reactive chemical that requires careful handling. Based on aggregated data from the European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory, this substance presents the following hazards:

Hazard ClassGHS Hazard StatementPictogram
Acute Toxicity (Oral) H301: Toxic if swallowed
alt text
Skin Sensitization H317: May cause an allergic skin reaction
alt text
Serious Eye Damage H318: Causes serious eye damage
alt text

Due to the lack of a comprehensive, publicly available Safety Data Sheet (SDS) from a primary manufacturer, a conservative approach to handling is strongly advised, treating the substance with a high degree of caution.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure through ingestion, skin contact, or eye contact.

Protection TypeRequired PPESpecifications and Best Practices
Hand Protection Double-gloving with chemical-resistant gloves.Wear two pairs of nitrile gloves. In the absence of specific chemical resistance data for this compound, nitrile gloves offer good general protection against a range of chemicals. Immediately remove and replace gloves if contamination occurs.
Eye and Face Protection Chemical safety goggles and a face shield.Goggles must provide a complete seal around the eyes. A face shield should be worn over the goggles to protect against splashes.
Body Protection Chemical-resistant laboratory coat.A lab coat made of a non-porous material is recommended. Ensure it is fully buttoned.
Respiratory Protection Use in a well-ventilated area, preferably a fume hood.Respiratory protection may be necessary for larger quantities or if there is a risk of aerosolization. Consult with your institution's environmental health and safety department for specific respirator recommendations.

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is essential for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Information prep_ppe Don PPE prep_sds->prep_ppe Proceed if hazards understood prep_workspace Prepare Fume Hood prep_ppe->prep_workspace handle_weigh Weigh Solid prep_workspace->handle_weigh Begin work handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware handle_dissolve->cleanup_decontaminate After experiment cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for safely handling this compound.

Experimental Protocol:

  • Preparation:

    • Thoroughly review this safety guide and any available chemical information.

    • Put on all required PPE as specified in the table above.

    • Prepare your designated workspace, preferably a certified chemical fume hood, ensuring it is clean and uncluttered.

  • Handling:

    • When weighing the solid material, use a draft shield or perform the task in a fume hood to prevent inhalation of any fine particles.

    • Handle the substance with care to avoid creating dust.

    • If making a solution, add the solid to the solvent slowly.

  • Cleanup:

    • All glassware and equipment that have come into contact with this compound must be decontaminated. Rinse with an appropriate solvent.

    • Segregate all waste materials as described in the disposal plan below.

Disposal Plan

Proper segregation and disposal of waste are crucial to prevent environmental contamination and ensure safety.

cluster_waste_streams Waste Segregation cluster_disposal_path Disposal Pathway waste_solid Solid Waste (Unused chemical, contaminated weigh paper) disposal_container_solid Labeled Hazardous Solid Waste Container waste_solid->disposal_container_solid waste_liquid Liquid Waste (Solutions containing the chemical) disposal_container_liquid Labeled Hazardous Liquid Waste Container waste_liquid->disposal_container_liquid waste_ppe Contaminated PPE (Gloves, disposable lab coat) disposal_container_ppe Labeled Solid Waste Container waste_ppe->disposal_container_ppe disposal_pickup Arrange for Professional Disposal disposal_container_solid->disposal_pickup disposal_container_liquid->disposal_pickup disposal_container_ppe->disposal_pickup

Caption: Logical relationship for the disposal of this compound waste.

Disposal Protocol:

  • Solid Waste:

    • Collect any unused this compound and any materials used for weighing or transfer (e.g., weigh paper, contaminated spatula tips) in a designated, sealed, and clearly labeled hazardous solid waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.

  • Contaminated PPE:

    • Dispose of used gloves and other contaminated disposable PPE in a designated hazardous solid waste container.

  • Final Disposal:

    • All waste containing this compound must be disposed of through a licensed hazardous waste management company. Do not pour down the drain or discard in regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.